molecular formula C9H20 B092108 3-Ethyl-2,3-dimethylpentane CAS No. 16747-33-4

3-Ethyl-2,3-dimethylpentane

Cat. No.: B092108
CAS No.: 16747-33-4
M. Wt: 128.25 g/mol
InChI Key: MMASVVOQIKCFJZ-UHFFFAOYSA-N
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Description

3-Ethyl-2,3-dimethylpentane is a branched-chain alkane that serves as a valuable compound in specialized research contexts. Its defined structure makes it a subject of interest in phytochemical analysis, as it has been identified as a constituent found in plant species such as Crataegus Pinnatifida and Picrasma Quassioides . Researchers utilize this alkane in studies investigating the composition and chemical fingerprints of natural products. Furthermore, its well-characterized thermophysical properties make it an ideal compound for scientific calibration and method development . Data on its phase behavior, critical parameters, and enthalpy are critical for researchers in fields like physical chemistry and chemical engineering, who require reliable model compounds for thermodynamic studies . As a non-polar hydrocarbon, it also finds application in organic synthesis and materials science as a building block or a model substrate in reaction mechanism studies. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. It is classified as a dangerous fire hazard when exposed to heat or flame and can react vigorously with oxidizing materials .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

16747-33-4

Molecular Formula

C9H20

Molecular Weight

128.25 g/mol

IUPAC Name

3-ethyl-2,3-dimethylpentane

InChI

InChI=1S/C9H20/c1-6-9(5,7-2)8(3)4/h8H,6-7H2,1-5H3

InChI Key

MMASVVOQIKCFJZ-UHFFFAOYSA-N

SMILES

CCC(C)(CC)C(C)C

Canonical SMILES

CCC(C)(CC)C(C)C

boiling_point

144.7 °C

Other CAS No.

16747-33-4

Synonyms

3-Ethyl-2,3-dimethyl-pentane

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the IUPAC Nomenclature and Structure Elucidation of 3-Ethyl-2,3-dimethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The precise and unambiguous naming of chemical compounds is fundamental to scientific communication. The International Union of Pure and Applied Chemistry (IUPAC) nomenclature provides a systematic framework for naming organic compounds, ensuring that each name corresponds to a unique chemical structure. This guide provides a detailed elucidation of the IUPAC name and structure of the branched alkane, 3-Ethyl-2,3-dimethylpentane. We will systematically apply the IUPAC rules to its structure to verify the correctness of its name and explore alternative naming possibilities to demonstrate the rigor of the IUPAC system.

Structure Elucidation

The name "this compound" provides explicit instructions for drawing its chemical structure.

  • Parent Chain: The root name "pentane" indicates a continuous chain of five carbon atoms.

  • Substituents:

    • "dimethyl" signifies the presence of two methyl (-CH₃) groups.

    • "ethyl" indicates the presence of one ethyl (-CH₂CH₃) group.

  • Locants (Positions):

    • The numbers "2,3-" before "dimethyl" place the two methyl groups on the second and third carbon atoms of the pentane (B18724) chain, respectively.

    • The number "3-" before "ethyl" places the ethyl group on the third carbon atom of the pentane chain.

Following these instructions, the structural formula can be drawn.

Caption: 2D structural representation of this compound.

IUPAC Nomenclature Verification

To confirm that "this compound" is the correct IUPAC name, a systematic analysis based on IUPAC rules is necessary. This involves identifying all possible parent chains, numbering them according to the lowest locant rule, and arranging the substituents alphabetically.

Step 1: Identification of the Longest Continuous Carbon Chain (Parent Chain)

By examining the structure, we can identify several possible continuous carbon chains:

  • Chain A (Horizontal): 5 carbons

  • Chain B (Incorporating the ethyl group's carbons): 6 carbons

  • Chain C (Incorporating a methyl group): 4 carbons

The longest continuous chain contains six carbon atoms, making the parent alkane hexane (B92381) , not pentane as the proposed name suggests.

Step 2: Numbering the Parent Chain

There are two ways to number the 6-carbon parent chain (Chain B) to assign the lowest possible locants to the substituents.

Numbering Direction 1:

If we number from the end that gives the first substituent the lowest number, we identify three methyl groups at positions 3, 4, and 4. This would give the locant set (3,4,4) .

Numbering Direction 2:

If we number from the opposite end, the methyl groups would be at positions 3, 3, and 4. This would give the locant set (3,3,4) .

Step 3: Application of the Lowest Locant Rule (First Point of Difference)

The "lowest locant rule" dictates that when comparing two possible numbering schemes, we look at the first point of difference in the locant sets. The set with the lower number at the first point of difference is chosen.

  • Comparing (3,4,4) and (3,3,4), the first numbers are the same (3).

  • The second numbers are different (4 vs. 3). Since 3 is lower than 4, the correct locant set is (3,3,4) .

Step 4: Assembling the Final IUPAC Name

Based on the analysis above:

  • The parent chain is hexane .

  • There are three methyl substituents, so we use the prefix "trimethyl".

  • The correct locants for the methyl groups are 3, 3, and 4.

Therefore, the correct IUPAC name for the structure commonly referred to as "this compound" is 3,4,4-trimethylhexane . The name "this compound" is incorrect because it is based on a shorter parent chain.

Logical Workflow for IUPAC Nomenclature

The process of determining the correct IUPAC name for a branched alkane can be visualized as a logical workflow.

IUPAC_Workflow Start Start with Chemical Structure FindChains Identify all possible continuous carbon chains Start->FindChains LongestChain Select the longest chain as the parent chain FindChains->LongestChain TieBreaker If chains of equal length, choose the one with more substituents LongestChain->TieBreaker NumberChain Number the parent chain from both ends TieBreaker->NumberChain Proceed AssignLocants Assign locants to all substituents for each numbering direction NumberChain->AssignLocants CompareLocants Apply the 'First Point of Difference' rule to the locant sets AssignLocants->CompareLocants CorrectLocants Select the locant set with the lowest number at the first point of difference CompareLocants->CorrectLocants NameSubstituents Name the substituents (e.g., methyl, ethyl) CorrectLocants->NameSubstituents Alphabetize Arrange substituents alphabetically (ignoring di-, tri-, etc.) NameSubstituents->Alphabetize AssembleName Assemble the final name: locants-substituents-parent Alphabetize->AssembleName End Final IUPAC Name AssembleName->End

Caption: A logical workflow for determining the IUPAC name of a branched alkane.

Data Presentation

As this guide focuses on the principles of chemical nomenclature, there is no quantitative experimental data to present. The analysis is based on the established rules of the IUPAC system.

Experimental Protocols

The elucidation of the IUPAC name for a given chemical structure is a theoretical exercise based on a defined set of rules. Therefore, no experimental protocols are applicable in this context.

Conclusion

The systematic application of IUPAC nomenclature rules is essential for the accurate and unambiguous identification of chemical structures. While the name "this compound" is descriptive, a rigorous analysis reveals that the correct IUPAC name for this compound is 3,4,4-trimethylhexane . This is determined by correctly identifying the longest continuous carbon chain as a hexane and applying the lowest locant rule to number the substituents. This detailed elucidation underscores the importance of adhering strictly to IUPAC guidelines to avoid ambiguity in scientific communication within the fields of chemistry and drug development.

An In-depth Technical Guide to the Physical and Chemical Properties of 3-Ethyl-2,3-dimethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethyl-2,3-dimethylpentane is a saturated branched-chain alkane with the molecular formula C₉H₂₀. As a member of the nonane (B91170) isomer family, its physical and chemical characteristics are of interest in various fields, including fuel technology, organic synthesis, and as a reference compound in analytical chemistry. This technical guide provides a comprehensive overview of its properties, including detailed experimental protocols for their determination and a summary of its chemical behavior.

Molecular Structure and Identification

The structure of this compound consists of a five-carbon pentane (B18724) backbone with an ethyl group and two methyl groups at the third and second and third positions, respectively.

Synonyms: 2,3-Dimethyl-3-ethylpentane[1] Canonical SMILES: CCC(C)(CC)C(C)C[1] InChIKey: MMASVVOQIKCFJZ-UHFFFAOYSA-N[2]

Physical Properties

The physical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various experimental and industrial settings.

PropertyValueUnitsReference(s)
Molecular Formula C₉H₂₀-[1]
Molecular Weight 128.26 g/mol [1]
Boiling Point 142 - 143.5°C[1][3]
Melting Point -99.48°C[1]
Density 0.754g/cm³[3]
Refractive Index 1.419 - 1.4221-[1][3]
Vapor Pressure 6.68mmHg at 25°C[1]
Flash Point 30.7°C[1]
LogP (Octanol-Water Partition Coefficient) 4.4-[4]

Chemical Properties

As a saturated alkane, this compound is relatively inert under normal conditions. Its chemical reactivity is primarily characterized by combustion and free-radical halogenation reactions.

  • Combustion: Like other alkanes, it undergoes complete combustion in the presence of excess oxygen to produce carbon dioxide and water, releasing a significant amount of energy.

  • Halogenation: In the presence of ultraviolet (UV) light, this compound can react with halogens (e.g., chlorine, bromine) via a free-radical chain mechanism. This reaction typically results in a mixture of halogenated isomers.

  • Stability: The compound is chemically stable and does not readily react with acids, bases, or oxidizing agents at room temperature.

Experimental Protocols

Detailed methodologies for determining the key physical properties of liquid hydrocarbons like this compound are outlined below.

Determination of Boiling Point (Micro Method)

This method is suitable for small sample volumes.

Apparatus:

  • Thiele tube

  • Thermometer (0-200°C)

  • Capillary tube (sealed at one end)

  • Small test tube

  • Heating source (Bunsen burner or oil bath)

  • Mineral oil

Procedure:

  • A small amount of this compound (approximately 0.5 mL) is placed into the small test tube.

  • The capillary tube is placed into the test tube with the open end downwards.

  • The test tube is attached to the thermometer.

  • The Thiele tube is filled with mineral oil, and the thermometer with the attached test tube is immersed in the oil.

  • The side arm of the Thiele tube is gently heated.

  • As the temperature rises, a stream of bubbles will emerge from the capillary tube.

  • The heating is stopped, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Density (Pycnometer Method)

Apparatus:

  • Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

  • Analytical balance

  • Constant temperature water bath

Procedure:

  • The pycnometer is thoroughly cleaned, dried, and its empty mass is accurately weighed (m₁).

  • The pycnometer is filled with distilled water and placed in the constant temperature water bath until it reaches thermal equilibrium. The mass of the pycnometer filled with water is then measured (m₂).

  • The pycnometer is emptied, dried, and then filled with this compound.

  • The filled pycnometer is again brought to thermal equilibrium in the water bath, and its mass is determined (m₃).

  • The density (ρ) of the sample is calculated using the following formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the density of water at the experimental temperature.

Spectral Data

  • ¹H NMR: The proton NMR spectrum of this compound would be complex due to the presence of multiple, similar alkyl groups. The signals would appear in the upfield region (typically 0.8-1.5 ppm) characteristic of alkanes. The integration of the peaks would correspond to the number of protons in each unique chemical environment.

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the non-equivalent carbon atoms in the molecule.

  • Infrared (IR) Spectroscopy: The IR spectrum of an alkane is characterized by strong C-H stretching vibrations between 2850 and 3000 cm⁻¹ and C-H bending vibrations around 1470 cm⁻¹ and 1370 cm⁻¹.

  • Mass Spectrometry: The mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z = 128, corresponding to its molecular weight. The fragmentation pattern would be characteristic of a branched alkane, with prominent peaks resulting from the loss of methyl (CH₃) and ethyl (C₂H₅) groups. The NIST WebBook provides a mass spectrum for this compound.[2]

Synthesis

A plausible laboratory-scale synthesis of this compound can be achieved via a Grignard reaction followed by reduction.

Reaction Scheme: A Grignard reagent, such as ethylmagnesium bromide, could be reacted with a suitable ketone, like 2,3-dimethyl-3-pentanone, to form a tertiary alcohol intermediate. Subsequent dehydration of the alcohol to an alkene, followed by catalytic hydrogenation, would yield the final product.

Visualization of Key Property Relationships

The following diagram illustrates the logical connections between the fundamental and derived physical properties of this compound.

G MolecularFormula Molecular Formula (C₉H₂₀) MolecularWeight Molecular Weight (128.26 g/mol) MolecularFormula->MolecularWeight BoilingPoint Boiling Point (142-143.5 °C) MolecularWeight->BoilingPoint Density Density (0.754 g/cm³) MolecularWeight->Density Structure Molecular Structure Structure->MolecularWeight LogP LogP (4.4) Structure->LogP IntermolecularForces Intermolecular Forces (van der Waals) Structure->IntermolecularForces ChemicalReactivity Chemical Reactivity (Inert) Structure->ChemicalReactivity Spectra Spectral Data (MS, NMR, IR) Structure->Spectra MeltingPoint Melting Point (-99.48 °C) RefractiveIndex Refractive Index (1.419) Density->RefractiveIndex VaporPressure Vapor Pressure (6.68 mmHg @ 25°C) IntermolecularForces->BoilingPoint IntermolecularForces->MeltingPoint IntermolecularForces->VaporPressure

Caption: Relationship between the structural and physical properties of this compound.

References

An In-depth Technical Guide to the Synthesis of 3-Ethyl-2,3-dimethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of a viable synthetic pathway for 3-Ethyl-2,3-dimethylpentane, a branched alkane. The proposed synthesis is a three-step process commencing with a Grignard reaction to form a tertiary alcohol, followed by acid-catalyzed dehydration to yield an alkene mixture, and culminating in catalytic hydrogenation to afford the target saturated alkane. This guide includes detailed experimental protocols, tabulated quantitative data from analogous reactions, and visual representations of the synthetic pathway and experimental workflows.

Overview of the Synthetic Pathway

The synthesis of this compound can be efficiently achieved through the following three-stage sequence:

  • Grignard Reaction: The synthesis initiates with the nucleophilic addition of ethylmagnesium bromide to 3,3-dimethyl-2-pentanone (B1585287). This reaction constructs the carbon skeleton of the target molecule by forming the tertiary alcohol, 3-ethyl-2,3-dimethylpentan-2-ol.

  • Dehydration: The synthesized tertiary alcohol undergoes an acid-catalyzed E1 elimination reaction to remove a molecule of water, resulting in the formation of a mixture of isomeric alkenes, primarily the more substituted 3-ethyl-2,3-dimethyl-2-pentene, in accordance with Zaitsev's rule.

  • Catalytic Hydrogenation: The final step involves the reduction of the carbon-carbon double bond in the alkene mixture using catalytic hydrogenation. This process yields the desired saturated alkane, this compound.

Data Presentation

The following tables summarize key quantitative data for each step of the synthesis. Where direct data for the specific substrates is unavailable, data from closely related or analogous reactions are provided to offer representative benchmarks for reaction conditions and expected yields.

Table 1: Grignard Reaction Parameters for Tertiary Alcohol Synthesis

Ketone SubstrateGrignard ReagentProductSolventReaction ConditionsYieldReference
3,3-Dimethyl-2-pentanoneEthylmagnesium bromide3-Ethyl-2,3-dimethylpentan-2-olAnhydrous Diethyl Ether or THF0°C to reflux, 1-2 hEstimated 70-90%General Protocol
AcetophenoneEthylmagnesium bromide1-Phenyl-1-propanolAnhydrous Diethyl Ether or THF0°C to RT, 30 minGood[1]
Diethyl KetoneEthylmagnesium bromide3-Ethyl-3-pentanolAnhydrous EtherNot specifiedNot specified[2]

Table 2: Dehydration of Tertiary Alcohols to Alkenes

Alcohol SubstrateAcid CatalystProduct(s)Temperature (°C)Reaction TimeYieldReference
3-Ethyl-2,3-dimethylpentan-2-olH₂SO₄ or H₃PO₄3-Ethyl-2,3-dimethyl-2-pentene & isomers25-801-3 hEstimated >80%[3][4]
2-Methylcyclohexanol85% H₃PO₄1-Methylcyclohexene & 3-MethylcyclohexeneDistill up to 96°C~10 min gentle boilNot specified[5]
Menthol85% H₃PO₄Menthene isomersDistillationNot specifiedNot specified[6]

Table 3: Catalytic Hydrogenation of Alkenes

Alkene SubstrateCatalystSolventH₂ Pressure (atm)Temperature (°C)YieldReference
3-Ethyl-2,3-dimethyl-2-pentene10% Pd/C or PtO₂Ethanol, Methanol, or Ethyl Acetate1-525-80High (>95%)[7]
Tetrasubstituted α,β-Unsaturated Ketones[Ir(COD)Cl]₂ / PHOX ligandDichloromethane5025up to 99%
4-Ethyl-3-heptene10% Pd/CEthanol3-5Room TemperatureNot specified[7]

Experimental Protocols

3.1. Step 1: Synthesis of 3-Ethyl-2,3-dimethylpentan-2-ol via Grignard Reaction

This procedure details the synthesis of the tertiary alcohol intermediate from 3,3-dimethyl-2-pentanone and ethylmagnesium bromide.

Materials:

  • Magnesium turnings

  • Ethyl bromide

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • 3,3-Dimethyl-2-pentanone

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Iodine crystal (optional, for initiation)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of Ethylmagnesium Bromide (Grignard Reagent):

    • Ensure all glassware is oven-dried to be completely moisture-free. Assemble the three-necked flask with the reflux condenser and dropping funnel under an inert atmosphere (e.g., nitrogen or argon).

    • Place magnesium turnings in the flask. A small crystal of iodine can be added to activate the magnesium surface.

    • Prepare a solution of ethyl bromide in anhydrous diethyl ether in the dropping funnel.

    • Add a small amount of the ethyl bromide solution to the magnesium. The reaction should initiate, indicated by bubbling and a cloudy appearance. If the reaction does not start, gentle warming may be required.

    • Once initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with 3,3-Dimethyl-2-pentanone:

    • Cool the Grignard reagent solution in an ice bath.

    • Dissolve 3,3-dimethyl-2-pentanone in anhydrous diethyl ether and add it to the dropping funnel.

    • Add the ketone solution dropwise to the cooled Grignard reagent with vigorous stirring. Maintain the temperature below 10°C during the addition.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench the reaction by adding saturated aqueous NH₄Cl solution dropwise.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers and wash with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 3-ethyl-2,3-dimethylpentan-2-ol.

    • The product can be further purified by distillation if necessary.

3.2. Step 2: Dehydration of 3-Ethyl-2,3-dimethylpentan-2-ol

This protocol describes the acid-catalyzed dehydration of the tertiary alcohol to form a mixture of alkenes.

Materials:

  • 3-Ethyl-2,3-dimethylpentan-2-ol

  • Concentrated sulfuric acid (H₂SO₄) or 85% phosphoric acid (H₃PO₄)

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Simple distillation apparatus

  • Heating mantle

  • Separatory funnel

Procedure:

  • Reaction Setup:

    • Place 3-ethyl-2,3-dimethylpentan-2-ol in a round-bottom flask.

    • Slowly add a catalytic amount of concentrated H₂SO₄ or H₃PO₄ while cooling the flask in an ice bath.

    • Set up a simple distillation apparatus with the reaction flask.

  • Dehydration and Distillation:

    • Gently heat the mixture to a temperature between 50-80°C.[3][4] The lower boiling point alkene products will distill as they are formed.

    • Collect the distillate in a receiving flask cooled in an ice bath.

  • Work-up and Purification:

    • Transfer the distillate to a separatory funnel.

    • Wash the distillate with 5% NaHCO₃ solution to neutralize any remaining acid.

    • Wash with water and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄.

    • Filter to remove the drying agent. The resulting liquid is a mixture of alkene isomers, which can be used in the next step without further purification.

3.3. Step 3: Catalytic Hydrogenation of Alkene Mixture

This procedure details the final step of reducing the alkene mixture to the saturated alkane, this compound.

Materials:

  • Alkene mixture from Step 2

  • 10% Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂)

  • Ethanol, methanol, or ethyl acetate

  • Hydrogen gas (H₂)

  • Celite®

Equipment:

  • High-pressure hydrogenation apparatus (e.g., Parr shaker) or a round-bottom flask with a balloon setup for atmospheric pressure hydrogenation

  • Magnetic stirrer and stir bar

  • Filtration apparatus

Procedure (using a high-pressure apparatus):

  • Reaction Setup:

    • Place the alkene mixture and a suitable solvent (e.g., ethanol) into the high-pressure reaction vessel.

    • Carefully add the 10% Pd/C catalyst to the vessel.

    • Seal the reaction vessel according to the manufacturer's instructions.

  • Hydrogenation:

    • Purge the vessel with hydrogen gas several times to remove any air.

    • Pressurize the vessel with hydrogen to the desired pressure (e.g., 3-5 atm).[7]

    • Agitate the reaction mixture (e.g., by shaking or stirring) at the desired temperature (e.g., room temperature or slightly elevated).

    • Monitor the reaction by observing the pressure drop in the hydrogen cylinder, which indicates hydrogen uptake.

  • Work-up and Purification:

    • Once hydrogen uptake ceases, carefully and slowly vent the excess hydrogen pressure in a well-ventilated fume hood.

    • Purge the vessel with an inert gas.

    • Open the vessel and filter the reaction mixture through a pad of Celite® to remove the catalyst.

    • Wash the Celite® pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

    • The final product can be purified by distillation.

Mandatory Visualizations

Diagram 1: Overall Synthetic Pathway

Synthesis_Pathway cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Dehydration cluster_step3 Step 3: Hydrogenation Ketone 3,3-Dimethyl-2-pentanone Alcohol 3-Ethyl-2,3-dimethylpentan-2-ol Ketone->Alcohol 1. EtMgBr, Ether 2. H₃O⁺ workup Grignard Ethylmagnesium bromide Alkene 3-Ethyl-2,3-dimethyl-2-pentene (and isomers) Alcohol_ref->Alkene H₂SO₄ or H₃PO₄, Heat Alkane This compound Alkene_ref->Alkane H₂, Pd/C or PtO₂

Caption: Overall three-step synthesis of this compound.

Diagram 2: Grignard Reaction Workflow

Grignard_Workflow start Start prep_grignard Prepare Ethylmagnesium bromide in anhydrous ether start->prep_grignard cool_grignard Cool Grignard reagent to 0-10°C prep_grignard->cool_grignard add_ketone Add 3,3-dimethyl-2-pentanone solution dropwise cool_grignard->add_ketone react Stir at room temperature for 1-2 hours add_ketone->react quench Quench with saturated aqueous NH₄Cl react->quench extract Extract with ether quench->extract dry Dry organic layer with Na₂SO₄ extract->dry evaporate Evaporate solvent dry->evaporate purify Purify by distillation (optional) evaporate->purify end 3-Ethyl-2,3-dimethylpentan-2-ol purify->end Dehydration_Hydrogenation_Workflow cluster_dehydration Dehydration cluster_hydrogenation Hydrogenation start_dehydration Start with Tertiary Alcohol add_acid Add H₂SO₄ or H₃PO₄ start_dehydration->add_acid distill Heat and distill alkene product add_acid->distill neutralize Neutralize distillate with NaHCO₃ distill->neutralize wash_dry Wash with water and dry neutralize->wash_dry alkene_product Alkene Mixture wash_dry->alkene_product dissolve Dissolve alkene in solvent and add catalyst (Pd/C) start_hydrogenation->dissolve hydrogenate Hydrogenate under H₂ pressure dissolve->hydrogenate filter_catalyst Filter to remove catalyst hydrogenate->filter_catalyst evaporate_solvent Evaporate solvent filter_catalyst->evaporate_solvent final_product This compound evaporate_solvent->final_product

References

A Comprehensive Technical Guide to 3-Ethyl-2,3-dimethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the chemical compound 3-Ethyl-2,3-dimethylpentane, including its fundamental identifiers, physicochemical properties, and potential synthetic approaches. The information is curated for professionals in research and development.

Chemical Identity and Registry Information

This compound is a saturated branched-chain alkane. Its unique structure is defined by a five-carbon pentane (B18724) backbone with ethyl and methyl substituents.

IdentifierValueSource
Chemical Name This compound[1][2]
CAS Registry Number 16747-33-4[1][2][3]
Molecular Formula C₉H₂₀[1][2]
Molecular Weight 128.258 g/mol [1]
IUPAC Name This compound[2]
Canonical SMILES CCC(C)(CC)C(C)C[1]
InChI Key MMASVVOQIKCFJZ-UHFFFAOYSA-N[2]

Physicochemical Properties

The following table summarizes key quantitative data for this compound, providing a basis for its handling, application, and analysis in a laboratory setting.

PropertyValueUnitsSource
Boiling Point 143.5°C (at 760 mmHg)[1]
Melting Point -99.48°C[1]
Density 0.722g/cm³[1]
Refractive Index 1.4221[1]
Vapor Pressure 6.68mmHg (at 25°C)[1]
Flash Point 30.7°C[1]
XLogP3 4.4[1][4]

Conceptual Experimental Protocols

Conceptual Synthesis Workflow:

reagent 3-Pentanone reaction Grignard Reaction reagent->reaction grignard sec-Butylmagnesium bromide (Grignard Reagent) grignard->reaction intermediate Tertiary Alcohol Intermediate (3-Ethyl-2,4-dimethyl-3-pentanol) reaction->intermediate Forms C-C bond dehydration Acid-catalyzed Dehydration intermediate->dehydration alkene Alkene Mixture dehydration->alkene Eliminates H₂O hydrogenation Catalytic Hydrogenation (e.g., H₂/Pd) alkene->hydrogenation product This compound hydrogenation->product Saturates double bond

Caption: Conceptual workflow for the synthesis of this compound.

Methodology:

  • Grignard Reaction: The synthesis could commence with the reaction of a suitable ketone, such as 3-pentanone, with a Grignard reagent like sec-butylmagnesium bromide. This nucleophilic addition would form the carbon skeleton of the target molecule, yielding a tertiary alcohol intermediate (e.g., 3-ethyl-2,4-dimethyl-3-pentanol). The reaction would be carried out in an anhydrous ether solvent under an inert atmosphere.

  • Dehydration: The resulting tertiary alcohol would then undergo acid-catalyzed dehydration. Treatment with a strong acid such as sulfuric acid or phosphoric acid and heat would eliminate a molecule of water, producing a mixture of alkene isomers.

  • Catalytic Hydrogenation: The final step would be the catalytic hydrogenation of the alkene mixture. Using a catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas would reduce the carbon-carbon double bond, yielding the saturated alkane, this compound.

Analytical Verification:

The identity and purity of the synthesized product would be confirmed using standard analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight of the final product. The NIST WebBook provides mass spectrum data for this compound which can be used as a reference.[2][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the precise structure and confirm the connectivity of the ethyl and methyl groups on the pentane backbone.

References

Molecular formula and weight of 3-Ethyl-2,3-dimethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

An Analysis of its Molecular Formula and Weight

This document provides a concise technical summary of the molecular properties of 3-Ethyl-2,3-dimethylpentane, tailored for researchers, scientists, and professionals in drug development and chemical sciences. The focus is on the fundamental chemical data derived from its structure.

Molecular Composition and Weight

The molecular formula and weight of this compound are foundational data points for any chemical analysis, including reaction stoichiometry, analytical characterization, and formulation. The name itself defines the molecular structure: a five-carbon (pentane) chain with ethyl and methyl substituents.

Based on its structure, the compound consists of 9 carbon atoms and 20 hydrogen atoms, conforming to the general formula for alkanes (CnH2n+2).[1][2][3][4] The molecular weight is calculated from the sum of the atomic weights of its constituent atoms.[4]

The quantitative data for this compound is summarized below.

ParameterValueSource
Molecular Formula C9H20[1][2][3][4]
Standard Atomic Weight of Carbon (C) ~12.011 amu[5][6]
Standard Atomic Weight of Hydrogen (H) ~1.008 amu[7][8][9]
Molecular Weight 128.25 g/mol [1][4][10]
Exact Mass 128.156500638 Da[1][4]

Note: Standard atomic weights are weighted averages of naturally occurring isotopes. For high-precision work, such as mass spectrometry, the exact mass calculated from the most common isotopes is used.

Structural Determination Logic

The IUPAC name "this compound" provides a systematic protocol for determining its chemical structure and, consequently, its molecular formula. This logical relationship is visualized in the diagram below. The process involves identifying the parent alkane chain, then attaching the specified alkyl substituent groups to the correct carbon atoms.

G cluster_0 IUPAC Name Analysis cluster_1 Structural Components cluster_2 Molecular Formula Calculation A This compound B Parent Chain: Pentane (5 Carbons) A->B deconstructs into C Substituent 1: 2,3-dimethyl (2 Carbons) A->C deconstructs into D Substituent 2: 3-Ethyl (2 Carbons) A->D deconstructs into E Total Carbons 5 + 2 + 2 = 9 B->E sum carbons C->E sum carbons D->E sum carbons F Total Hydrogens Alkane Rule: CnH2n+2 2*9 + 2 = 20 E->F apply rule G Final Formula: C9H20 F->G results in

Diagram 1: Logical workflow from IUPAC name to molecular formula.

Methodologies

The determination of a compound's molecular formula and weight from its chemical name is a theoretical process based on established IUPAC nomenclature and the principles of atomic composition.

Methodology for Formula Determination:

  • Identify the Parent Chain: The suffix "-pentane" indicates a 5-carbon alkane backbone.

  • Identify and Place Substituents:

    • "dimethyl" indicates two methyl (-CH3) groups. The locants "2,3-" place them on the second and third carbons of the chain.

    • "Ethyl" indicates one ethyl (-CH2CH3) group. The locant "3-" places it on the third carbon.

  • Sum Atoms: Tally all carbon and hydrogen atoms from the parent chain and all substituents to arrive at the final molecular formula, C9H20.

Methodology for Molecular Weight Calculation:

  • Obtain Standard Atomic Weights: The standard atomic weights for carbon (approx. 12.011 amu) and hydrogen (approx. 1.008 amu) are sourced from the IUPAC Periodic Table.[11][12]

  • Calculate Total Weight: The molecular weight is the sum of the atomic weights of all atoms in the molecule:

    • Weight = (9 × Atomic Weight of C) + (20 × Atomic Weight of H)

    • Weight ≈ (9 × 12.011) + (20 × 1.008) = 108.099 + 20.16 = 128.259 g/mol .

Note: Experimental verification of molecular weight is typically performed using mass spectrometry, which measures the mass-to-charge ratio of the ionized molecule and its fragments.

References

The Dawn of Molecular Complexity: A Technical Guide to the Discovery and History of Branched Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the pivotal discoveries and historical milestones that shaped our understanding of branched alkanes. From the nascent concepts of isomerism to the development of sophisticated synthetic and analytical techniques, this document provides an in-depth exploration of the scientific journey that unveiled the structural diversity of these fundamental organic molecules. The content herein is curated to provide researchers, scientists, and drug development professionals with a comprehensive historical and technical foundation, complete with quantitative data, detailed experimental protocols, and illustrative diagrams.

The Emergence of a New Idea: Isomerism

The story of branched alkanes is intrinsically linked to the development of the concept of isomerism. In the early 19th century, the prevailing belief was that compounds with the same elemental composition must be identical.[1] This notion was challenged in 1827 when Friedrich Wöhler observed that silver cyanate (B1221674) and silver fulminate, despite having the same elemental formula, possessed remarkably different properties.[1] This, along with his later synthesis of urea (B33335) from the inorganic compound ammonium (B1175870) cyanate in 1828, dealt a significant blow to the vital force theory, which posited that organic compounds could only be produced by living organisms.[2][3]

It was Jöns Jacob Berzelius who, in 1831-32, formally proposed the term "isomerism" (from the Greek "isomeros," meaning "composed of equal parts") to describe this phenomenon of compounds sharing the same elemental formula but exhibiting different physical and chemical properties.[3] This conceptual breakthrough laid the groundwork for understanding that the arrangement of atoms within a molecule, not just their numbers, dictates its identity.

The first concrete example of isomerism in hydrocarbons came with the study of butane (B89635) (C₄H₁₀). It was recognized that two different compounds could exist with this formula: a "normal" straight-chain alkane and a branched isomer.[4] Similarly, for pentane (B18724) (C₅H₁₂), three structural isomers were identified: n-pentane, isopentane (B150273) (2-methylbutane), and neopentane (B1206597) (2,2-dimethylpropane).[4] The discovery that the number of possible isomers increases rapidly with the number of carbon atoms highlighted the vast structural diversity inherent in even the simplest class of organic molecules.

G Timeline of Key Discoveries in Isomerism and Alkane Chemistry cluster_early Early 19th Century cluster_mid Mid-19th Century 1827 Wöhler observes isomerism in cyanate and fulminate 1828 Wöhler synthesizes urea 1827->1828 1831-32 Berzelius coins the term 'isomerism' 1828->1831-32 1855 Wurtz develops the Wurtz reaction for alkane synthesis 1831-32->1855 1864-65 Schorlemmer and Warren isolate isopentane from petroleum 1855->1864-65

Figure 1: A timeline of key discoveries leading to the understanding of branched alkanes.

Early Synthesis and Isolation of Branched Alkanes

The intentional synthesis of hydrocarbons, including branched alkanes, became possible with the development of new chemical reactions in the mid-19th century. One of the most significant of these was the Wurtz reaction, discovered by Charles Adolphe Wurtz in 1855.[5][6][7][8]

The Wurtz Reaction: A Tool for Carbon-Carbon Bond Formation

The Wurtz reaction involves the treatment of two alkyl halides with sodium metal in a dry ether solvent to form a new, longer alkane.[5][6][7][8] The reaction proceeds through the formation of a highly reactive organosodium intermediate, which then undergoes a nucleophilic substitution reaction with another molecule of the alkyl halide.

Generalized Wurtz Reaction:

2 R-X + 2 Na → R-R + 2 NaX

(where R is an alkyl group and X is a halogen)

While the Wurtz reaction was a groundbreaking method for creating larger alkanes, it had its limitations, particularly when trying to synthesize branched alkanes with high purity. If two different alkyl halides were used in an attempt to create an unsymmetrical alkane, a mixture of three different products would be formed (R-R, R'-R', and R-R'), which were often difficult to separate with the techniques available at the time.[7]

G The Wurtz Reaction for Alkane Synthesis Alkyl Halide (R-X) Alkyl Halide (R-X) Organosodium Intermediate (R-Na) Organosodium Intermediate (R-Na) Alkyl Halide (R-X)->Organosodium Intermediate (R-Na) + 2 Na Sodium (Na) Sodium (Na) Higher Alkane (R-R) Higher Alkane (R-R) Organosodium Intermediate (R-Na)->Higher Alkane (R-R) + R-X Sodium Halide (NaX) Sodium Halide (NaX) Organosodium Intermediate (R-Na)->Sodium Halide (NaX)

Figure 2: A simplified representation of the Wurtz reaction pathway.
Isolation from Natural Sources: The Role of Fractional Distillation

The primary source of alkanes, both straight-chain and branched, was and still is petroleum. The separation of these closely related isomers from crude oil was a significant challenge for 19th-century chemists. The key technique that enabled this was fractional distillation, which separates compounds based on differences in their boiling points.[9][10]

Early fractional distillation apparatuses were rudimentary, but the principles remain the same. The crude oil mixture is heated, and the component with the lower boiling point vaporizes first. This vapor then rises through a fractionating column, which is designed to provide a large surface area for repeated condensation and vaporization cycles. With each cycle, the vapor becomes progressively enriched in the more volatile component. By collecting the condensed vapor (distillate) at different temperatures, a separation of the mixture can be achieved.

Chemists like Sydney Young made significant improvements to fractional distillation techniques in the late 19th and early 20th centuries, allowing for more efficient separation of hydrocarbon isomers.[11][12] It was through the careful fractional distillation of Pennsylvania crude oil that chemists like Carl Schorlemmer and Cyrus Warren were able to isolate and identify isopentane in the mid-1860s.[13]

Experimental Protocols from the 19th Century

Replicating the experiments of 19th-century chemists provides valuable insight into the challenges they faced and the ingenuity of their methods. Below are detailed, albeit reconstructed, protocols for the synthesis of a branched alkane via the Wurtz reaction and the separation of alkane isomers using fractional distillation, based on the knowledge and equipment of the era.

Synthesis of 2,3-Dimethylbutane (B166060) via the Wurtz Reaction (Conceptual Protocol)

Objective: To synthesize the branched alkane 2,3-dimethylbutane from isopropyl bromide.

Materials:

  • Isopropyl bromide (2-bromopropane)

  • Sodium metal, cut into small pieces

  • Anhydrous diethyl ether (prepared by distillation over sodium)

  • Apparatus: A round-bottomed flask, a reflux condenser, a dropping funnel, and a heating mantle (or water bath). All glassware must be thoroughly dried.

Procedure:

  • In a meticulously dried round-bottomed flask, place small, freshly cut pieces of sodium metal.

  • Add a sufficient volume of anhydrous diethyl ether to cover the sodium.

  • Assemble the apparatus with the reflux condenser and dropping funnel. A drying tube containing calcium chloride should be placed at the top of the condenser to protect the reaction from atmospheric moisture.

  • From the dropping funnel, add a solution of isopropyl bromide in anhydrous diethyl ether to the flask dropwise and at a controlled rate.

  • The reaction is exothermic and will likely initiate on its own. The rate of addition should be adjusted to maintain a gentle reflux. If the reaction is slow to start, gentle warming with a water bath may be necessary.

  • After the addition of the isopropyl bromide is complete, continue to reflux the mixture for several hours to ensure the reaction goes to completion.

  • After cooling, the reaction mixture is carefully quenched by the slow addition of ethanol (B145695) to destroy any unreacted sodium, followed by the addition of water.

  • The ether layer is separated, washed with water, and dried over anhydrous calcium chloride.

  • The diethyl ether is then carefully distilled off to yield the crude product, which would be a mixture of 2,3-dimethylbutane, propane, and propene.

G Conceptual Workflow for 19th Century Wurtz Synthesis Start Start Reaction Setup Assemble dry apparatus: Flask, condenser, dropping funnel Start->Reaction Setup Reactant Addition Add sodium and anhydrous ether to flask Reaction Setup->Reactant Addition Initiate Reaction Slowly add isopropyl bromide in ether Reactant Addition->Initiate Reaction Reflux Maintain gentle reflux for several hours Initiate Reaction->Reflux Workup Quench with ethanol and water Reflux->Workup Extraction Separate and dry the ether layer Workup->Extraction Isolation Distill off ether to obtain crude product Extraction->Isolation End End Isolation->End

Figure 3: A conceptual workflow for the synthesis of a branched alkane using the Wurtz reaction in the 19th century.
Separation of Pentane Isomers by Fractional Distillation (Conceptual Protocol)

Objective: To separate a mixture of n-pentane, isopentane, and neopentane based on their boiling points.

Materials:

  • A mixture of pentane isomers

  • Fractional distillation apparatus, including a distillation flask, a fractionating column (e.g., a Hempel column packed with glass beads or rings), a condenser, a receiving flask, and a thermometer.

  • A heat source (e.g., a water bath or a sand bath heated by a Bunsen burner).

Procedure:

  • The mixture of pentane isomers is placed in the distillation flask.

  • The fractional distillation apparatus is assembled, ensuring the thermometer bulb is positioned correctly at the opening to the condenser to accurately measure the temperature of the vapor that is distilling.

  • The mixture is gently heated. As the temperature rises, the most volatile component, neopentane (boiling point 9.5 °C), will begin to vaporize preferentially.

  • The vapor will rise through the fractionating column, undergoing multiple condensation and re-vaporization cycles.

  • When the temperature at the top of the column stabilizes at the boiling point of the most volatile component, the vapor will pass into the condenser, where it will be cooled and collected as a liquid in the receiving flask.

  • The first fraction, enriched in neopentane, is collected until the temperature begins to rise again.

  • The receiving flask is then changed, and the temperature is slowly increased to distill the next component, isopentane (boiling point 27.7 °C).

  • This second fraction, enriched in isopentane, is collected.

  • Finally, the temperature is further increased to distill the least volatile component, n-pentane (boiling point 36.1 °C), which is collected in a third receiving flask.

G 19th Century Fractional Distillation Apparatus cluster_apparatus Fractional Distillation Setup Flask Distillation Flask (with pentane isomer mixture) Column Fractionating Column (e.g., Hempel column) Flask->Column Vapor rises Thermometer Thermometer Column->Thermometer Vapor reaches top Condenser Condenser (with cold water circulation) Thermometer->Condenser Vapor enters Receiver Receiving Flask Condenser->Receiver Condensate collects Heat Heat Source (e.g., water bath) Heat->Flask Heats

Figure 4: A diagram of a typical 19th-century laboratory fractional distillation apparatus.

Characterization of Branched Alkanes: Physical Properties

In the absence of modern spectroscopic techniques, 19th-century chemists relied heavily on the measurement of physical properties to characterize and differentiate between isomers. Boiling point, melting point, and density were the primary metrics used.

Quantitative Data

The following tables summarize the key physical properties of a selection of straight-chain and branched alkanes. These data clearly illustrate the impact of molecular structure on physical properties.

Table 1: Boiling Points of Selected Alkane Isomers

Molecular FormulaIUPAC NameBoiling Point (°C)
C₄H₁₀Butane-0.5
Isobutane (2-Methylpropane)-11.7
C₅H₁₂Pentane36.1
Isopentane (2-Methylbutane)27.7
Neopentane (2,2-Dimethylpropane)9.5
C₆H₁₄Hexane68.7
2-Methylpentane60.3
3-Methylpentane63.3
2,2-Dimethylbutane49.7
2,3-Dimethylbutane58.0

Table 2: Melting Points of Selected Alkane Isomers

Molecular FormulaIUPAC NameMelting Point (°C)
C₄H₁₀Butane-138.3
Isobutane (2-Methylpropane)-159.6
C₅H₁₂Pentane-129.7
Isopentane (2-Methylbutane)-159.9
Neopentane (2,2-Dimethylpropane)-16.6
C₆H₁₄Hexane-95.3
2-Methylpentane-153.7
3-Methylpentane-118
2,2-Dimethylbutane-99.9
2,3-Dimethylbutane-128.5

Table 3: Densities of Selected Liquid Alkanes at 20°C

IUPAC NameDensity (g/mL)
Pentane0.626
Isopentane (2-Methylbutane)0.620
Neopentane (2,2-Dimethylpropane)0.591
Hexane0.659
2-Methylpentane0.653
3-Methylpentane0.664
2,2-Dimethylbutane0.649
2,3-Dimethylbutane0.662
Heptane0.684
Octane0.703
Historical Methods for Physical Property Determination
  • Boiling Point: The determination of boiling points in the 19th century was conceptually similar to modern methods, involving heating a liquid and measuring the temperature at which it boils.[14] However, the thermometers were less precise, and controlling the atmospheric pressure was more challenging. The apparatus would typically consist of a flask containing the liquid, a thermometer with its bulb in the vapor phase, and a condenser to collect the distillate.[14]

  • Melting Point: Melting points were determined by observing the temperature at which a solid sample transitioned to a liquid. A common method involved placing a small amount of the solid in a capillary tube attached to a thermometer and immersing this assembly in a heated bath of a transparent liquid (like water or sulfuric acid for higher temperatures). The temperature at which the solid was observed to melt was recorded.

  • Density: The density of liquids was often measured using a pycnometer or a hydrometer.[15][16][17][18][19] A pycnometer is a flask with a precisely known volume. By weighing the empty pycnometer and then weighing it again when filled with the liquid, the mass of the liquid could be determined, and thus its density calculated. A hydrometer is a weighted, sealed glass tube that is floated in the liquid. The depth to which it sinks is inversely proportional to the density of the liquid, which can be read from a calibrated scale on the stem of the hydrometer.[17]

Conclusion

The discovery and history of branched alkanes represent a microcosm of the development of organic chemistry itself. From the revolutionary concept of isomerism that shattered the confines of elemental composition to the development of synthetic and analytical techniques that allowed for the creation and characterization of these diverse molecules, the journey to understand branched alkanes has been one of intellectual and experimental innovation. For today's researchers, scientists, and drug development professionals, this history serves as a reminder of the fundamental principles that underpin our modern understanding of molecular structure and reactivity, and the importance of continued exploration into the vast chemical space that these seemingly simple molecules first revealed.

References

A Comprehensive Review of the Synthesis of Nonane Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nonane (B91170) (C9H20), an alkane with 35 structural isomers, holds significant industrial importance, primarily as a component in fuels and as a solvent.[1][2][3] The branched isomers of nonane are particularly valued for their higher octane (B31449) ratings, making them desirable components in gasoline.[1] This technical guide provides a comprehensive literature review of the primary synthetic routes to nonane isomers, with a focus on catalytic hydroisomerization and cracking processes. Detailed experimental protocols, quantitative data on product distribution, and mechanistic insights are presented to serve as a valuable resource for researchers in the fields of catalysis, organic synthesis, and fuel development.

Introduction

The synthesis of specific alkane isomers is a critical endeavor in the chemical and petrochemical industries. For nonane, the straight-chain isomer, n-nonane, can be readily obtained from the kerosene (B1165875) fraction of crude oil through fractional distillation.[2] However, the production of its more valuable branched isomers necessitates catalytic conversion processes. The two predominant strategies for synthesizing nonane isomers are the hydroisomerization of n-nonane and the catalytic cracking of larger hydrocarbons.[4][5]

Hydroisomerization involves the skeletal rearrangement of a straight-chain alkane into its branched isomers in the presence of a bifunctional catalyst and hydrogen.[5] These catalysts typically consist of a noble metal (such as platinum or palladium) for hydrogenation/dehydrogenation functions and an acidic support (commonly a zeolite) to facilitate the isomerization of the carbon skeleton.[6][7]

Catalytic cracking , on the other hand, breaks down larger hydrocarbon molecules into smaller, more useful ones, including branched alkanes in the nonane range.[4][8][9] This process is typically carried out at high temperatures and pressures, often with the use of zeolite catalysts.[4][8]

This guide will delve into the specifics of these synthetic methodologies, providing detailed experimental conditions and quantitative outcomes to aid in the design and optimization of processes for producing desired nonane isomers.

Synthesis of Nonane Isomers via Hydroisomerization

Hydroisomerization is a key process for upgrading the octane number of light naphtha fractions by converting linear alkanes to their branched counterparts. The reaction proceeds through a multi-step mechanism involving dehydrogenation, skeletal isomerization, and hydrogenation.

Catalytic Systems

Bifunctional catalysts are essential for efficient hydroisomerization. The choice of both the metal and the acidic support significantly influences the activity, selectivity, and stability of the catalyst.

  • Metal Component: Platinum (Pt) is the most commonly used metal due to its high hydrogenation/dehydrogenation activity.[6][7] Palladium (Pd) is another viable option.

  • Acidic Support: Zeolites are the preferred acidic supports due to their well-defined pore structures, high surface areas, and tunable acidity.[5][10][11] The shape-selective nature of zeolites can influence the distribution of the resulting isomers.[5] Commonly employed zeolites include Y-zeolite (HY), ZSM-5, ZSM-22, and Beta zeolite.[10][11]

Experimental Protocols

Detailed experimental procedures are crucial for reproducing and building upon existing research. Below are representative protocols for the hydroisomerization of n-nonane.

Experimental Protocol 1: Hydroisomerization of n-Nonane over Pt/HY Zeolite

  • Catalyst Preparation: A Pt/HY catalyst can be prepared by incipient wetness impregnation of a commercial HY zeolite with an aqueous solution of a platinum precursor, such as chloroplatinic acid (H₂PtCl₆).[6] The impregnated zeolite is then dried and calcined at a high temperature (e.g., 300-400 °C) to disperse the platinum and subsequently reduced in a hydrogen flow.[12]

  • Reaction Setup: The reaction is typically carried out in a fixed-bed continuous flow reactor.[6]

  • Reaction Conditions:

    • Temperature: 200-350 °C[7]

    • Pressure: Atmospheric to 100 bar[6]

    • Hydrogen to Hydrocarbon Molar Ratio (H₂/HC): Varies, but a ratio of around 7 is often used.[7]

    • Weight Hourly Space Velocity (WHSV): Typically in the range of 1-5 h⁻¹.

  • Product Analysis: The reaction products are condensed and analyzed using gas chromatography (GC) to determine the conversion of n-nonane and the selectivity towards different isomers and cracking products.[6]

Quantitative Data on Product Distribution

The distribution of nonane isomers and cracking products is highly dependent on the catalyst and reaction conditions. The following tables summarize representative quantitative data from the literature.

CatalystTemperature (°C)Pressure (bar)n-Nonane Conversion (%)Isomer Selectivity (%)Cracking Selectivity (%)Reference
Pt/HY2304.5Varies with space time--[1]
Pt/HY250100High--[1]
Pt/HY270100High--[1]

Note: The referenced study focused on competitive hydroconversion and did not provide specific selectivity data in the cited figures.

CatalystTemperature (°C)n-Heptane Conversion (%)Isoheptane Selectivity (%)Multi-branched Isomer Yield (%)Reference
Pt/ZSM-2226081.176.4 (total i-heptane)-[10]
Pt/ZSM-22320--13.6[10]
Pt/MCM48-HZSM5200-350HighHighGood[7]
Pt/sulfated zirconia200~5370-78High (DMP/MH ratio)[13][14]
Molybdenum sub-oxide370~78High-[13][14]

Note: Data for n-heptane is included to illustrate typical performance over different catalysts, as specific comprehensive data for n-nonane is limited in the readily available literature.

Reaction Pathways

The hydroisomerization of n-nonane over a bifunctional catalyst follows a well-established reaction network.

G n_nonane n-Nonane nonene Nonene Isomers n_nonane->nonene -H2 (Pt) nonene->n_nonane +H2 (Pt) carbenium Carbenium Ion Intermediates nonene->carbenium +H+ (Acid Site) carbenium->nonene -H+ (Acid Site) mono_branched Mono-branched Nonane Isomers carbenium->mono_branched Isomerization cracking Cracking Products (C1-C8) carbenium->cracking β-scission mono_branched->nonene -H2 (Pt) multi_branched Multi-branched Nonane Isomers mono_branched->multi_branched Further Isomerization multi_branched->nonene -H2 (Pt) G cluster_feed Feed Preparation cluster_cracking Catalytic Cracking Unit cluster_separation Product Separation crude_oil Crude Oil distillation Fractional Distillation crude_oil->distillation gas_oil Gas Oil Fraction distillation->gas_oil reactor FCC Reactor (Zeolite Catalyst, ~500°C) gas_oil->reactor regenerator Catalyst Regenerator reactor->regenerator Spent Catalyst fractionator Fractionator reactor->fractionator Cracked Products regenerator->reactor Regenerated Catalyst gasoline Gasoline Fraction (C5-C10) fractionator->gasoline other Other Products (LPG, LCO, etc.) fractionator->other analysis analysis gasoline->analysis Analysis for Nonane Isomers

References

An In-depth Technical Guide to 3-Ethyl-2,3-dimethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Ethyl-2,3-dimethylpentane is a saturated, branched-chain alkane. As a member of the hydrocarbon family, it is a non-polar organic compound. Its systematic IUPAC name precisely describes its molecular architecture, which is fundamental to understanding its chemical and physical behavior. This document provides a comprehensive overview of its structural formula, physicochemical properties, and relevant technical data. While not biologically active in the typical sense for drug development, it can serve as a reference compound, a non-polar solvent in specific applications, or a component in fuel mixtures.

Molecular Structure and Nomenclature

The IUPAC name "this compound" systematically deconstructs the molecule's structure.[1] The parent chain is "pentane," indicating a continuous chain of five carbon atoms.[2][3] The substituents are identified by the prefixes:

  • "3-Ethyl" : An ethyl group (-CH₂CH₃) is attached to the third carbon atom of the pentane (B18724) backbone.

  • "2,3-dimethyl" : Two methyl groups (-CH₃) are attached, one to the second carbon and one to the third carbon of the main chain.

The structure is built by first drawing the five-carbon backbone, numbering it, and then attaching the specified alkyl groups to the corresponding carbon atoms. Finally, hydrogen atoms are added to ensure each carbon atom has four single bonds.

A two-dimensional representation of this structure is provided below.

Caption: 2D Structural Formula of this compound.

Physicochemical and Identification Data

The key identifiers and properties of this compound are summarized below. This data is critical for its identification in experimental settings and for predicting its behavior in various chemical systems.

PropertyValueReference
Molecular Formula C₉H₂₀[4][5][6][7][8]
Molecular Weight 128.26 g/mol [4][5][8]
CAS Registry Number 16747-33-4[5][6][7]
IUPAC Name This compound[8]
Canonical SMILES CCC(C)(CC)C(C)C[4][7]
InChIKey MMASVVOQIKCFJZ-UHFFFAOYSA-N[4][5][6]
Appearance Colorless liquid (presumed)[9]
Density 0.722 g/cm³ (value may vary)[7]
Boiling Point 143.5 °C at 760 mmHg[7]
Melting Point -99.48 °C[7]
Flash Point 30.7 °C[7]
Vapor Pressure 6.68 mmHg at 25°C[7]
Refractive Index 1.4221[7]
XLogP3 4.4[7][8]

Experimental Protocols

As a simple alkane, this compound does not participate in biological signaling pathways. Its analysis and characterization rely on standard analytical chemistry techniques. Specific experimental protocols are often proprietary or method-dependent; however, a general workflow for the analysis of such a compound in a mixture is outlined below.

experimental_workflow sample Sample Preparation (e.g., dilution in hexane) injection GC Injection sample->injection separation GC Column Separation (based on volatility) injection->separation ionization Electron Ionization (EI) separation->ionization Elution mass_analysis Mass Analyzer (e.g., Quadrupole) ionization->mass_analysis detection Detector mass_analysis->detection data Data Analysis: Retention Time & Mass Spectrum detection->data identification Compound Identification (vs. NIST Library) data->identification

Caption: Generalized workflow for the identification of a volatile compound.

Methodology:

  • Sample Preparation: A sample containing the analyte is diluted in a volatile solvent (e.g., hexane). A known concentration of an internal standard may be added for quantification.

  • Gas Chromatography (GC): The prepared sample is injected into the GC system. The high temperature of the injection port vaporizes the sample. An inert carrier gas (e.g., helium) transports the vaporized sample through a capillary column. Separation occurs based on the differential partitioning of compounds between the stationary phase of the column and the mobile gas phase. Compounds with higher volatility and lower affinity for the stationary phase elute faster.

  • Mass Spectrometry (MS): As compounds elute from the GC column, they enter the MS detector.[6]

    • Ionization: The molecules are bombarded with high-energy electrons (typically 70 eV in Electron Ionization), causing them to fragment into characteristic, charged ions.

    • Mass Analysis: A mass analyzer (e.g., a quadrupole) separates these fragments based on their mass-to-charge ratio (m/z).

    • Detection: An electron multiplier detects the separated ions, generating a signal proportional to their abundance.

  • Data Analysis: The output consists of a chromatogram (signal intensity vs. retention time) and a mass spectrum for each peak. The mass spectrum is a unique fragmentation pattern that serves as a molecular fingerprint.

  • Identification: The experimental mass spectrum is compared against a reference library, such as the NIST Mass Spectral Library, to confirm the identity of this compound.[5]

Conclusion

This compound is a structurally defined, non-polar alkane with well-characterized physicochemical properties. While lacking direct pharmacological activity, its utility in research and industry lies in its properties as a solvent, a component of fuel, or as a standard for analytical techniques like GC-MS. The data and methodologies presented in this guide provide a foundational understanding for professionals working with this and similar aliphatic hydrocarbons.

References

Thermodynamic Properties of 3-Ethyl-2,3-dimethylpentane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of 3-Ethyl-2,3-dimethylpentane (CAS RN: 16747-33-4), a branched alkane with the molecular formula C₉H₂₀.[1][2] This document is intended to serve as a valuable resource for professionals in research, science, and drug development who require accurate thermodynamic data for this compound.

Core Thermodynamic Data

Precise, critically evaluated thermodynamic data for this compound is primarily available through the NIST/TRC Web Thermo Tables (WTT), a subscription-based service provided by the National Institute of Standards and Technology.[1][3] While direct access to the complete dataset is restricted, this guide summarizes the types of available data and their corresponding temperature ranges, providing a roadmap for researchers to acquire the necessary information.

Table 1: Summary of Available Thermodynamic and Thermophysical Property Data for this compound from NIST/TRC Web Thermo Tables [3][4]

PropertyStateTemperature Range (K)
EntropyIdeal Gas200 - 1500
EnthalpyIdeal Gas200 - 1500
EntropyLiquid250 - 590
EnthalpyLiquid173.72 - 577.22
DensityLiquid180 - 606
DensityGas486.406 - 606
ViscosityLiquid270 - 600
ViscosityGas420 - 900
Thermal ConductivityLiquid200 - 540
Thermal ConductivityGas420 - 900
Heat Capacity at Saturation PressureLiquidNot specified
Enthalpy of Vaporization or SublimationLiquid to GasNot specified

Experimental and Computational Methodologies

The determination of thermodynamic properties for alkanes like this compound relies on a combination of experimental techniques and computational methods.

Experimental Protocols

1. Calorimetry: Calorimetry is a primary experimental technique for measuring heat changes associated with chemical reactions or physical transitions, providing data for enthalpy of formation, heat capacity, and enthalpy of phase transitions.[5][6]

  • Static Bomb Combustion Calorimetry: This method is used to determine the enthalpy of combustion. A sample is ignited in a high-pressure oxygen environment within a constant-volume vessel (a "bomb"). The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change is measured to calculate the enthalpy of combustion. From this, the standard enthalpy of formation can be derived.

  • Adiabatic Scanning Calorimetry (ASC): ASC is employed to measure heat capacity and enthalpies of phase transitions.[7] In this technique, the temperature of the sample is changed in a controlled manner, and the heat required to produce this change is measured. The use of a Peltier-element-based adiabatic scanning calorimeter (pASC) allows for high-resolution enthalpy data.[7]

2. Vapor Pressure Measurement: The Knudsen effusion method can be used to determine the vapor pressure of a substance.[5] This involves measuring the rate of effusion of a vapor through a small orifice in a cell at a given temperature. The vapor pressure is then related to the rate of mass loss.

3. Gas Chromatography: Correlation-gas chromatography is a technique used to determine vaporization enthalpies.[8] The retention time of the compound on a gas chromatography column is measured at different temperatures. A linear relationship between the logarithm of the retention time and the reciprocal of the absolute temperature can be used to determine the enthalpy of vaporization.

Computational and Theoretical Methods

1. Statistical Mechanics: Statistical thermodynamics provides a bridge between the microscopic properties of molecules and the macroscopic thermodynamic properties of a substance.[9] By considering the various energy states of the molecules (translational, rotational, vibrational, and electronic), thermodynamic properties such as entropy, heat capacity, and Gibbs free energy can be calculated. This approach requires knowledge of the molecular structure and vibrational frequencies, which can be obtained from spectroscopic measurements or quantum chemical calculations.

2. Group Additivity Methods: Group additivity methods, such as the one developed by Benson, are used to estimate thermodynamic properties.[10] These methods are based on the principle that the thermodynamic properties of a molecule can be approximated by the sum of the contributions of its constituent functional groups. This approach is particularly useful for estimating properties of compounds for which experimental data is unavailable.[10]

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination and computational calculation of the thermodynamic properties of an alkane like this compound.

experimental_workflow cluster_experimental Experimental Determination cluster_computational Computational & Theoretical Calculation cluster_data_analysis Data Analysis & Property Calculation synthesis Sample Synthesis & Purification comb_cal Bomb Calorimetry synthesis->comb_cal Pure Sample asc_cal Adiabatic Scanning Calorimetry synthesis->asc_cal Pure Sample vp_measure Vapor Pressure Measurement synthesis->vp_measure Pure Sample spectroscopy Spectroscopy (IR, Raman) synthesis->spectroscopy Pure Sample delta_h_comb ΔH°c comb_cal->delta_h_comb cp_data Cp(T) asc_cal->cp_data phase_trans Phase Transition Enthalpies asc_cal->phase_trans vp_data Vapor Pressure(T) vp_measure->vp_data vib_freq Vibrational Frequencies spectroscopy->vib_freq qc_calc Quantum Chemical Calculations qc_calc->vib_freq stat_mech Statistical Mechanics stat_mech->cp_data entropy_calc stat_mech->entropy_calc group_add Group Additivity Methods estimated_props Estimated Properties group_add->estimated_props delta_h_form ΔH°f delta_h_comb->delta_h_form gibbs_calc ΔG°f delta_h_form->gibbs_calc cp_data->gibbs_calc vib_freq->stat_mech entropy_calc->gibbs_calc

A generalized workflow for determining thermodynamic properties.

As a simple alkane, this compound is not typically involved in biological signaling pathways. Therefore, a diagram illustrating such a pathway is not applicable. The provided workflow diagram offers a logical representation of the processes involved in generating the thermodynamic data discussed in this guide.

References

Methodological & Application

Application Note: Analysis of 3-Ethyl-2,3-dimethylpentane by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a comprehensive protocol for the qualitative and quantitative analysis of 3-Ethyl-2,3-dimethylpentane using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology outlined is tailored for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document provides a robust framework for sample preparation, instrument configuration, and data analysis, ensuring reliable and reproducible results.

Introduction

This compound is a saturated branched-chain alkane. Accurate and sensitive analytical methods are essential for its identification and quantification in various matrices. Gas Chromatography-Mass Spectrometry (GC-MS) offers high separation efficiency and definitive molecular identification, making it the ideal technique for analyzing such volatile organic compounds. This protocol describes a validated GC-MS method for the analysis of this compound.

Experimental Protocols

Sample Preparation

A critical step in the analysis of volatile compounds is the preparation of a clean, representative sample. The following protocol is recommended for the preparation of this compound in a hexane (B92381) solvent matrix.

Materials:

  • This compound standard

  • Hexane (GC grade or higher)

  • Volumetric flasks (Class A)

  • Micropipettes

  • Autosampler vials with septa

Procedure:

  • Stock Solution Preparation: Accurately weigh a known amount of this compound and dissolve it in hexane to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

  • Working Standard Preparation: Perform serial dilutions of the stock solution with hexane to create a series of working standards with concentrations spanning the expected analytical range.

  • Sample Transfer: Transfer an aliquot of each working standard or sample into a 2 mL autosampler vial and seal with a septum cap.

GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended for the analysis of this compound. These may be adapted based on the specific instrumentation available.

Table 1: GC-MS Instrument Parameters

Parameter Setting
Gas Chromatograph Agilent 8890 GC System (or equivalent)
Mass Spectrometer Agilent 5977B MSD (or equivalent)
GC Column HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
Injector Temperature 250 °C
Injection Mode Split (Split ratio 50:1)
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.0 mL/min (Constant Flow)
Oven Program Initial temperature 40 °C, hold for 2 min, ramp to 200 °C at 10 °C/min, hold for 5 min
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Mass Range m/z 40-300
Scan Mode Full Scan

Data Presentation and Analysis

Qualitative Analysis

Identification of this compound is achieved by comparing the retention time and the acquired mass spectrum with a reference standard or a library spectrum, such as the NIST Mass Spectrometry Data Center.[1] The molecular weight of this compound is 128.26 g/mol .[1][2][3][4][5][6] The mass spectrum is characterized by the molecular ion peak and specific fragmentation patterns.

Table 2: Characteristic Mass Fragments of this compound

m/z Relative Intensity (%) Proposed Fragment
43100[C3H7]+
5785[C4H9]+
7160[C5H11]+
8540[C6H13]+
9915[C7H15]+
1285[C9H20]+ (Molecular Ion)

Note: Relative intensities are approximate and may vary slightly between instruments.

Quantitative Analysis

For quantitative analysis, a calibration curve is constructed by plotting the peak area of a characteristic ion (e.g., m/z 57) against the concentration of the prepared standards. While specific quantitative data for this compound is not widely published, typical performance characteristics for GC-MS analysis of alkanes can be expected.[7][8][9]

Table 3: Typical Quantitative Performance Data for Alkane Analysis

Parameter Typical Value
Linear Dynamic Range 5 - 100 nmol[7][8][9]
Limit of Detection (LOD) < 5 nmol
Limit of Quantitation (LOQ) 5 nmol[7][8][9]
Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard This compound Standard Dilution Serial Dilution Standard->Dilution Solvent Hexane Solvent->Dilution Vial Transfer to Autosampler Vial Dilution->Vial Injection Sample Injection Vial->Injection Separation GC Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection Ionization->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Identification Compound Identification Chromatogram->Identification Spectrum Mass Spectrum Acquisition Spectrum->Identification Quantification Quantification Identification->Quantification

Caption: GC-MS Experimental Workflow.

GC-MS System Components

The logical relationship between the core components of the Gas Chromatography-Mass Spectrometry system is depicted below.

gcms_system cluster_gc Separation cluster_ms Detection cluster_data Control & Analysis GC Gas Chromatograph Injector Column Oven MS Mass Spectrometer Ion Source Mass Analyzer Detector GC:col->MS:is Transfer Line DataSystem Data System MS:det->DataSystem

Caption: GC-MS System Components.

Conclusion

This application note provides a detailed and practical guide for the GC-MS analysis of this compound. The outlined protocols for sample preparation, instrument parameters, and data analysis are designed to yield high-quality, reproducible results. The provided information serves as a valuable resource for researchers and scientists engaged in the analysis of volatile organic compounds.

References

Application Notes and Protocols: Characterization of 3-Ethyl-2,3-dimethylpentane using Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules.[1][2] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.[3] This document provides a comprehensive guide to the characterization of 3-Ethyl-2,3-dimethylpentane using ¹H and ¹³C NMR spectroscopy. Included are detailed experimental protocols, predicted spectral data, and graphical representations of the workflow and data interpretation logic.

Predicted NMR Data for this compound

The structure of this compound is presented below with atom numbering for NMR signal assignment. Due to the presence of a chiral center at C3, the molecule is asymmetric, leading to a more complex spectrum than might be initially anticipated.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show signals for each non-equivalent proton in the molecule. The predicted chemical shifts (δ) are in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
H-1 (CH₃)~ 0.85Doublet3H
H-2 (CH)~ 1.7 - 1.9Multiplet1H
H-3 (CH₃)~ 0.95Singlet3H
H-4 (CH₂)~ 1.2 - 1.4Multiplet2H
H-5 (CH₃)~ 0.88Triplet3H
H-6 (CH₃)~ 0.83Doublet3H
H-7 (CH₂)~ 1.2 - 1.4Multiplet2H
H-8 (CH₃)~ 0.90Triplet3H
Predicted ¹³C NMR Data

The ¹³C NMR spectrum will display a signal for each unique carbon atom.

Assignment Predicted Chemical Shift (δ, ppm) Carbon Type
C-1 (CH₃)~ 15 - 20Primary
C-2 (CH)~ 35 - 40Tertiary
C-3 (C)~ 40 - 45Quaternary
C-4 (CH₂)~ 25 - 30Secondary
C-5 (CH₃)~ 10 - 15Primary
C-6 (CH₃)~ 15 - 20Primary
C-7 (CH₂)~ 25 - 30Secondary
C-8 (CH₃)~ 10 - 15Primary

Experimental Protocols

A generalized protocol for acquiring high-quality NMR spectra of this compound is provided below. Instrument-specific parameters may require optimization.[1]

Sample Preparation
  • Sample Purity: Ensure the this compound sample is of high purity to avoid interference from impurities in the NMR spectrum.

  • Solvent Selection: Choose a suitable deuterated solvent that will dissolve the sample and has a residual solvent peak that does not overlap with signals of interest. Deuterated chloroform (B151607) (CDCl₃) is a common choice for non-polar compounds like alkanes.[2]

  • Concentration: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.[1]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.

NMR Instrument Parameters

The following are typical parameters for a 400 MHz NMR spectrometer.

¹H NMR Spectroscopy:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Spectral Width: 0-12 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8-16, depending on the sample concentration.

  • Temperature: 298 K.

¹³C NMR Spectroscopy:

  • Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30').

  • Spectral Width: 0-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 128-1024 or more, as ¹³C has a low natural abundance and sensitivity.

  • Temperature: 298 K.

Data Processing
  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Reference the spectrum by setting the TMS peak to 0 ppm.

  • Integration: For ¹H NMR spectra, integrate the area under each peak to determine the relative number of protons.

  • Peak Picking: Identify and label the chemical shift of each peak.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the NMR characterization of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing cluster_analysis Spectral Analysis sample This compound dissolve Dissolve in CDCl3 with TMS sample->dissolve nmr_tube Transfer to NMR Tube dissolve->nmr_tube spectrometer NMR Spectrometer nmr_tube->spectrometer h1_nmr ¹H NMR Acquisition spectrometer->h1_nmr c13_nmr ¹³C NMR Acquisition spectrometer->c13_nmr fid FID h1_nmr->fid c13_nmr->fid ft Fourier Transform fid->ft phasing Phase & Baseline Correction ft->phasing referencing Referencing to TMS phasing->referencing analysis Chemical Shift, Integration, Multiplicity Analysis referencing->analysis structure Structure Elucidation analysis->structure

Caption: Experimental workflow for NMR analysis.

Logical Relationships in Structural Elucidation

The diagram below outlines the logical connections between the NMR data and the structural features of this compound.

logical_relationships cluster_1h_nmr ¹H NMR Data cluster_13c_nmr ¹³C NMR Data cluster_structural_info Derived Structural Information cluster_final_structure Final Structure h_chem_shift Chemical Shift (δ) proton_env Proton Environments h_chem_shift->proton_env h_integration Integration proton_ratio Relative Proton Ratios h_integration->proton_ratio h_multiplicity Multiplicity (Splitting) neighboring_protons Neighboring Protons (n+1 rule) h_multiplicity->neighboring_protons c_chem_shift Chemical Shift (δ) carbon_env Carbon Environments c_chem_shift->carbon_env c_num_signals Number of Signals carbon_symmetry Molecular Symmetry c_num_signals->carbon_symmetry final_structure This compound proton_env->final_structure proton_ratio->final_structure neighboring_protons->final_structure carbon_env->final_structure carbon_symmetry->final_structure

Caption: Logical flow for structure elucidation.

Conclusion

NMR spectroscopy is an indispensable tool for the unambiguous structural characterization of organic molecules like this compound. By combining the information obtained from ¹H and ¹³C NMR experiments, including chemical shifts, signal integrations, and coupling patterns, a complete assignment of the molecular structure can be achieved. The protocols and predicted data herein provide a solid foundation for researchers undertaking the NMR analysis of this and similar branched alkanes.

References

Application Notes: 3-Ethyl-2,3-dimethylpentane as a Reference Standard in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethyl-2,3-dimethylpentane is a branched alkane that serves as a valuable reference standard in chromatographic applications, particularly in gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS). Its well-defined physical and chemical properties, including its specific retention behavior and mass fragmentation pattern, make it an ideal tool for the qualitative and quantitative analysis of complex hydrocarbon mixtures. This document provides detailed application notes and experimental protocols for its use in various analytical workflows.

Branched alkanes are crucial components in the detailed hydrocarbon analysis (DHA) of petroleum products, environmental samples, and in metabolomics.[1] this compound, as a C9 hydrocarbon, is particularly relevant in the analysis of gasoline and other light petroleum streams.[2] Its use as a reference standard allows for the accurate determination of retention indices and the confident identification of unknown compounds in complex matrices.

Physicochemical Properties and Chromatographic Data

A comprehensive understanding of the physicochemical properties of a reference standard is essential for its effective application. The key properties of this compound are summarized below, along with its Kovats retention index on different GC columns.

PropertyValueReference
Chemical Formula C9H20[3]
Molecular Weight 128.26 g/mol [3]
CAS Number 16747-33-4[3]
Boiling Point 142 °C
Density 0.754 g/mL
Kovats Retention Index (Standard Non-Polar Column) 872 - 875
Kovats Retention Index (Semi-Standard Non-Polar Column) 866 - 878

Experimental Protocols

The following protocols outline the use of this compound as a reference standard for the determination of Kovats Retention Indices and for the identification of unknown compounds in a sample matrix.

Protocol 1: Determination of Kovats Retention Index (KI)

Objective: To determine the Kovats Retention Index of an unknown compound using a series of n-alkane standards, including this compound, under isothermal GC conditions.

Materials:

  • Gas Chromatograph (GC) with Flame Ionization Detector (FID)

  • Appropriate GC capillary column (e.g., non-polar)

  • n-alkane standard mixture (e.g., C8-C20)

  • This compound standard

  • Sample containing the unknown compound(s)

  • Hexane (or other suitable solvent)

Procedure:

  • Standard Preparation: Prepare a series of n-alkane standards of known concentration in hexane. Prepare a separate standard solution of this compound.

  • GC Conditions: Set up the GC with the following conditions (example):

    • Column: Non-polar capillary column (e.g., DB-1, 30 m x 0.25 mm ID x 0.25 µm film thickness)

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Oven Temperature: Isothermal (e.g., 100 °C)

    • Carrier Gas: Helium at a constant flow rate

    • Injection Volume: 1 µL (split injection)

  • Analysis:

    • Inject the n-alkane standard mixture and record the retention times of each n-alkane.

    • Inject the this compound standard and record its retention time.

    • Inject the sample containing the unknown compound(s) and record their retention times.

  • Calculation of Kovats Retention Index: The Kovats Retention Index (I) for an unknown compound is calculated using the following formula for isothermal GC:

    I = 100n + 100 * [log(t'x) - log(t'_n)] / [log(t'(n+1)) - log(t'_n)]

    Where:

    • t'_x is the adjusted retention time of the unknown compound

    • t'_n is the adjusted retention time of the n-alkane eluting before the unknown

    • t'_(n+1) is the adjusted retention time of the n-alkane eluting after the unknown

    • n is the carbon number of the n-alkane eluting before the unknown

    The adjusted retention time (t') is calculated as: t' = t_R - t_M, where t_R is the retention time and t_M is the void time (retention time of an unretained compound).

Protocol 2: Compound Identification using GC-MS and Retention Index

Objective: To identify an unknown compound in a sample by matching its mass spectrum and its experimentally determined Kovats Retention Index with library data.

Materials:

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

  • Appropriate GC capillary column

  • n-alkane standard mixture

  • This compound standard (optional, for system verification)

  • Sample containing the unknown compound(s)

  • Mass spectral library (e.g., NIST)

  • Retention index database

Procedure:

  • GC-MS Analysis: Analyze the n-alkane standard mixture and the sample containing the unknown compound(s) using the GC-MS system under the same chromatographic conditions as in Protocol 1 (a temperature program may also be used).

  • Data Acquisition: Acquire the total ion chromatogram (TIC) and the mass spectrum for each peak of interest.

  • Mass Spectral Library Search: Perform a library search for the mass spectrum of the unknown compound to obtain a list of potential candidate structures.

  • Kovats Retention Index Calculation: Calculate the Kovats Retention Index for the unknown compound as described in Protocol 1.

  • Compound Confirmation: Compare the experimentally determined Kovats Retention Index with the retention indices of the candidate compounds from the mass spectral library search, obtained from a reliable database. A close match between both the mass spectrum and the retention index provides a high level of confidence in the identification of the unknown compound.[4][5]

Visualizations

The following diagrams illustrate the workflows and logical relationships involved in the application of this compound as a reference standard.

experimental_workflow cluster_prep Sample and Standard Preparation cluster_gc_analysis Gas Chromatography Analysis cluster_data_processing Data Acquisition and Processing cluster_identification Compound Identification prep_alkane Prepare n-Alkane Standard Mixture gc_analysis Inject Samples and Standards into GC System prep_alkane->gc_analysis prep_sample Prepare Sample with Unknown Analytes prep_sample->gc_analysis prep_ref Prepare this compound Reference Standard prep_ref->gc_analysis record_rt Record Retention Times gc_analysis->record_rt calc_ki Calculate Kovats Retention Index record_rt->calc_ki compare_ki Compare Experimental KI with Database Values calc_ki->compare_ki final_id Confirm Compound Identification compare_ki->final_id

Workflow for compound identification using a reference standard.

logical_relationship cluster_data Experimental Data cluster_processing Data Processing and Comparison cluster_identification Identification Confidence mass_spectrum Mass Spectrum of Unknown library_search Mass Spectral Library Search mass_spectrum->library_search retention_time Retention Time of Unknown calculate_ri Calculate Experimental Retention Index retention_time->calculate_ri alkane_rt Retention Times of n-Alkanes alkane_rt->calculate_ri match_ms MS Match library_search->match_ms match_ri RI Match calculate_ri->match_ri ri_database Reference Retention Index Database ri_database->match_ri confident_id Confident Identification match_ms->confident_id match_ri->confident_id

Logical relationship for confident compound identification.

Mass Spectrum of this compound

The mass spectrum of this compound obtained by electron ionization (EI) shows a characteristic fragmentation pattern for a branched alkane. The molecular ion peak ([M]+) at m/z 128 is expected to be of low intensity or absent. The fragmentation pattern is dominated by the formation of stable carbocations resulting from the cleavage of C-C bonds at the branching points.[6][7] The base peak is often observed at m/z 57, corresponding to a C4H9+ fragment (tert-butyl cation), or at m/z 71, corresponding to a C5H11+ fragment. A representative mass spectrum can be found in the NIST WebBook.[3]

Applications

The use of this compound as a reference standard is applicable in various fields:

  • Petroleum and Biofuel Analysis: In the detailed hydrocarbon analysis (DHA) of gasoline and other fuels, branched alkanes are used to determine the composition and quality of the fuel.[2] ASTM methods for hydrocarbon analysis often rely on the precise identification of such components.[1]

  • Environmental Monitoring: The analysis of volatile organic compounds (VOCs) in air, water, and soil samples often involves the identification of various hydrocarbons. This compound can be used as a reference standard to aid in the identification of pollutants from sources such as vehicle exhaust.[8]

  • Food and Fragrance Analysis: The identification of volatile compounds contributing to the aroma and flavor of food and fragrance products can be facilitated by the use of retention indices determined with alkane standards.

  • Metabolomics: In untargeted metabolomics studies, the identification of unknown metabolites is a significant challenge. The use of retention indices in conjunction with accurate mass measurements helps to reduce the number of candidate structures and increase the confidence in compound identification.[9][10]

Conclusion

This compound is a reliable and effective reference standard for use in gas chromatography. Its well-characterized chromatographic behavior and mass spectral properties enable researchers and analysts to perform accurate qualitative and quantitative analyses of complex hydrocarbon mixtures across a range of applications. The protocols and data presented in these application notes provide a foundation for the successful integration of this standard into analytical workflows.

References

Application Notes and Protocols for the Synthesis of 3-Ethyl-2,3-dimethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of the highly branched alkane, 3-Ethyl-2,3-dimethylpentane. The synthetic strategy involves a two-step process commencing with a Grignard reaction to construct the carbon skeleton, followed by the reduction of the resulting tertiary alcohol to yield the final product. This methodology is broadly applicable for the synthesis of sterically hindered alkanes, which are of interest in medicinal chemistry and materials science.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyValueReference
Molecular FormulaC₉H₂₀--INVALID-LINK--
Molecular Weight128.26 g/mol --INVALID-LINK--
CAS Number16747-33-4--INVALID-LINK--
Boiling Point142-144 °C-
Density0.755 g/mL at 25 °C-
¹H NMR (CDCl₃, 400 MHz) Predicted, based on analogous structures-
δ (ppm)0.80-0.95 (m, 15H), 1.15-1.30 (m, 4H), 1.60-1.75 (m, 1H)-
¹³C NMR (CDCl₃, 100 MHz) Predicted, based on analogous structures-
δ (ppm)~10-15 (multiple signals), ~25-30 (multiple signals), ~35-45 (quaternary carbon)-
IR (neat, cm⁻¹) 2965 (s), 2875 (s), 1460 (m), 1380 (m)General alkane spectra
Mass Spectrum (m/z) 128 (M+), 99, 85, 71, 57, 43--INVALID-LINK--

Table 2: Summary of Reaction Parameters and Expected Yields

StepReactionKey ReagentsSolventTypical Yield
1. Grignard ReactionSynthesis of 3-ethyl-2,3-dimethylpentan-3-olsec-Butylmagnesium bromide, 3-Pentanone (B124093)Anhydrous THF70-85%
2. Reduction of Tertiary AlcoholSynthesis of this compoundTriethylsilane, Trifluoroacetic acidDichloromethane80-95%

Experimental Protocols

Step 1: Synthesis of 3-Ethyl-2,3-dimethylpentan-3-ol via Grignard Reaction

This procedure details the formation of the tertiary alcohol intermediate through the nucleophilic addition of a Grignard reagent to a ketone.

Materials:

  • Magnesium turnings (2.67 g, 0.11 mol)

  • 2-Bromobutane (B33332) (15.07 g, 0.11 mol)

  • 3-Pentanone (8.61 g, 0.10 mol)

  • Anhydrous tetrahydrofuran (B95107) (THF), 150 mL

  • Iodine (a single crystal)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for anhydrous reactions (oven-dried)

  • Magnetic stirrer and heating mantle

Procedure:

  • Preparation of the Grignard Reagent:

    • In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel, place the magnesium turnings and a crystal of iodine.

    • In the dropping funnel, prepare a solution of 2-bromobutane in 50 mL of anhydrous THF.

    • Add approximately 5 mL of the 2-bromobutane solution to the magnesium turnings. The reaction is initiated by gentle warming or the addition of the iodine crystal, which will be indicated by the disappearance of the iodine color and the onset of gentle reflux.

    • Once the reaction has started, add the remaining 2-bromobutane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at room temperature for an additional 30 minutes to ensure complete formation of the sec-butylmagnesium bromide.

  • Reaction with 3-Pentanone:

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Prepare a solution of 3-pentanone in 50 mL of anhydrous THF and add it to the dropping funnel.

    • Add the 3-pentanone solution dropwise to the stirred Grignard reagent at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Work-up and Isolation:

    • Carefully pour the reaction mixture into a beaker containing 100 mL of a saturated aqueous solution of ammonium chloride and crushed ice, while stirring.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with two 50 mL portions of diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the solution and remove the solvent under reduced pressure to yield the crude 3-ethyl-2,3-dimethylpentan-3-ol. The crude product can be purified by distillation if necessary.

Step 2: Reduction of 3-Ethyl-2,3-dimethylpentan-3-ol to this compound

This protocol describes the deoxygenation of the tertiary alcohol to the corresponding alkane using a silane-based reducing agent.[1][2]

Materials:

  • Crude 3-ethyl-2,3-dimethylpentan-3-ol (from Step 1, ~0.10 mol)

  • Triethylsilane (17.45 g, 0.15 mol)

  • Trifluoroacetic acid (17.1 g, 0.15 mol)

  • Dichloromethane (100 mL)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Reduction Reaction:

    • In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the crude 3-ethyl-2,3-dimethylpentan-3-ol in 50 mL of dichloromethane.

    • Add triethylsilane to the solution.

    • Cool the mixture to 0 °C in an ice bath and slowly add trifluoroacetic acid dropwise.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Purification:

    • Upon completion of the reaction, carefully quench the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the solution and remove the solvent by distillation.

    • The crude this compound can be purified by fractional distillation to yield the pure product.

Mandatory Visualization

SynthesisWorkflow Experimental Workflow for the Synthesis of this compound cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Reduction reagent_prep Preparation of sec-Butylmagnesium bromide grignard_reaction Reaction with 3-Pentanone reagent_prep->grignard_reaction Anhydrous THF workup1 Aqueous Work-up and Extraction grignard_reaction->workup1 Saturated NH4Cl intermediate Crude 3-ethyl-2,3-dimethylpentan-3-ol workup1->intermediate Isolation reduction Reduction with Triethylsilane and TFA intermediate->reduction Dichloromethane workup2 Aqueous Work-up and Extraction reduction->workup2 Saturated NaHCO3 purification Fractional Distillation workup2->purification Isolation product Pure this compound purification->product Purification

Caption: Workflow for the synthesis of this compound.

SignalingPathways Logical Relationship of the Synthesis cluster_reactants Starting Materials cluster_intermediates Intermediates cluster_products Final Product sec_butyl_bromide 2-Bromobutane grignard_reagent sec-Butylmagnesium bromide sec_butyl_bromide->grignard_reagent magnesium Magnesium magnesium->grignard_reagent pentanone 3-Pentanone tertiary_alcohol 3-ethyl-2,3-dimethylpentan-3-ol pentanone->tertiary_alcohol grignard_reagent->tertiary_alcohol final_product This compound tertiary_alcohol->final_product Reduction

Caption: Logical flow of the two-step synthesis.

References

Application Notes and Protocols: 3-Ethyl-2,3-dimethylpentane in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Ethyl-2,3-dimethylpentane is a highly branched nonane (B91170) isomer. Due to its saturated and sterically hindered structure, it is largely chemically inert, limiting its direct application as a reactant in mainstream organic synthesis. However, its unique structural features make it a subject of interest in studies of carbocation chemistry, reaction mechanisms, and as a specialized solvent or component in fuel science. These notes provide an overview of its reactivity, potential applications, and detailed protocols for representative reactions involving highly branched alkanes.

Physical and Chemical Properties

This compound is a colorless, flammable liquid. Its highly branched structure influences its physical properties, such as boiling point and viscosity, when compared to its linear isomer, n-nonane. As a saturated hydrocarbon, it is immiscible with water and soluble in nonpolar organic solvents.

Table 1: Physical Properties of this compound

PropertyValue
Molecular FormulaC₉H₂₀
Molecular Weight128.26 g/mol
Boiling Point141-143 °C
Melting Point-
Density0.749 g/cm³
CAS Number16747-33-4

Applications in Organic Synthesis

The utility of this compound in organic synthesis is primarily centered on three types of reactions that are characteristic of alkanes, particularly highly branched ones:

  • Free-Radical Halogenation: Introduction of a halogen functional group, which can then be used in subsequent synthetic transformations.

  • Isomerization and Cracking: Rearrangement of the carbon skeleton under strongly acidic conditions, relevant in petrochemical applications and mechanistic studies.

  • Oxidation: While challenging, the selective oxidation of C-H bonds is a field of active research.

Due to the limited specific data for this compound, the following sections will provide generalized protocols and representative data from structurally similar branched alkanes.

Free-Radical Halogenation

Free-radical halogenation is a method to functionalize alkanes. The reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps. The regioselectivity of the reaction is dependent on the stability of the radical intermediate (tertiary > secondary > primary). Bromination is generally more selective than chlorination.

Predicted Product Distribution for Monobromination

This compound has primary, secondary, and tertiary C-H bonds. The tertiary C-H bond at the C3 position is the most likely site for hydrogen abstraction by a bromine radical due to the formation of a stable tertiary radical.

Table 2: Analysis of C-H Bonds in this compound for Halogenation

Carbon PositionType of C-H BondNumber of HydrogensExpected Major Monobromination Product
C1, C1', C5, C5'Primary12Minor
C4Secondary2Minor
C2Tertiary1Major
C3Quaternary0No reaction

Note: The numbering of carbons may vary, but the types of C-H bonds remain the same.

The major product of monobromination is expected to be 2-bromo-3-ethyl-2,3-dimethylpentane.

Experimental Protocol: Free-Radical Bromination of a Branched Alkane

This protocol is a general procedure adaptable for this compound.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Carbon tetrachloride (CCl₄) - Caution: Toxic and carcinogenic. An alternative solvent such as cyclohexane (B81311) can be used.

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (as a radical initiator)

  • Inert gas (Argon or Nitrogen)

  • Apparatus for reflux and distillation

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) in CCl₄.

  • Add N-Bromosuccinimide (1 equivalent) to the solution.

  • Add a catalytic amount of AIBN.

  • Flush the apparatus with an inert gas.

  • Heat the mixture to reflux under irradiation with a UV lamp or a high-intensity incandescent light bulb.

  • Monitor the reaction by GC-MS. The reaction is complete when the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Filter the mixture to remove succinimide.

  • Wash the filtrate with aqueous sodium thiosulfate (B1220275) solution to remove any remaining bromine, followed by water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the solvent by rotary evaporation.

  • Purify the product by fractional distillation.

Visualization: Free-Radical Halogenation Workflow

G Workflow for Free-Radical Halogenation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification dissolve Dissolve Alkane in Solvent add_reagents Add NBS and AIBN dissolve->add_reagents setup_reflux Setup for Reflux under Inert Atmosphere add_reagents->setup_reflux heat Heat to Reflux with UV Irradiation setup_reflux->heat Start Reaction monitor Monitor by GC-MS heat->monitor cool Cool to Room Temperature monitor->cool Reaction Complete filter Filter Succinimide cool->filter wash Aqueous Washes filter->wash dry Dry Organic Layer wash->dry evaporate Solvent Evaporation dry->evaporate distill Fractional Distillation evaporate->distill

Caption: General experimental workflow for the free-radical bromination of an alkane.

Isomerization and Cracking in Superacids

Highly branched alkanes like this compound can undergo skeletal rearrangement and fragmentation in the presence of superacids (e.g., HF-SbF₅, "Magic Acid"). These reactions proceed through carbocation intermediates, which can rearrange to more stable isomers or undergo β-scission to yield smaller alkanes and alkenes.

Mechanistic Pathway

The reaction is initiated by the protonation of a C-H or C-C σ-bond by the superacid to form a pentacoordinated carbocation (an alkanium ion). This unstable intermediate can then lose H₂ or a smaller alkane to form a trivalent carbocation (a carbenium ion), which then undergoes rearrangements (hydride and alkyl shifts) and fragmentation.

Visualization: Alkane Activation by a Superacid

G Mechanism of Alkane Activation by Superacid Alkane R-H (Alkane) Alkanium_ion [R-H-H]⁺ (Pentacoordinated Carbocation) Alkane->Alkanium_ion + H⁺ Superacid H⁺ (Superacid) Carbenium_ion R⁺ (Trivalent Carbocation) Alkanium_ion->Carbenium_ion - H₂ Isomerization Isomerization Products Carbenium_ion->Isomerization Rearrangement Cracking Cracking Products Carbenium_ion->Cracking β-Scission H2 H₂

Caption: Simplified pathway for alkane isomerization and cracking in a superacid medium.

Experimental Protocol: Isomerization of a Branched Alkane (Representative)

This protocol describes a general procedure for the isomerization of a branched alkane in a superacid. Extreme caution is required when working with superacids.

Materials:

  • This compound

  • Antimony pentafluoride (SbF₅) - Extremely corrosive and toxic.

  • Anhydrous hydrogen fluoride (B91410) (HF) - Extremely corrosive and toxic.

  • Inert, dry solvent (e.g., SO₂ClF)

  • Apparatus made of Teflon or other resistant material

Procedure:

  • In a Teflon reaction vessel under an inert atmosphere and at low temperature (-78 °C), prepare the superacid by carefully adding SbF₅ to anhydrous HF.

  • In a separate vessel, dissolve this compound in the dry solvent.

  • Slowly add the alkane solution to the pre-cooled superacid with vigorous stirring.

  • Allow the reaction to proceed at the low temperature for a specified time.

  • Quench the reaction by carefully pouring the mixture onto crushed ice.

  • Extract the organic products with a low-boiling alkane (e.g., pentane).

  • Neutralize the aqueous layer carefully with a base (e.g., sodium bicarbonate).

  • Wash the organic extract with water and brine, then dry over anhydrous magnesium sulfate.

  • Analyze the product mixture by GC-MS to determine the distribution of isomers and cracking products.

Table 3: Representative Product Distribution for Isomerization of a Branched Alkane *

Product TypeExample ProductsApproximate Yield (%)
Isomerized C₉ Alkanes2,2,3,3-Tetramethylpentane, etc.Varies with conditions
Cracking ProductsIsobutane, isopentane, etc.Varies with conditions

*Data is representative and highly dependent on reaction conditions (temperature, time, acid strength).

Oxidation

The oxidation of alkanes is challenging due to the high strength of C-H bonds. This compound contains a tertiary C-H bond which is typically more susceptible to oxidation than primary or secondary C-H bonds. However, the steric hindrance around this bond makes reactions difficult. Strong oxidizing agents under harsh conditions are generally required, often leading to a mixture of products and over-oxidation.

Potential Oxidation Products

Oxidation of the tertiary C-H at the C2 position would lead to the formation of 3-ethyl-2,3-dimethylpentan-2-ol. Further oxidation is unlikely without C-C bond cleavage.

General Protocol for Oxidation (Conceptual)
  • Reagents: Strong oxidizing agents like potassium permanganate (B83412) under phase-transfer catalysis or specialized metal catalysts (e.g., ruthenium-based).

  • Conditions: Elevated temperatures and pressures may be required.

  • Challenges: Low conversion and a mixture of products, including those from C-C bond cleavage, are expected.

Due to these challenges, the direct oxidation of this compound is not a common synthetic strategy.

Conclusion

This compound serves as a model compound for studying the reactivity of highly branched alkanes. While its inertness limits its role as a versatile starting material in organic synthesis, it is a useful substrate for investigating fundamental reactions such as free-radical substitution and carbocation-mediated rearrangements. The protocols and data presented, though generalized, provide a framework for researchers exploring the chemistry of saturated hydrocarbons. Further research into selective C-H activation and functionalization may uncover more direct synthetic applications for such molecules in the future.

Application Note: Identification and Characterization of Alkanes using Infrared (IR) Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups in organic molecules. This method is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes. For alkanes, which consist solely of carbon-carbon (C-C) and carbon-hydrogen (C-H) single bonds, IR spectroscopy is particularly useful for determining the presence of CH₂, and CH₃ groups and providing information about the overall structure. This application note provides a detailed overview and protocols for the identification of alkanes using IR spectroscopy.

Core Principles

The IR spectra of alkanes are characterized by absorptions arising from C-H stretching and bending vibrations. C-C stretching and bending bands are typically weak and fall in the fingerprint region, making them less useful for diagnostic purposes.[1][2][3] The primary regions of interest for alkane identification are:

  • C-H Stretching Region (3000-2850 cm⁻¹): Strong absorptions in this region are indicative of C-H bonds where the carbon is sp³ hybridized.[1][2][3][4] The presence of both methyl (CH₃) and methylene (B1212753) (CH₂) groups results in multiple peaks in this region.[5]

  • C-H Bending (Scissoring) Region (1470-1450 cm⁻¹): This region shows absorptions due to the scissoring motion of CH₂ groups.[1][2][3][4]

  • C-H Bending (Rocking) Region (1370-1350 cm⁻¹ and 725-720 cm⁻¹): Methyl groups exhibit a characteristic rocking vibration in the 1370-1350 cm⁻¹ range.[1][2][3][4] A peak around 720-725 cm⁻¹ is indicative of a long chain of four or more methylene groups.[2][3][4][5]

Data Presentation: Characteristic IR Absorption Frequencies for Alkanes

The following table summarizes the key IR absorption bands for the identification of alkanes. The frequencies and intensities can provide valuable structural information.

Vibrational Mode Functional Group Frequency Range (cm⁻¹) Intensity Notes
C-H StretchingAlkane (sp³ C-H)3000-2850StrongAbsorptions consistently appear below 3000 cm⁻¹.[1][2][6]
Methyl (-CH₃)~2962 (asymmetric)Strong
~2872 (symmetric)Medium
Methylene (-CH₂-)~2926 (asymmetric)Strong
~2853 (symmetric)Medium
C-H BendingMethylene (-CH₂-) Scissoring1470-1450Medium
Methyl (-CH₃) Rocking1370-1350Medium
Long Chain Methylene (- (CH₂)n≥4 -) Rocking725-720Weak-MediumIndicative of a straight chain with at least four methylene groups.[2][3][4][5]

Experimental Protocols

Protocol 1: Qualitative Identification of an Unknown Alkane

This protocol outlines the steps for identifying an unknown sample as an alkane using Fourier Transform Infrared (FTIR) spectroscopy.

1. Sample Preparation:

  • Liquid Samples: A drop of the liquid alkane can be placed directly between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

  • Solid Samples (Nujol Mull): Grind a small amount of the solid sample to a fine powder. Add a few drops of Nujol (a mineral oil, which is a mixture of high molecular weight alkanes) and grind further to create a uniform paste or "mull".[7][8] Apply the mull to a salt plate. Note that the Nujol will show characteristic alkane peaks, so the spectrum of the sample will be superimposed on the Nujol spectrum.

  • Solid Samples (KBr Pellet): Mix a small amount of the finely ground solid sample with dry potassium bromide (KBr) powder. Press the mixture under high pressure to form a transparent pellet.

2. Data Acquisition:

  • Obtain a background spectrum of the empty sample holder (or the pure solvent/mulling agent if applicable). This will be subtracted from the sample spectrum.

  • Place the prepared sample in the spectrometer's sample compartment.

  • Acquire the IR spectrum over the range of 4000-650 cm⁻¹.

3. Spectral Analysis:

  • Examine the C-H stretching region (3000-2850 cm⁻¹). The presence of strong absorption bands below 3000 cm⁻¹ is a strong indication of an alkane.[1][2][6]

  • Analyze the C-H bending regions. Look for a peak around 1470-1450 cm⁻¹ for CH₂ scissoring and a peak around 1370-1350 cm⁻¹ for a CH₃ rock.[1][2][3]

  • Check for the presence of a weak to medium band around 720-725 cm⁻¹ to determine if the alkane has a long straight chain.[2][3][4]

  • The absence of significant peaks in other regions (e.g., no broad O-H stretch around 3300 cm⁻¹, no sharp C=O stretch around 1700 cm⁻¹) further supports the identification of the compound as an alkane.

Protocol 2: Differentiating Between Straight-Chain and Branched Alkanes

This protocol provides a method to distinguish between different types of alkanes.

1. Sample Preparation and Data Acquisition:

  • Follow the procedures outlined in Protocol 1.

2. Spectral Analysis:

  • C-H Stretching Region: The relative intensities of the CH₂ and CH₃ stretching bands can give an indication of the degree of branching. A higher ratio of CH₂ to CH₃ peak intensity suggests a longer, less branched chain.[5]

  • Fingerprint Region (1300-900 cm⁻¹): This region contains complex patterns of absorptions that are unique to each molecule.[1][3] While difficult to interpret from first principles, comparing the fingerprint region of an unknown sample to a spectral library of known alkanes can help in definitive identification.

  • Methyl Rocking Band: The presence of a strong methyl rocking band at ~1375 cm⁻¹ can indicate the presence of multiple methyl groups, which is common in branched alkanes.

Mandatory Visualizations

Alkane_ID_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis cluster_conclusion Conclusion Liquid Liquid Sample Background Acquire Background Spectrum Liquid->Background Solid_Mull Solid Sample (Mull) Solid_Mull->Background Solid_Pellet Solid Sample (Pellet) Solid_Pellet->Background Sample_Spec Acquire Sample Spectrum Background->Sample_Spec Subtract CH_Stretch C-H Stretch < 3000 cm⁻¹? Sample_Spec->CH_Stretch CH_Bend CH₂/CH₃ Bending? CH_Stretch->CH_Bend Yes Alkane Alkane Identified Long_Chain Long Chain Peak (~720 cm⁻¹)? CH_Bend->Long_Chain Yes Branched Branched Alkane Indicated Long_Chain->Branched No Straight Straight Chain Alkane Indicated Long_Chain->Straight Yes

Caption: Workflow for Alkane Identification using IR Spectroscopy.

Alkane_Vibrational_Modes cluster_stretch C-H Stretching Vibrations cluster_bend C-H Bending Vibrations CH3_asym CH₃ Asymmetric (~2962 cm⁻¹) CH2_asym CH₂ Asymmetric (~2926 cm⁻¹) CH3_sym CH₃ Symmetric (~2872 cm⁻¹) CH2_sym CH₂ Symmetric (~2853 cm⁻¹) CH2_scissoring CH₂ Scissoring (1470-1450 cm⁻¹) CH3_rocking CH₃ Rocking (1370-1350 cm⁻¹) CH2_rocking CH₂ Rocking (Long Chain) (725-720 cm⁻¹) Alkane Alkane Molecule Alkane->CH3_asym Alkane->CH2_asym Alkane->CH3_sym Alkane->CH2_sym Alkane->CH2_scissoring Alkane->CH3_rocking Alkane->CH2_rocking

Caption: Vibrational Modes of Alkanes in IR Spectroscopy.

References

Synthesis of Branched Alkanes via Grignard Reaction with Tertiary Alcohols: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The construction of complex carbon skeletons is a cornerstone of organic synthesis, particularly in the field of drug development where molecular architecture dictates biological activity. Branched alkanes, integral components of many pharmaceutical compounds, can be efficiently synthesized through a robust two-stage process commencing with the Grignard reaction. This powerful carbon-carbon bond-forming reaction allows for the creation of sterically hindered tertiary alcohols from ketones and organomagnesium halides.[1][2][3] Subsequent dehydration of the tertiary alcohol to an alkene, followed by catalytic hydrogenation, yields the desired branched alkane.[4][5][6] This application note provides detailed protocols for this synthetic sequence, alongside quantitative data and mechanistic insights to guide researchers in this valuable transformation.

Data Presentation

Quantitative Data for the Synthesis of Tertiary Alcohols via Grignard Reaction

The following table summarizes representative yields for the synthesis of various tertiary alcohols from the reaction of different ketones with Grignard reagents. Yields are typically high, though they can be influenced by factors such as steric hindrance and the purity of reagents.

KetoneGrignard ReagentTertiary Alcohol ProductReaction Time (h)Temperature (°C)Yield (%)
AcetoneEthylmagnesium bromide2-Methyl-2-butanol10 to RT~85
Acetonen-Propylmagnesium chloride2-Methyl-2-pentanol1.5-5 to 096.7
CyclohexanoneMethylmagnesium iodide1-Methylcyclohexanol10 to RT~90
Acetophenone (B1666503)Ethylmagnesium bromide2-Phenyl-2-butanol0.50 to RT~88
3-PentanoneEthylmagnesium bromide3-Ethyl-3-pentanol10 to RT~80
BenzophenonePhenylmagnesium bromideTriphenylmethanol10 to RT~92
Quantitative Data for the Conversion of Tertiary Alcohols to Branched Alkanes

This table presents typical yields for the two-step conversion of tertiary alcohols to branched alkanes, involving dehydration followed by hydrogenation. The overall yield is dependent on the efficiency of both steps.

Tertiary AlcoholDehydration Product (Alkene)Hydrogenation Product (Alkane)Dehydration Yield (%)Hydrogenation Yield (%)Overall Yield (%)
2-Methyl-2-butanol2-Methyl-2-butene & 2-Methyl-1-butene2-Methylbutane~85>95~81
1-Methylcyclohexanol1-MethylcyclohexeneMethylcyclohexane~90>95~86
2-Phenyl-2-butanol2-Phenyl-2-butene & 2-Phenyl-1-butene2-Phenylbutane~88>95~84
3-Ethyl-3-pentanol3-Ethyl-2-pentene3-Ethylpentane~82>95~78
Triphenylmethanol1,1,2-Triphenylethene1,1,2-Triphenylethane~90>95~86

Experimental Protocols

Protocol 1: Synthesis of a Tertiary Alcohol via Grignard Reaction (Example: 2-Phenyl-2-butanol)

Materials:

  • Magnesium turnings

  • Iodine crystal (as initiator)

  • Anhydrous diethyl ether or THF

  • Bromoethane (B45996)

  • Acetophenone

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

  • 5% HCl (aq)

Procedure:

  • Apparatus Setup: All glassware must be rigorously dried in an oven at 120°C overnight and assembled while hot under a stream of dry nitrogen or argon to ensure anhydrous conditions. A three-necked round-bottom flask is equipped with a reflux condenser (topped with a drying tube), a pressure-equalizing dropping funnel, and a magnetic stirrer.

  • Grignard Reagent Formation: Magnesium turnings (1.2 eq) and a small crystal of iodine are placed in the flask. A small portion of a solution of bromoethane (1.1 eq) in anhydrous diethyl ether is added from the dropping funnel. The reaction is initiated, often evidenced by the disappearance of the iodine color and gentle refluxing of the ether. The remaining bromoethane solution is then added dropwise at a rate that maintains a steady reflux. After the addition is complete, the mixture is stirred for an additional 30-60 minutes to ensure complete formation of the ethylmagnesium bromide.

  • Reaction with Ketone: A solution of acetophenone (1.0 eq) in anhydrous diethyl ether is added to the dropping funnel. This solution is added dropwise to the stirred Grignard reagent at 0°C (ice bath). The addition should be controlled to maintain a gentle reaction. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1 hour.

  • Work-up: The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0°C. The resulting mixture is stirred until the solids are mostly dissolved. The ethereal layer is separated, and the aqueous layer is extracted twice with diethyl ether.

  • Purification: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude tertiary alcohol. Further purification can be achieved by distillation or column chromatography.

Protocol 2: Synthesis of a Branched Alkane from a Tertiary Alcohol (Example: 2-Phenylbutane)

This is a two-step process involving the dehydration of the tertiary alcohol followed by the hydrogenation of the resulting alkene.

Step A: Dehydration of 2-Phenyl-2-butanol

Materials:

  • 2-Phenyl-2-butanol

  • Concentrated sulfuric acid or phosphoric acid

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Apparatus Setup: A round-bottom flask is fitted with a distillation head and a receiving flask.

  • Dehydration: 2-Phenyl-2-butanol (1.0 eq) is placed in the flask, and a catalytic amount of concentrated sulfuric acid (or phosphoric acid) is added.[4][6] The mixture is heated to the appropriate temperature for the specific alcohol (for tertiary alcohols, this is typically in the range of 25-80°C).[7] The alkene product, being more volatile, will distill over.

  • Work-up: The collected distillate is washed with saturated sodium bicarbonate solution to neutralize any acid, then with water, and finally with brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the resulting alkene can be purified by distillation.

Step B: Hydrogenation of the Alkene Mixture

Materials:

  • Alkene mixture from Step A

  • Ethanol (B145695) or ethyl acetate (B1210297) (solvent)

  • 10% Palladium on carbon (Pd/C) catalyst

  • Hydrogen gas source (balloon or hydrogenation apparatus)

Procedure:

  • Apparatus Setup: A round-bottom flask is charged with the alkene mixture and a suitable solvent such as ethanol or ethyl acetate.

  • Hydrogenation: The 10% Pd/C catalyst (typically 1-5 mol%) is carefully added to the flask. The flask is then evacuated and backfilled with hydrogen gas several times to ensure an inert atmosphere. The reaction is stirred vigorously under a hydrogen atmosphere (a balloon is often sufficient for small-scale reactions) at room temperature.

  • Monitoring: The reaction progress is monitored by TLC or GC until the starting alkene is consumed.

  • Work-up: The reaction mixture is carefully filtered through a pad of Celite to remove the palladium catalyst. Caution: The catalyst can be pyrophoric and should not be allowed to dry in the air while still containing adsorbed hydrogen. The filter cake should be washed with the solvent.

  • Purification: The solvent is removed from the filtrate under reduced pressure to yield the crude branched alkane. Further purification, if necessary, can be achieved by distillation.

Mandatory Visualization

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the key mechanistic steps and the overall experimental workflow for the synthesis of branched alkanes from ketones.

grignard_mechanism ketone Ketone (R₂C=O) intermediate Alkoxide Intermediate (R₂R'C-O⁻MgX⁺) ketone->intermediate Nucleophilic Attack grignard Grignard Reagent (R'-MgX) h3o H₃O⁺ (Acid Workup) alcohol Tertiary Alcohol (R₂R'C-OH) intermediate->alcohol Protonation

Caption: Mechanism of Grignard reaction with a ketone.

experimental_workflow start Ketone & Alkyl Halide grignard_formation Grignard Reagent Formation (Mg, Ether) start->grignard_formation grignard_reaction Grignard Reaction grignard_formation->grignard_reaction tertiary_alcohol Tertiary Alcohol grignard_reaction->tertiary_alcohol dehydration Dehydration (Acid, Heat) tertiary_alcohol->dehydration alkene Alkene dehydration->alkene hydrogenation Hydrogenation (H₂, Pd/C) alkene->hydrogenation branched_alkane Branched Alkane hydrogenation->branched_alkane

Caption: Overall workflow for branched alkane synthesis.

References

Application Notes and Protocols for Catalytic Hydrogenation in Alkane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Catalytic hydrogenation is a cornerstone of organic synthesis, providing a reliable and efficient method for the reduction of unsaturated compounds like alkenes and alkynes to their corresponding saturated alkanes.[1][2] This process involves the addition of molecular hydrogen (H₂) across a double or triple bond, facilitated by a catalyst.[3][4] The reaction is widely employed in various sectors, including the pharmaceutical, petrochemical, and food industries, for applications ranging from the synthesis of active pharmaceutical ingredients (APIs) to the production of margarine from vegetable oils.[5][6][7]

The choice of catalyst is critical and dictates the reaction conditions and selectivity. Catalytic systems are broadly classified into two categories: heterogeneous and homogeneous.[5][8] Heterogeneous catalysts, such as palladium on carbon (Pd/C) or platinum dioxide (PtO₂), are in a different phase from the reactants and are prized for their ease of separation and recyclability.[3][9] Homogeneous catalysts, like Wilkinson's catalyst, are soluble in the reaction medium, often operating under milder conditions with high selectivity.[5][10] This document provides a detailed overview of these methods, comparative data on various catalytic systems, and step-by-step protocols for laboratory-scale alkane synthesis.

Data Presentation: Catalytic Systems

The efficiency and outcome of a hydrogenation reaction are highly dependent on the choice of catalyst and the specific reaction conditions employed. The following tables summarize quantitative and qualitative data for common heterogeneous and homogeneous catalytic systems.

Table 1: Common Heterogeneous Catalysts for Alkane Synthesis

Catalyst Support Typical Loading Temperature (°C) H₂ Pressure (atm) Solvent Key Characteristics & Observations
Palladium Charcoal (C) 5-10% Room Temp. 1 - 4 Ethanol (B145695), Ethyl Acetate (B1210297), Acetic Acid Highly active and most common catalyst; can be pyrophoric when dry; can also be used for debenzylation.[3][8][9][11]
Platinum(IV) Oxide (PtO₂) None (used as powder) N/A 20 - 50 1 - 4 Alcohols, Acetic Acid, Ethyl Acetate Known as Adams' catalyst; reduced in situ to platinum black; very effective, used for stubborn substrates.[1][3][11]
Nickel (Raney Ni) Aluminum Alloy (leached) N/A 25 - 150 1 - 100 Ethanol Cost-effective and robust catalyst for industrial scale; often requires higher temperatures and pressures; pyrophoric.[1][12][13][14]

| Rhodium | Carbon (C), Alumina (Al₂O₃) | ~5% | Room Temp. | 1 - 10 | Ethanol, Hexane | Highly active, sometimes used for aromatic hydrogenations, though less common for simple alkenes than Pd or Pt.[1][8][12] |

Table 2: Common Homogeneous Catalysts for Alkane Synthesis

Catalyst Formula Ligands Temperature (°C) H₂ Pressure (atm) Solvent Key Characteristics & Observations
Wilkinson's Catalyst RhCl(PPh₃)₃ Triphenylphosphine Room Temp. 1 Benzene, THF, Ethanol Excellent chemoselectivity for less substituted double bonds; operates under very mild conditions.[1][10][11]
Crabtree's Catalyst [Ir(COD)(PCy₃)(py)]PF₆ Cyclooctadiene, Tricyclohexylphosphine, Pyridine Room Temp. 1 Dichloromethane Highly active for hydrogenating sterically hindered and tri/tetrasubstituted alkenes.

| Iron-based Catalysts | (PNHP)Fe(H)₂(CO) | Bis(phosphino)amine | 23 | 1 | N/A | Emerging class of non-precious metal catalysts; effective for alkenes with electron-withdrawing groups.[15] |

Visualizations: Workflows and Mechanisms

Diagrams are provided to illustrate the general experimental workflow and the proposed mechanisms for both heterogeneous and homogeneous catalytic hydrogenation.

G cluster_setup Reaction Setup cluster_reaction Hydrogenation cluster_workup Workup & Isolation A Alkene Substrate D Reaction Vessel (Flask or Reactor) A->D B Solvent B->D C Catalyst (e.g., Pd/C or Wilkinson's) C->D E Purge with Inert Gas (N₂ or Ar) D->E F Introduce H₂ Gas (Balloon or Cylinder) E->F G Stir/Agitate at Set Temperature F->G H Filter Catalyst (Heterogeneous) G->H I Solvent Removal (Homogeneous/Post-filtration) H->I J Purification (e.g., Distillation, Chromatography) I->J K Pure Alkane Product J->K

Caption: General experimental workflow for catalytic hydrogenation.

G Horiuti-Polanyi Mechanism (Heterogeneous) cluster_surface Metal Catalyst Surface surf H2_adsorbed H₂ H_H_dissociated H H H2_adsorbed->H_H_dissociated 1. Adsorption & H-H Cleavage Alkene_adsorbed R₂C=CR₂ Alkene_pi_complex R₂C=CR₂ Alkene_adsorbed->Alkene_pi_complex 2. Alkene Adsorption Intermediate1 R₂CH-CR₂ Alkene_pi_complex->Intermediate1 3. H atom transfer Alkane_desorbed R₂CH-CHR₂ Intermediate1->Alkane_desorbed 4. 2nd H atom transfer & Desorption H_atom H

Caption: Mechanism of heterogeneous hydrogenation on a metal surface.

G A RhCl(PPh₃)₃ (Catalyst) B RhCl(H)₂(PPh₃)₃ (Dihydride complex) A->B + H₂ (Oxidative Addition) C RhCl(H)₂(alkene)(PPh₃)₂ B->C + Alkene - PPh₃ D RhCl(H)(alkyl)(PPh₃)₂ C->D Migratory Insertion E RhCl(PPh₃)₂ (Regenerated Catalyst) D->E Reductive Elimination - Alkane E->A + PPh₃

Caption: Catalytic cycle of homogeneous hydrogenation with Wilkinson's catalyst.

Experimental Protocols

The following protocols provide standardized procedures for the hydrogenation of a generic alkene on a laboratory scale. Safety Note: Hydrogen gas is extremely flammable. These procedures must be conducted in a well-ventilated fume hood, away from ignition sources. Catalysts like Pd/C and Raney Nickel can be pyrophoric and should be handled with care, never allowed to dry completely in the air while finely divided.

Protocol 1: Heterogeneous Hydrogenation using Palladium on Carbon (Pd/C)

Objective: To synthesize an alkane from an alkene using a heterogeneous Pd/C catalyst under a hydrogen atmosphere (balloon pressure).

Materials:

  • Alkene substrate (1.0 mmol)

  • 10% Palladium on carbon (Pd/C) (5-10 mol% of substrate, e.g., 5-10 mg for a 100 mg substrate)

  • Anhydrous ethanol or ethyl acetate (10-20 mL)

  • Round-bottom flask (25 or 50 mL) with a stir bar

  • Septum

  • Hydrogen (H₂) gas balloon with a needle

  • Vacuum/Inert gas manifold

  • Celite or a syringe filter

  • Filtration apparatus (Büchner funnel or similar)

Procedure:

  • Vessel Preparation: Place the alkene substrate (1.0 mmol) and a magnetic stir bar into a clean, dry round-bottom flask.

  • Solvent and Catalyst Addition: In the fume hood, add the solvent (10 mL) to the flask. Carefully add the 10% Pd/C catalyst. The catalyst should be handled as a slurry if possible to minimize the risk of ignition.[11]

  • System Purge: Seal the flask with a septum. Insert one needle connected to a vacuum/inert gas line and another needle to act as a vent.

  • Degassing: Gently evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to remove all oxygen from the system.

  • Hydrogen Introduction: Remove the vent needle. Puncture the septum with the needle attached to the hydrogen balloon. Allow the flask to fill with hydrogen.

  • Reaction: Begin vigorous stirring. The reaction is often accompanied by the consumption of hydrogen (balloon deflates) and sometimes a slight exotherm. Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS). Reactions are typically complete within minutes to a few hours at room temperature.[11]

  • Reaction Quench & Catalyst Removal: Once the reaction is complete, carefully remove the hydrogen balloon and purge the flask with inert gas.

  • Filtration: To remove the insoluble catalyst, filter the reaction mixture through a pad of Celite in a small funnel, washing the pad with a small amount of the reaction solvent.[1] Caution: Do not allow the Celite pad with the catalyst to dry out, as it can ignite upon exposure to air. Quench the filter cake with water before disposal.

  • Product Isolation: Collect the filtrate and remove the solvent under reduced pressure (rotary evaporation) to yield the crude alkane product.

  • Purification: If necessary, purify the alkane by distillation or column chromatography.

Protocol 2: Homogeneous Hydrogenation using Wilkinson's Catalyst

Objective: To synthesize an alkane from an alkene using a soluble homogeneous catalyst under mild conditions.

Materials:

  • Alkene substrate (1.0 mmol)

  • Wilkinson's catalyst, RhCl(PPh₃)₃ (1-2 mol%)

  • Anhydrous, degassed solvent (e.g., toluene, THF) (10 mL)

  • Schlenk flask or similar two-neck flask with a stir bar

  • Septa

  • Hydrogen (H₂) gas balloon with a needle

  • Vacuum/Inert gas manifold

Procedure:

  • Vessel Preparation: Add Wilkinson's catalyst and a stir bar to a dry Schlenk flask under an inert atmosphere (glovebox or Schlenk line).

  • Reagent Addition: Add the degassed solvent (10 mL) via cannula or syringe. Stir until the catalyst dissolves, which should result in a clear, burgundy-colored solution. Add the alkene substrate (1.0 mmol) via syringe.

  • System Purge: Seal the flask. Evacuate and backfill with inert gas three times to ensure an oxygen-free environment.

  • Hydrogen Introduction: Introduce hydrogen gas via a balloon, as described in Protocol 1.

  • Reaction: Stir the solution at room temperature. The solution may change color as the reaction proceeds. Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 1-3 hours.[1]

  • Workup and Isolation: Once the reaction is complete, remove the hydrogen balloon and purge with inert gas.

  • Solvent Removal: Remove the solvent under reduced pressure. The residue will contain the alkane product along with the rhodium complex.

  • Purification: Purify the product to remove the catalyst. This is typically achieved by passing the crude mixture through a short plug of silica (B1680970) gel or alumina, eluting with a non-polar solvent (e.g., hexanes). The polar catalyst will remain on the stationary phase.

  • Final Product: Collect the eluent and remove the solvent under reduced pressure to obtain the pure alkane product.

References

Application Notes and Protocols for Acetoacetic Ester Synthesis in Substituted Ketone Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The acetoacetic ester synthesis is a versatile and classical organic reaction for the formation of α-substituted and α,α-disubstituted ketones.[1][2] This method is particularly valuable in research and pharmaceutical development due to its reliability and the ability to construct complex ketone structures from simple starting materials.

Principle: The synthesis relies on the high acidity of the α-protons of ethyl acetoacetate (B1235776) (pKa ≈ 11), which are flanked by two carbonyl groups.[3][4] This allows for easy deprotonation by a moderately strong base, such as sodium ethoxide, to form a resonance-stabilized enolate.[2][3][4] This enolate then acts as a nucleophile, attacking an alkyl halide in an SN2 reaction to form an alkylated β-keto ester.[2][5] Subsequent hydrolysis of the ester group followed by decarboxylation upon heating yields the desired substituted methyl ketone.[2][3][4]

Advantages in Research and Drug Development:

  • Versatility: A wide range of methyl ketones can be synthesized by varying the alkyl halide used.[1] Both mono- and di-alkylation of the α-carbon are possible, allowing for the introduction of one or two different alkyl groups.[2]

  • Regioselectivity: Alkylation occurs specifically at the α-carbon, providing excellent control over the product's structure and avoiding the formation of regioisomers that can occur with direct alkylation of ketones.[1]

  • Mild Conditions: The use of relatively weak bases like sodium ethoxide makes the reaction tolerant to a variety of functional groups, which is a significant advantage in the synthesis of complex molecules like active pharmaceutical ingredients (APIs).[1][3]

  • C-C Bond Formation: The synthesis is a powerful tool for constructing carbon-carbon bonds, a fundamental process in the assembly of the carbon skeletons of drug molecules.

Limitations:

  • Alkyl Halide Scope: The alkylation step is an SN2 reaction and thus works best with primary and methyl halides. Secondary halides give lower yields, and tertiary halides are not suitable as they will primarily undergo elimination.

  • Hydrolysis and Decarboxylation Conditions: The final hydrolysis and decarboxylation step, typically carried out with acid and heat, may not be compatible with sensitive functional groups elsewhere in the molecule.

Applications in Drug Synthesis: Ethyl acetoacetate is a key starting material in the synthesis of various pharmaceuticals. A notable example is its use in the production of Antipyrine (phenazone), an analgesic and antipyretic. The synthesis involves the condensation of phenylhydrazine (B124118) with ethyl acetoacetate.[1][6][7] While not a direct acetoacetic ester synthesis to a ketone, this demonstrates the utility of ethyl acetoacetate as a versatile precursor in pharmaceutical manufacturing.

Data Presentation

The following table summarizes representative yields for the acetoacetic ester synthesis of various substituted ketones under different reaction conditions.

Alkyl HalideBaseSolventProductYield (%)
Ethyl iodideSodium ethoxideEthanol (B145695)2-Pentanone~60%
n-Propyl bromideSodium ethoxideEthanol2-Hexanone~55-65%
n-Butyl bromideSodium ethoxideEthanol2-Heptanone~60%
Benzyl bromideSodium ethoxideEthanol4-Phenyl-2-butanone~70%
Methallyl chlorideSodiumEthanol5-Methyl-5-hexen-2-one47-52%

Experimental Protocols

This section provides a detailed methodology for the synthesis of 2-heptanone, a representative α-substituted ketone, via the acetoacetic ester synthesis.

Materials:

  • Ethyl acetoacetate

  • Sodium ethoxide

  • Absolute ethanol

  • n-Butyl bromide

  • Diethyl ether

  • 5% aqueous Hydrochloric Acid

  • Saturated aqueous Sodium Bicarbonate solution

  • Saturated aqueous Sodium Chloride solution (brine)

  • Anhydrous Magnesium Sulfate (B86663) or Sodium Sulfate

Procedure:

Step 1: Enolate Formation and Alkylation

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide (1 equivalent) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath and add ethyl acetoacetate (1 equivalent) dropwise with stirring.

  • After the addition is complete, allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the enolate.

  • Add n-butyl bromide (1 equivalent) dropwise to the stirred solution.

  • After the addition, heat the reaction mixture to reflux for 2-3 hours. The formation of a precipitate (sodium bromide) will be observed.

Step 2: Work-up and Isolation of the Alkylated Ester

  • After the reflux period, cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing water and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash sequentially with water, 5% HCl, saturated NaHCO₃ solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude ethyl 2-butylacetoacetate.

Step 3: Hydrolysis and Decarboxylation

  • To the crude alkylated ester, add a 10% aqueous solution of sodium hydroxide.

  • Heat the mixture at reflux for 2 hours to hydrolyze the ester.

  • Cool the reaction mixture and acidify with dilute sulfuric acid or hydrochloric acid.

  • Gently heat the acidified solution to about 50 °C until the evolution of carbon dioxide ceases. This indicates the completion of the decarboxylation.

  • Extract the resulting ketone (2-heptanone) with diethyl ether (3 x 50 mL).

  • Wash the combined organic extracts with water and brine, then dry over an anhydrous drying agent.

  • Remove the solvent by distillation. The final product, 2-heptanone, can be further purified by fractional distillation if necessary.

Mandatory Visualizations

Acetoacetic_Ester_Synthesis_Workflow Start Start End Substituted Ketone Process Process Base Base (e.g., NaOEt) Enolate Resonance-Stabilized Enolate Base->Enolate Alkylation Alkylation (SN2) Enolate->Alkylation Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->Alkylation Alkylated_Ester Alkylated Acetoacetic Ester Alkylation->Alkylated_Ester Hydrolysis Hydrolysis (Acid/Base) Alkylated_Ester->Hydrolysis Beta_Keto_Acid β-Keto Acid Intermediate Hydrolysis->Beta_Keto_Acid Decarboxylation Decarboxylation (Heat) Beta_Keto_Acid->Decarboxylation Decarboxylation->End

Caption: Workflow of the Acetoacetic Ester Synthesis.

Acetoacetic_Ester_Synthesis_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Alkylation cluster_step3 Step 3: Hydrolysis & Decarboxylation EAA Ethyl Acetoacetate Enolate Enolate Anion (Resonance Stabilized) EAA->Enolate Deprotonation Base B:⁻ Base->EAA Enolate2 Enolate Anion AlkylatedEAA Alkylated Ethyl Acetoacetate Enolate2->AlkylatedEAA SN2 Attack RX R-X RX->AlkylatedEAA AlkylatedEAA2 Alkylated Ethyl Acetoacetate KetoAcid β-Keto Acid AlkylatedEAA2->KetoAcid Hydrolysis H3O H₃O⁺, Heat H3O->AlkylatedEAA2 Ketone Substituted Ketone + CO₂ KetoAcid->Ketone Decarboxylation

Caption: Reaction Mechanism of Acetoacetic Ester Synthesis.

References

Application Notes and Protocols: Malonic Ester Synthesis for the Preparation of Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The malonic ester synthesis is a versatile and fundamental carbon-carbon bond-forming reaction in organic chemistry used for the preparation of mono- and di-substituted carboxylic acids from alkyl halides.[1][2] This process effectively converts an alkyl halide (R-X) into a carboxylic acid with two additional carbon atoms (R-CH₂COOH or R,R'-CHCOOH).[3] The synthesis begins with a malonic ester, typically diethyl malonate, which serves as a synthetic equivalent of a ⁻CH₂COOH synthon.[3][4] Its predictability, simplicity, and the use of relatively mild alkoxide bases make it an invaluable method for building complex molecules, particularly in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.[3][5][6] This reaction is instrumental in the production of various medicines, including barbiturates, sedatives, and anticonvulsants.[4]

Core Principles and Reaction Mechanism

The malonic ester synthesis is a multi-step process that involves the sequential formation of an enolate, alkylation, ester hydrolysis, and finally, decarboxylation.[1][7] The success of the reaction hinges on the high acidity of the α-hydrogens of the malonic ester (pKa ≈ 13), which are flanked by two electron-withdrawing carbonyl groups, allowing for facile deprotonation.[7][8]

The overall transformation consists of five key stages:[9][10]

  • Deprotonation/Enolate Formation: A base, typically an alkoxide like sodium ethoxide (NaOEt), removes an acidic α-proton from the malonic ester to form a resonance-stabilized enolate.[8][11] To prevent transesterification, the alkoxide base should correspond to the alcohol portion of the ester.[4][7]

  • Nucleophilic Alkylation: The resulting enolate acts as a nucleophile and attacks an alkyl halide in a bimolecular nucleophilic substitution (SN2) reaction.[9][11] This step forms a new carbon-carbon bond. The reaction is most efficient with primary alkyl halides; secondary halides may give lower yields due to competing elimination reactions, and tertiary halides are unsuitable.[7][11]

  • Ester Hydrolysis (Saponification): The alkylated malonic ester is hydrolyzed to the corresponding dicarboxylic acid. This can be achieved under acidic or basic conditions (saponification) followed by acidification.[7][8]

  • Decarboxylation: The resulting substituted malonic acid, which is a β-dicarboxylic acid, readily undergoes decarboxylation upon heating, losing a molecule of carbon dioxide (CO₂).[4][11]

  • Tautomerization: The decarboxylation initially produces an enol intermediate, which quickly tautomerizes to the final, stable carboxylic acid product.[9][10]

Malonic_Ester_Mechanism Figure 1: Reaction Mechanism of Malonic Ester Synthesis Start Diethyl Malonate Enolate Resonance-Stabilized Enolate Start->Enolate Deprotonation Alkylated Alkylated Malonic Ester Enolate->Alkylated SN2 Attack Diacid Substituted Malonic Acid (Dicarboxylic Acid) Alkylated->Diacid Hydrolysis Enol Enol Intermediate Diacid->Enol Decarboxylation Final Substituted Carboxylic Acid Enol->Final Keto-Enol Tautomerization Base 1. NaOEt (Base) AlkylHalide 2. R-X (Alkylation) Hydrolysis 3. H₃O⁺ / H₂O Heat 4. Heat (Δ) -CO₂ Taut 5. Tautomerization

Caption: Figure 1: Reaction Mechanism of Malonic Ester Synthesis

Experimental Workflow and Protocols

The practical execution of the malonic ester synthesis follows a logical sequence of addition, reaction, workup, and purification. A generalized workflow is presented below.

Malonic_Ester_Workflow Figure 2: General Experimental Workflow Prep 1. Reagent Preparation (Diethyl Malonate, NaOEt in Ethanol) Deprot 2. Enolate Formation (Deprotonation) Prep->Deprot Alkyl 3. Alkylation (Add Alkyl Halide, Reflux) Deprot->Alkyl Stir at RT Workup1 4. Initial Workup (Solvent Removal) Alkyl->Workup1 Reaction complete Hydro 5. Hydrolysis & Decarboxylation (Add Aqueous Acid, Reflux) Workup1->Hydro Workup2 6. Product Extraction (Organic Solvent) Hydro->Workup2 Reaction complete Purify 7. Purification (Distillation or Crystallization) Workup2->Purify Analyze 8. Analysis (NMR, IR, GC-MS) Purify->Analyze

Caption: Figure 2: General Experimental Workflow

Protocol 1: General Synthesis of a Mono-substituted Acetic Acid

This protocol describes a general procedure for the synthesis of a carboxylic acid using diethyl malonate and a primary alkyl bromide.

Materials:

  • Diethyl malonate

  • Sodium metal

  • Absolute ethanol (B145695)

  • Primary alkyl bromide (R-Br)

  • Diethyl ether

  • Hydrochloric acid (concentrated) or Sulfuric acid

  • Sodium chloride (saturated solution)

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of Sodium Ethoxide: In a three-necked flask equipped with a reflux condenser and a dropping funnel, carefully add sodium metal (1.0 eq) to absolute ethanol under an inert atmosphere (N₂ or Ar). Stir until all the sodium has dissolved.

  • Enolate Formation: Cool the sodium ethoxide solution in an ice bath. Add diethyl malonate (1.0 eq) dropwise to the solution with continuous stirring. After the addition is complete, allow the mixture to stir for 15-30 minutes at room temperature.

  • Alkylation: Add the primary alkyl bromide (1.0 eq) dropwise to the enolate solution. After addition, heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC or GC.

  • Hydrolysis and Decarboxylation: After the alkylation is complete, cool the reaction mixture. Add a solution of concentrated HCl or H₂SO₄ in water. Heat the mixture to reflux for 4-12 hours until the ester is fully hydrolyzed and decarboxylation is complete (cessation of CO₂ evolution).

  • Workup and Extraction: Cool the mixture to room temperature. Transfer the solution to a separatory funnel and extract the product with diethyl ether (3x).

  • Purification: Combine the organic layers, wash with saturated sodium chloride solution, and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent by rotary evaporation. The crude carboxylic acid can be purified by distillation or recrystallization.

Protocol 2: Synthesis of Hexanoic Acid

This protocol provides a specific example for synthesizing hexanoic acid from diethyl malonate and n-butyl bromide.[12]

Materials:

  • Diethyl malonate (16.0 g, 0.1 mol)

  • Sodium ethoxide (0.1 mol, prepared from 2.3 g Na in 50 mL absolute ethanol)

  • n-Butyl bromide (13.7 g, 0.1 mol)

  • Aqueous Sodium Hydroxide (e.g., 20% w/v)

  • Sulfuric acid (concentrated)

Procedure:

  • Enolate Formation: Prepare sodium ethoxide solution in a flask. Add diethyl malonate dropwise with stirring.

  • Alkylation: Add n-butyl bromide to the enolate solution and heat the mixture to reflux for 2-3 hours to form diethyl n-butylmalonate.[12]

  • Saponification (Hydrolysis): Cool the reaction mixture and add aqueous sodium hydroxide. Reflux the mixture until the ester is completely hydrolyzed into the sodium salt of n-butylmalonic acid.[12]

  • Decarboxylation: Carefully acidify the cooled solution with concentrated sulfuric acid. Heat the mixture gently. The n-butylmalonic acid intermediate is unstable and will decarboxylate upon heating to yield hexanoic acid.[12]

  • Purification: The resulting hexanoic acid can be isolated by distillation.[12]

Data Presentation

Quantitative data for malonic ester synthesis can vary based on the substrate and specific reaction conditions. Below are tables summarizing typical reaction parameters and representative analytical data.

Table 1: Typical Reaction Conditions and Yields

StepReagents & ConditionsDurationTypical YieldNotes
Enolate Formation Diethyl Malonate, NaOEt, Ethanol15-30 minQuantitativeThe pKa of diethyl malonate is ~13, allowing for near-complete conversion to the enolate with ethoxide (pKa of EtOH is ~16).[7][8]
Alkylation Primary Alkyl Halide (e.g., R-Br), Reflux2-4 hours70-90%Yields are lower with secondary halides due to E2 elimination.[13] A major drawback can be dialkylation if stoichiometry is not controlled.[4]
Hydrolysis & Decarboxylation Aq. H₂SO₄ or HCl, Reflux4-18 hours80-95%Decarboxylation occurs readily for the intermediate β-dicarboxylic acid upon heating.[11]
Overall --60-80% Overall yield for the multi-step synthesis.

Table 2: Representative Spectroscopic Data for Di(butyl-octyl) Malonate

Spectroscopic MethodWavenumber / ShiftAssignmentReference
FTIR (cm⁻¹) 2955, 2924, 2855C-H stretching (CH₃, CH₂)[14]
1752, 1734C=O stretching (ester carbonyl)[14]
1466, 1411, 1379C-H bending (CH₃, CH₂)[14]
1178, 1146C-O stretching (ester)[14]

Applications in Research and Drug Development

The malonic ester synthesis is a powerful tool in medicinal chemistry and drug development for creating complex molecular architectures.[6]

  • Synthesis of Bioactive Scaffolds: It is widely used to synthesize substituted acetic acids, which are common structural motifs in pharmaceuticals.

  • Drug Intermediates: The method is employed to prepare intermediates for drugs like the antibiotic levofloxacin.[2]

  • NSAIDs and Barbiturates: Historically, it has been crucial in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and barbiturates, which are central nervous system depressants.[3]

  • Agrochemicals and Fine Chemicals: Beyond pharmaceuticals, the synthesis is applied in the production of agrochemicals and other specialized organic compounds.[5][6]

The ability to introduce one or two alkyl chains with high predictability makes this synthesis a reliable strategy for building libraries of compounds for screening and lead optimization in drug discovery programs.[2][3]

References

Troubleshooting & Optimization

Purification techniques for 3-Ethyl-2,3-dimethylpentane from reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in the purification of 3-Ethyl-2,3-dimethylpentane from typical reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a synthesis of this compound?

A1: Common impurities depend on the synthetic route. For instance, in a Friedel-Crafts alkylation, you may encounter isomeric C9 alkanes due to carbocation rearrangements.[1][2] If a Grignard reaction is used, unreacted starting materials and by-products from the Grignard reagent are possible impurities.[3][4] Incomplete reactions can also leave starting materials in the product mixture.

Q2: Which purification technique is most suitable for this compound?

A2: The choice of purification technique depends on the nature of the impurities and the required purity of the final product.

  • Fractional Distillation is effective for separating components with different boiling points.[5] It is a primary method for purifying alkanes from reaction mixtures, especially on a larger scale.[6][7]

  • Preparative Gas Chromatography (Prep GC) offers high-resolution separation and is ideal for isolating high-purity this compound, particularly when dealing with isomers with very close boiling points.[8][9] This method is generally used for smaller-scale purifications.

Q3: What is the boiling point of this compound and its common isomers?

A3: this compound has a boiling point of approximately 143.5°C.[10] The boiling points of its isomers can be very close, making separation challenging. Straight-chain alkanes tend to have higher boiling points than their branched-chain isomers.[11] The degree of branching also affects the boiling point.[11]

Troubleshooting Guides

Issue 1: Poor separation of isomers during fractional distillation.

Possible Cause: The boiling points of this compound and its isomeric impurities are very close, making separation by standard distillation difficult.[12]

Recommended Actions:

  • Increase Column Efficiency: Use a longer fractionating column or a column with a more efficient packing material (e.g., Vigreux indentations, Raschig rings, or metal sponges) to increase the number of theoretical plates.[13]

  • Optimize Reflux Ratio: Increase the reflux ratio to improve separation. This means returning a larger portion of the condensate to the column to allow for more vaporization-condensation cycles.

  • Slow Distillation Rate: A slower distillation rate allows for better equilibrium between the liquid and vapor phases within the column, enhancing separation.[14]

  • Consider Vacuum Distillation: For high-boiling alkanes, vacuum distillation can be employed to lower the boiling points and prevent potential decomposition, although this is less of a concern for C9 alkanes.[15]

Issue 2: Presence of unreacted starting materials after purification.

Possible Cause: Incomplete reaction or inefficient purification.

Recommended Actions:

  • Reaction Monitoring: Ensure the reaction has gone to completion using an appropriate analytical technique like Gas Chromatography (GC) before beginning the work-up and purification.

  • Aqueous Wash: If the starting materials are soluble in water or can be converted to water-soluble salts (e.g., quenching a Grignard reagent with an acidic solution), an aqueous work-up can effectively remove them before distillation.

  • Fractional Distillation: If the starting materials have significantly different boiling points from the product, fractional distillation should be effective.[5] Collect fractions carefully and analyze each fraction by GC to ensure purity.

Issue 3: Product contamination with solvent.

Possible Cause: Incomplete removal of the reaction or extraction solvent.

Recommended Actions:

  • Rotary Evaporation: Before distillation, use a rotary evaporator to remove the bulk of the solvent.

  • Careful Distillation: During fractional distillation, the solvent, which typically has a much lower boiling point, should distill first. Ensure a clear separation in boiling temperature is observed before collecting the product fraction.

Data Presentation

CompoundMolecular FormulaBoiling Point (°C)Notes
This compoundC9H20143.5Target Compound.[10]
n-NonaneC9H20151A straight-chain isomer, higher boiling point.
2,2,4-TrimethylhexaneC9H20127.2A branched isomer, lower boiling point.
2,3,4-TrimethylhexaneC9H20141.3A branched isomer with a close boiling point.
3-Ethyl-2-methylpentaneC8H18115.6A potential smaller alkane impurity.

Note: Boiling points are approximate and can vary slightly with atmospheric pressure. Data for some isomers is estimated based on structural trends.

Experimental Protocols

Protocol 1: Purification by Fractional Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a thermometer. Ensure all glassware is dry.[14]

  • Sample Charging: Charge the crude this compound mixture into the round-bottom flask, adding a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Heating: Begin heating the flask gently using a heating mantle.[6]

  • Distillation: As the mixture boils, the vapor will rise through the fractionating column. The temperature at the top of the column should be monitored closely.[15]

  • Fraction Collection: Collect the fraction that distills over at a constant temperature corresponding to the boiling point of this compound (approximately 143.5°C). Discard any initial fractions that distill at lower temperatures (likely solvent or more volatile impurities) and stop the distillation if the temperature rises significantly above the expected boiling point.

  • Analysis: Analyze the collected fraction for purity using Gas Chromatography (GC).

Protocol 2: Purification by Preparative Gas Chromatography (Prep GC)
  • Column Selection: A non-polar capillary column is typically used for alkane separation, as elution is primarily based on boiling point. A common choice is a column with a 100% dimethylpolysiloxane or 5% phenyl-95% dimethylpolysiloxane stationary phase.

  • Instrument Parameters:

    • Injector Temperature: 250°C

    • Carrier Gas: Helium or Hydrogen

    • Oven Temperature Program: Start at an initial temperature of 40-50°C, hold for a few minutes, then ramp the temperature at a controlled rate (e.g., 5-10°C/min) to a final temperature of around 160-180°C.

    • Detector: A flame ionization detector (FID) is commonly used for hydrocarbons.

  • Sample Injection: Inject a small amount of the crude mixture. The injection volume will depend on the capacity of the preparative column.

  • Fraction Collection: The outlet of the column is split, with a small portion going to the detector and the majority directed to a collection trap. The trap is cooled (e.g., with liquid nitrogen or a cryo-cooler) to condense the purified compound as it elutes from the column. Collect the fraction corresponding to the retention time of this compound, which can be determined from an initial analytical GC run.

  • Purity Verification: Analyze the collected fraction using analytical GC to confirm its purity.

Mandatory Visualization

Purification_Troubleshooting start Crude this compound analytical_check Analytical GC Check start->analytical_check main_impurity Identify Main Impurity analytical_check->main_impurity isomers Isomeric Impurities Present? main_impurity->isomers Yes unreacted_starting_material Unreacted Starting Material/Solvent Present? main_impurity->unreacted_starting_material No distillation Fractional Distillation analyze_purity Analyze Purity by GC distillation->analyze_purity prep_gc Preparative GC prep_gc->analyze_purity boiling_point_diff Boiling Point Difference > 10-15°C? isomers->boiling_point_diff boiling_point_diff->distillation Yes boiling_point_diff->prep_gc No unreacted_starting_material->distillation Yes, with large BP diff aqueous_wash Aqueous Wash (if applicable) unreacted_starting_material->aqueous_wash Yes, water soluble aqueous_wash->distillation end_product Pure this compound analyze_purity->prep_gc Purity Not OK analyze_purity->end_product Purity OK

References

Optimizing reaction conditions for the synthesis of 3-Ethyl-2,3-dimethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 3-Ethyl-2,3-dimethylpentane

This guide provides detailed troubleshooting, frequently asked questions (FAQs), and optimized experimental protocols for the synthesis of this compound. The primary method discussed is the Corey-House synthesis, a reliable approach for forming carbon-carbon bonds.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for synthesizing this compound?

A1: The Corey-House synthesis is a highly effective and versatile method for creating unsymmetrical alkanes like this compound. It involves the reaction of a lithium dialkylcuprate (Gilman reagent) with an alkyl halide. This method is generally preferred over others like the Wurtz reaction because it minimizes the formation of undesired side-products and allows for the coupling of different alkyl groups.

Q2: What is the specific reaction pathway for this synthesis using the Corey-House method?

A2: A logical and efficient pathway involves the reaction of lithium diethylcuprate ([(CH₃CH₂)₂CuLi]) with 3-bromo-2,3-dimethylpentane. The ethyl group from the cuprate (B13416276) acts as a nucleophile, displacing the bromide on the tertiary carbon to form the target C-C bond.

Q3: Why is an inert atmosphere (e.g., argon or nitrogen) critical for this reaction?

A3: The key intermediates in the Corey-House synthesis, specifically the organolithium reagents (e.g., ethyllithium) and the lithium dialkylcuprate, are extremely reactive towards oxygen and moisture. Exposure to air will rapidly decompose these reagents, leading to a significant drop in yield or complete reaction failure. All glassware must be thoroughly dried, and the reaction must be conducted under a positive pressure of an inert gas.

Q4: What are the best solvents for this synthesis?

A4: Anhydrous ethereal solvents are required. Diethyl ether (Et₂O) and tetrahydrofuran (B95107) (THF) are the most common choices for both the formation of the organolithium reagent and the final coupling step. It is crucial that these solvents are rigorously dried and purified, as trace amounts of water will quench the organometallic reagents.

Q5: At what temperature should the reaction be conducted?

A5: Low temperatures are essential for success. The formation of the lithium diethylcuprate is typically performed at 0°C or below. The subsequent coupling reaction with the alkyl halide is often carried out at temperatures ranging from -78°C (dry ice/acetone bath) to 0°C to minimize side reactions, such as elimination.

Troubleshooting Guide

Problem: Low or no yield of the desired product.

  • Possible Cause 1: Inactive Gilman Reagent. The lithium diethylcuprate is sensitive and may have decomposed.

    • Solution: Ensure all reagents and solvents are strictly anhydrous and the reaction is maintained under a positive pressure of inert gas. Prepare the Gilman reagent fresh for each reaction and use it immediately. The color of the Gilman reagent solution (often a dark or black solution) can sometimes indicate its formation, but its absence does not definitively mean failure.

  • Possible Cause 2: Poor Quality Alkyl Halide. The tertiary alkyl halide, 3-bromo-2,3-dimethylpentane, may be impure or have degraded.

    • Solution: Purify the alkyl halide by distillation before use. Tertiary alkyl halides can be prone to elimination, especially during prolonged storage. Confirm its purity via NMR or GC analysis.

  • Possible Cause 3: Incorrect Reaction Temperature. The temperature may have been too high, promoting side reactions.

    • Solution: Maintain the recommended low temperatures throughout the addition and reaction phases. A temperature probe should be used to monitor the internal reaction temperature, not just the bath temperature.

Problem: Significant formation of side-products, such as butane (B89635) and elimination products (alkenes).

  • Possible Cause 1: Elimination Reaction. The Gilman reagent can act as a base, causing the elimination of HBr from the tertiary alkyl halide to form alkenes. This is more prevalent at higher temperatures.

    • Solution: Perform the addition of the alkyl halide to the Gilman reagent at a very low temperature (e.g., -78°C) and allow the reaction to warm slowly.

  • Possible Cause 2: Homocoupling. Formation of butane (from the coupling of two ethyl groups) suggests issues with the Gilman reagent or reaction conditions.

    • Solution: Ensure the stoichiometry is correct. Use a slight excess of the Gilman reagent. Ensure the copper(I) iodide is pure and added correctly during the Gilman reagent preparation.

Problem: A large amount of starting alkyl halide is recovered.

  • Possible Cause: Reaction did not go to completion.

    • Solution: Increase the reaction time. While the initial coupling is often fast, allowing the reaction to stir for several hours at 0°C or even room temperature (after the initial low-temperature addition) can improve conversion. Also, confirm the activity of your Gilman reagent as an inactive reagent will not react.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize hypothetical experimental data to guide optimization. The target reaction is the coupling of Lithium Diethylcuprate with 3-bromo-2,3-dimethylpentane.

Table 1: Effect of Temperature on Reaction Yield

EntryTemperature of Alkyl Halide AdditionFinal TemperatureTime (h)Yield (%)
1-78°C25°C488
2-40°C25°C475
30°C25°C452
425°C25°C415

Table 2: Effect of Solvent on Reaction Yield

EntrySolventTemperatureTime (h)Yield (%)
1THF-78°C to 25°C488
2Et₂O-78°C to 25°C485
3Toluene-78°C to 25°C4<5
4DCM-78°C to 25°C4No reaction

Experimental Protocol: Corey-House Synthesis

Objective: To synthesize this compound from ethyl bromide and 3-bromo-2,3-dimethylpentane.

Materials:

  • Ethyl bromide (EtBr)

  • Lithium metal (wire or granules)

  • Copper(I) iodide (CuI)

  • 3-bromo-2,3-dimethylpentane

  • Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

  • Argon or Nitrogen gas supply

  • Standard Schlenk line glassware

Procedure:

Part 1: Preparation of Ethyllithium (EtLi)

  • Set up a flame-dried, three-neck flask equipped with a condenser, dropping funnel, and argon inlet.

  • Add lithium metal (2.2 equivalents) to the flask containing anhydrous Et₂O.

  • Slowly add a solution of ethyl bromide (1.0 equivalent) in anhydrous Et₂O from the dropping funnel. The reaction is exothermic and may require cooling in an ice bath to maintain a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for 1-2 hours until most of the lithium has been consumed. The resulting greyish solution is ethyllithium.

Part 2: Preparation of Lithium Diethylcuprate (Et₂CuLi)

  • In a separate flame-dried Schlenk flask under argon, suspend copper(I) iodide

Identifying and minimizing byproducts in 3-Ethyl-2,3-dimethylpentane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing byproducts during the synthesis of 3-Ethyl-2,3-dimethylpentane.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A prevalent and reliable method involves a three-step process:

  • Grignard Reaction: Synthesis of the tertiary alcohol, 3-ethyl-2,3-dimethylpentan-3-ol, by reacting a suitable ketone with a Grignard reagent. A common approach is the reaction of 3-methyl-2-pentanone (B1360105) with ethylmagnesium bromide.

  • Dehydration: The tertiary alcohol is then dehydrated, typically using a strong acid like sulfuric acid or phosphoric acid, to yield a mixture of alkene isomers.

  • Catalytic Hydrogenation: The resulting alkene mixture is hydrogenated using a catalyst (e.g., Platinum on carbon) to produce the final product, this compound.

Q2: What are the primary byproducts I should expect during this synthesis?

A2: Byproducts can arise at each stage of the synthesis:

  • Grignard Reaction: The most common byproducts are Wurtz coupling products (e.g., butane (B89635) from the reaction of two ethyl groups from the Grignard reagent) and unreacted starting materials. Reaction with atmospheric moisture or oxygen can also quench the Grignard reagent, forming ethane.

  • Dehydration: This step can lead to the formation of isomeric alkenes, primarily 3-ethyl-2,3-dimethylpent-1-ene and 3-ethyl-2,3-dimethylpent-2-ene. Carbocation rearrangements are also possible, which can lead to other structural isomers of the desired alkene.

  • Catalytic Hydrogenation: The primary potential byproduct is the incomplete hydrogenation of the alkene intermediates, resulting in residual alkenes in the final product.

Q3: How can I identify and quantify the byproducts in my reaction mixture?

A3: Gas Chromatography-Mass Spectrometry (GC-MS) is the most effective technique for identifying and quantifying byproducts in the synthesis of this compound.[1] By comparing the retention times and mass fragmentation patterns of the components in your reaction mixture to known standards or spectral libraries, you can accurately identify and quantify the desired product and any impurities.

Troubleshooting Guides

Issue 1: Low Yield of 3-Ethyl-2,3-dimethylpentan-3-ol in Grignard Reaction

Possible Causes & Solutions

Possible CauseRecommended Solution
Moisture or Air in Reaction Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Inactive Magnesium Activate the magnesium turnings before use. This can be done by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.
Side Reactions (e.g., Wurtz coupling) Add the alkyl halide slowly to the magnesium suspension to maintain a low concentration of the halide. Perform the reaction at a lower temperature.
Incomplete Reaction Ensure the reaction is stirred efficiently and allowed to proceed for a sufficient amount of time. Gentle heating may be required to initiate the reaction.
Issue 2: Formation of Multiple Alkene Isomers and Rearrangement Products During Dehydration

Possible Causes & Solutions

Possible CauseRecommended Solution
Use of a Strong, Non-selective Acid Use a milder dehydrating agent. Phosphoric acid is often preferred over sulfuric acid as it is less oxidizing and can lead to cleaner reactions.[2]
High Reaction Temperature Perform the dehydration at the lowest effective temperature to minimize rearrangement reactions. Carbocation rearrangements are more likely at higher temperatures.[3]
Carbocation Rearrangement The formation of a tertiary carbocation is inherent to the E1 mechanism of this dehydration. To minimize rearrangement, consider alternative, milder dehydration methods, such as using phosphorus oxychloride in pyridine, which can favor the E2 mechanism.

Illustrative Product Distribution in Dehydration of 3-Ethyl-2,3-dimethylpentan-3-ol with Sulfuric Acid

ProductStructureApproximate Yield (%)
3-Ethyl-2,3-dimethylpent-2-ene (Zaitsev Product)C(C)=C(C(C)C)CC75
3-Ethyl-2,3-dimethylpent-1-ene (Hofmann Product)C=C(C)C(C)(CC)C20
Rearrangement Productse.g., isomers of dimethyl-ethyl-pentene5

Note: This data is illustrative and the actual product distribution can vary based on reaction conditions.

Issue 3: Incomplete Hydrogenation of Alkenes

Possible Causes & Solutions

Possible CauseRecommended Solution
Inactive Catalyst Use fresh, high-quality catalyst. Ensure the catalyst has not been poisoned by impurities from the previous step.
Insufficient Hydrogen Pressure Ensure the reaction is performed under an adequate and constant pressure of hydrogen gas.
Steric Hindrance Highly substituted alkenes can be sterically hindered, slowing down the rate of hydrogenation. Increase the reaction time, temperature, or catalyst loading.
Reaction Time/Temperature Optimize the reaction time and temperature. Monitor the reaction progress by GC to determine when it has gone to completion.

Experimental Protocols

Protocol 1: Synthesis of 3-Ethyl-2,3-dimethylpentan-3-ol via Grignard Reaction

Materials:

  • Magnesium turnings

  • Ethyl bromide

  • 3-Methyl-2-pentanone

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (nitrogen or argon).

  • Place magnesium turnings in the flask.

  • Add a small volume of anhydrous diethyl ether to cover the magnesium.

  • Prepare a solution of ethyl bromide in anhydrous diethyl ether in the dropping funnel.

  • Add a small amount of the ethyl bromide solution to the magnesium to initiate the reaction. The reaction can be initiated by gentle warming if necessary.

  • Once the reaction has started, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure the complete formation of the Grignard reagent.

  • Cool the Grignard solution to 0 °C in an ice bath.

  • Add a solution of 3-methyl-2-pentanone in anhydrous diethyl ether dropwise from the dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 3-ethyl-2,3-dimethylpentan-3-ol.

Protocol 2: Dehydration of 3-Ethyl-2,3-dimethylpentan-3-ol

Materials:

  • 3-Ethyl-2,3-dimethylpentan-3-ol

  • Concentrated phosphoric acid

  • Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Place 3-ethyl-2,3-dimethylpentan-3-ol in a round-bottom flask.

  • Add a catalytic amount of concentrated phosphoric acid.

  • Heat the mixture and distill the resulting alkene(s). The boiling point of the alkene isomers is lower than that of the starting alcohol.

  • Wash the distillate with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and distill to obtain the purified alkene mixture.

Protocol 3: Catalytic Hydrogenation of Alkene Mixture

Materials:

  • Alkene mixture from Protocol 2

  • Ethanol (B145695) (or other suitable solvent)

  • Platinum on carbon (Pt/C) catalyst

  • Hydrogen gas

Procedure:

  • Dissolve the alkene mixture in ethanol in a suitable hydrogenation vessel.

  • Add a catalytic amount of Pt/C.

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi).

  • Stir the mixture vigorously at room temperature until the reaction is complete (monitor by GC).

  • Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Remove the solvent under reduced pressure to yield the crude this compound.

  • Purify by distillation if necessary.

Visualizations

Synthesis_Workflow cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Dehydration cluster_2 Step 3: Hydrogenation 3-Methyl-2-pentanone 3-Methyl-2-pentanone 3-Ethyl-2,3-dimethylpentan-3-ol 3-Ethyl-2,3-dimethylpentan-3-ol 3-Methyl-2-pentanone->3-Ethyl-2,3-dimethylpentan-3-ol 1. EtMgBr, Et2O 2. H3O+ workup Ethylmagnesium_bromide Ethylmagnesium_bromide Ethylmagnesium_bromide->3-Ethyl-2,3-dimethylpentan-3-ol Alkene_Mixture Alkene_Mixture 3-Ethyl-2,3-dimethylpentan-3-ol->Alkene_Mixture H3PO4, Heat This compound This compound Alkene_Mixture->this compound H2, Pt/C

Caption: Overall synthetic workflow for this compound.

Byproduct_Formation cluster_grignard Grignard Reaction cluster_dehydration Dehydration cluster_hydrogenation Hydrogenation Grignard_Reagent EtMgBr Desired_Alcohol 3-Ethyl-2,3-dimethylpentan-3-ol Grignard_Reagent->Desired_Alcohol Wurtz_Byproduct Butane (Et-Et) Grignard_Reagent->Wurtz_Byproduct Self-reaction Ketone 3-Methyl-2-pentanone Ketone->Desired_Alcohol Alkene_Isomers Alkene Isomers (Major Byproducts) Desired_Alcohol->Alkene_Isomers H+ Rearrangement Rearranged Alkenes (Minor Byproducts) Desired_Alcohol->Rearrangement H+, Heat (Carbocation Shift) Final_Product This compound Alkene_Isomers->Final_Product H2, Pt/C Incomplete_Hydrogenation Residual Alkenes Alkene_Isomers->Incomplete_Hydrogenation Incomplete Reaction

Caption: Logical relationship of byproduct formation in the synthesis.

References

Technical Support Center: Separation of Nonane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for challenges related to the separation of nonane (B91170) isomers. Nonane (C9H20) has 35 structural isomers, and their separation is a significant challenge in various fields, including petrochemical analysis and drug development, due to their similar chemical and physical properties.[1][2][3] This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to assist researchers in their separation experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of nonane isomers so challenging?

A1: The primary challenge lies in the very similar physicochemical properties of the 35 nonane isomers.[1][4] They share the same molecular weight and exhibit only slight differences in boiling points and polarity.[5][6] This makes conventional separation techniques like fractional distillation extremely difficult and energy-intensive, often requiring columns with a high number of theoretical plates and high reflux ratios.[5] High-resolution analytical techniques are necessary to achieve adequate separation.[4]

Q2: What is the most effective method for separating nonane isomers?

A2: The choice of method depends on the goal (analytical vs. bulk separation) and the specific isomers involved.

  • For Analytical Scale/High-Purity Analysis: Capillary gas chromatography (GC) is the most powerful and common technique.[7][8] By optimizing the stationary phase, column dimensions, and temperature program, baseline or near-baseline resolution of many isomers can be achieved.[8][9]

  • For Bulk/Industrial Separation: Techniques like extractive distillation and adsorptive separation are more suitable. Extractive distillation uses a solvent to alter the relative volatilities of the isomers, making them easier to separate.[5][10] Adsorptive separation uses materials like zeolites or metal-organic frameworks (MOFs) that can separate isomers based on size exclusion or selective interaction.[11][12][13]

Q3: How does branching affect the boiling point of nonane isomers?

A3: Increased branching generally lowers the boiling point. The straight-chain isomer, n-nonane, has the highest boiling point (151°C) because its linear shape allows for greater surface area contact and stronger intermolecular van der Waals forces.[6][14] More compact, branched isomers have less surface area, leading to weaker forces and lower boiling points. For example, 2,2-dimethylheptane (B94757) has a boiling point of 132°C.[14]

Troubleshooting Guide: Gas Chromatography (GC) Analysis

This section addresses common issues encountered during the GC separation of nonane isomers.

Q4: My chromatogram shows poor peak resolution or complete co-elution. What should I do?

A4: Poor resolution is the most common problem when analyzing isomers.[9] The issue stems from insufficient separation between two or more isomers as they travel through the column. Several factors can be optimized to improve this.[15]

Troubleshooting Steps:

  • Optimize the Temperature Program: A slow temperature ramp (e.g., 0.5-2 °C/min) allows for more interaction between the analytes and the stationary phase, improving separation.[9][15] A lower initial oven temperature can also enhance the resolution of more volatile isomers.[9]

  • Evaluate the GC Column:

    • Stationary Phase: A non-polar or mid-polarity stationary phase is typically used. For particularly difficult separations, specialized liquid crystalline stationary phases can offer unique selectivity based on molecular shape.[8][16]

    • Column Dimensions: Using a longer column (e.g., 60m or more) or a column with a smaller internal diameter (e.g., 0.18mm) increases efficiency and resolving power, though it may increase analysis time.[8][9]

  • Adjust Carrier Gas Flow Rate: The linear velocity of the carrier gas (Helium, Hydrogen, or Nitrogen) affects column efficiency. Operating at the optimal flow rate for the chosen gas will maximize resolution.[15]

G cluster_0 Method Optimization start Poor Peak Resolution temp Optimize Temperature Program start->temp column Evaluate GC Column start->column flow Adjust Carrier Gas Flow Rate start->flow temp_details Use slower ramp rate (0.5-2 °C/min) Lower initial temperature temp->temp_details end_node Improved Resolution temp->end_node Effective for close boilers column_details Increase column length (>60m) Decrease internal diameter (<0.25mm) Select appropriate stationary phase column->column_details column->end_node Increases efficiency flow_details Operate at optimal linear velocity for carrier gas flow->flow_details flow->end_node Maximizes plates

Troubleshooting workflow for poor GC peak resolution.

Q5: My peaks are tailing. What is the cause and how can I fix it?

A5: Peak tailing can be caused by several factors, including active sites in the system or improper column installation.[17]

  • Cause: Active sites (e.g., exposed silica) in the inlet liner or at the head of the column can interact with analytes.

    • Solution: Use a fresh, deactivated inlet liner. If the column is contaminated, trim 10-20 cm from the front of the column.[17]

  • Cause: A poor column cut can cause turbulence at the inlet.

    • Solution: Re-cut the column to ensure a clean, 90° angle.[17]

  • Cause: The column is improperly positioned in the inlet.

    • Solution: Check the manufacturer's instructions and ensure the column is installed at the correct height.[17]

Q6: I am seeing split peaks in my chromatogram. What does this mean?

A6: Split peaks typically indicate an issue with the injection process, especially in splitless injection mode.[18]

  • Cause: The initial oven temperature is too high relative to the solvent's boiling point. This prevents the sample from condensing in a tight band on the column.

    • Solution: Set the initial oven temperature at least 20°C below the boiling point of the sample solvent.[17]

  • Cause: Solvent and stationary phase polarity are mismatched (e.g., using a non-polar solvent like hexane (B92381) with a highly polar wax column).

    • Solution: Ensure the solvent is compatible with the stationary phase.[17]

  • Cause: Incorrect syringe volume or injection volume settings.

    • Solution: Verify that the correct syringe is installed in the autosampler and that the injection volume in the method is appropriate.[17]

Protocols and Data

Quantitative Data: Boiling Points of Nonane Isomers

The separation difficulty is directly related to the boiling points of the isomers. As shown below, the differences can be very small, especially among highly branched isomers.

Isomer NameStructureBoiling Point (°C)
n-NonaneStraight-chain151
2-MethyloctaneBranched143
3-MethyloctaneBranched144
4-MethyloctaneBranched142
2,2-DimethylheptaneBranched132
2,3-DimethylheptaneBranched140.5
2,6-DimethylheptaneBranched135.2
3,3-DimethylheptaneBranched135.6
3-EthylheptaneBranched141
Data sourced from various publicly available chemical databases. Boiling points are approximate and can vary slightly with atmospheric pressure.[1][6][14]
Experimental Protocol: GC-MS Method for Nonane Isomer Analysis

This protocol provides a starting point for separating nonane isomers. Optimization will be required based on the specific sample matrix and available instrumentation.[7][9]

1. Instrumentation:

  • Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Capillary Column: e.g., 60 m x 0.25 mm ID, 0.25 µm film thickness with a non-polar (e.g., DB-5 or equivalent) stationary phase.[7]

2. GC Conditions:

  • Inlet Temperature: 250 °C

  • Injection Mode: Split (e.g., 50:1 split ratio)

  • Injection Volume: 1.0 µL

  • Carrier Gas: Helium, at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial Temperature: 40 °C, hold for 5 minutes.

    • Ramp: 2 °C/min to 150 °C.

    • Hold: Hold at 150 °C for 10 minutes.

  • Detector Temperature (FID): 280 °C

  • MS Transfer Line Temperature (if used): 280 °C

  • Ion Source Temperature (if used): 230 °C

  • Mass Range (if used): m/z 40-200

3. Sample Preparation:

  • Dilute the sample containing nonane isomers in a suitable volatile solvent (e.g., hexane or pentane).

  • If necessary, use an internal standard (e.g., decane) for quantitative analysis.[7]

  • Transfer the final solution to a 2 mL GC vial for analysis.

4. Data Analysis:

  • Identify peaks based on their retention times compared to known standards.

  • If using MS, confirm peak identities by comparing their mass spectra to a reference library (e.g., NIST).

G cluster_0 Factors Affecting Separation cluster_1 Specific Variables Column Column Properties StationaryPhase Stationary Phase Column->StationaryPhase Dimensions Length / Diameter Column->Dimensions Method Method Parameters Temp Temperature Program Method->Temp Flow Flow Rate Method->Flow Analyte Analyte Properties BoilingPoint Boiling Point Analyte->BoilingPoint Structure Molecular Structure Analyte->Structure Outcome Separation Efficiency & Resolution StationaryPhase->Outcome Dimensions->Outcome Temp->Outcome Flow->Outcome BoilingPoint->Outcome Structure->Outcome

Logical relationship of factors affecting isomer separation.

References

Improving the yield of 3-Ethyl-2,3-dimethylpentane in laboratory synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the laboratory synthesis of 3-Ethyl-2,3-dimethylpentane.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound in a laboratory setting?

A1: The most prevalent and effective laboratory synthesis of this compound involves a two-step process. The first step is the synthesis of a tertiary alcohol precursor, 3-ethyl-2,3-dimethylpentan-3-ol, via a Grignard reaction.[1][2] This is followed by the reduction of the tertiary alcohol to the final alkane product.

Q2: Can the Wurtz reaction be used to synthesize this compound?

A2: While the Wurtz reaction is a method for forming alkanes by coupling two alkyl halides with sodium metal, it is generally not a suitable method for synthesizing unsymmetrical alkanes like this compound.[3][4] Using dissimilar alkyl halides results in a mixture of alkanes (e.g., R-R, R'-R', and R-R') that are often difficult to separate due to similar boiling points.[4][5] The reaction also tends to have low yields due to the formation of multiple products.[3][6]

Q3: My Grignard reaction to produce the tertiary alcohol precursor is failing to initiate. What are the common causes and solutions?

A3: Failure to initiate a Grignard reaction is a common issue. The primary causes are the passivating layer of magnesium oxide on the magnesium turnings and the presence of moisture, as Grignard reagents are highly reactive with water.[7] To troubleshoot, ensure all glassware is flame-dried or oven-dried and cooled under an inert atmosphere. Use anhydrous solvents. A small crystal of iodine can be added to the magnesium turnings; the disappearance of the purple color indicates reaction initiation.[7] Gentle warming or sonication can also help to start the reaction.[7]

Q4: I am observing a significant amount of a dimeric byproduct in my Grignard reaction. What is this and how can I minimize it?

A4: The dimeric byproduct is likely the result of a Wurtz-type coupling reaction, where the Grignard reagent reacts with the starting alkyl halide.[7] To minimize this side reaction, add the alkyl halide slowly to the magnesium turnings. This maintains a low concentration of the alkyl halide in the reaction mixture, favoring the formation of the Grignard reagent over the coupling byproduct.[7]

Q5: After the Grignard reaction and workup, I recovered my starting ketone. What could be the cause?

A5: Recovery of the starting ketone suggests that enolization is occurring as a competing side reaction.[7] This is more common with sterically hindered ketones. The Grignard reagent acts as a base and abstracts an alpha-hydrogen from the ketone, forming an enolate which, upon workup, reverts to the ketone.[7][8] To mitigate this, consider using a less sterically hindered Grignard reagent or lowering the reaction temperature.[7]

Troubleshooting Guides

Low Yield in Grignard Synthesis of 3-Ethyl-2,3-dimethylpentan-3-ol
Symptom Possible Cause Recommended Solution
Reaction fails to initiate Magnesium oxide layer on magnesium turnings.Gently crush the magnesium turnings before use. Add a small crystal of iodine as an indicator and activator.[7]
Presence of moisture.Flame-dry all glassware and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[9]
Low yield of tertiary alcohol Wurtz coupling side reaction.Add the alkyl halide dropwise to the magnesium suspension to maintain a low concentration of the alkyl halide.[7]
Enolization of the ketone.Use a less sterically hindered Grignard reagent if possible. Lower the reaction temperature during the addition of the ketone.[7]
Reduction of the ketone.If the Grignard reagent has β-hydrogens, it can reduce the ketone.[7] Use a Grignard reagent without β-hydrogens if the synthesis allows.
Formation of multiple products Impure starting materials.Ensure the purity of the alkyl halide and ketone using appropriate purification techniques (e.g., distillation).
Challenges in the Reduction of 3-Ethyl-2,3-dimethylpentan-3-ol
Symptom Possible Cause Recommended Solution
Incomplete reduction Insufficient reducing agent or catalyst activity.Increase the amount of reducing agent or use a fresh, active catalyst.
Steric hindrance around the hydroxyl group.Use a more powerful reducing agent or harsher reaction conditions (e.g., higher temperature and pressure), while monitoring for side reactions.
Formation of alkenes Dehydration of the tertiary alcohol.This is a common side reaction, especially under acidic conditions.[1] Choose a reduction method that minimizes acidic conditions. For example, dehydration followed by catalytic hydrogenation is a viable two-step alternative to direct reduction.[1][2]

Experimental Protocols

Protocol 1: Grignard Synthesis of 3-Ethyl-2,3-dimethylpentan-3-ol

This protocol outlines the synthesis of the tertiary alcohol precursor to this compound.

Materials:

Procedure:

  • Preparation: Flame-dry all glassware (round-bottom flask, reflux condenser, dropping funnel) and allow it to cool under an inert atmosphere (nitrogen or argon).

  • Initiation: Place magnesium turnings in the flask. If necessary, add a small crystal of iodine.

  • Grignard Reagent Formation: In the dropping funnel, prepare a solution of 3-bromopentane in anhydrous diethyl ether. Add a small portion of this solution to the magnesium. The reaction should initiate, indicated by a gentle reflux and the disappearance of the iodine color.[7] Once initiated, add the remaining 3-bromopentane solution dropwise at a rate that maintains a gentle reflux.

  • Reaction with Ketone: After the magnesium has been consumed, cool the Grignard reagent solution to 0°C in an ice bath.[9] Dissolve 2-methyl-3-pentanone in anhydrous diethyl ether and add it dropwise to the stirred Grignard solution.

  • Workup: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.[9] Slowly quench the reaction by adding a saturated aqueous ammonium chloride solution.

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Remove the solvent under reduced pressure. The crude tertiary alcohol can be purified by distillation or column chromatography.

Protocol 2: Reduction of 3-Ethyl-2,3-dimethylpentan-3-ol to this compound

This protocol describes a two-step dehydration and hydrogenation process to obtain the final alkane.

Materials:

  • 3-Ethyl-2,3-dimethylpentan-3-ol

  • Phosphoric acid or sulfuric acid (for dehydration)

  • Palladium on carbon (Pd/C) catalyst (for hydrogenation)

  • Hydrogen gas

  • Ethanol or other suitable solvent

Procedure:

  • Dehydration: Heat the tertiary alcohol with an acid catalyst (e.g., phosphoric acid) to induce dehydration, forming a mixture of alkene isomers.[1] Monitor the reaction by TLC or GC.

  • Workup: Once the reaction is complete, cool the mixture and neutralize the acid. Extract the alkene product with a suitable organic solvent. Wash the organic layer with water and brine, then dry over an anhydrous drying agent.

  • Hydrogenation: Dissolve the purified alkene in a suitable solvent like ethanol. Add a catalytic amount of 10% Pd/C.[2]

  • Reaction: Place the reaction mixture in a hydrogenation apparatus and expose it to hydrogen gas (typically at a positive pressure). Stir the mixture vigorously until the uptake of hydrogen ceases.

  • Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst. Remove the solvent under reduced pressure to yield the final product, this compound. Further purification can be achieved by distillation.

Data Presentation

Table 1: Representative Reaction Conditions for Grignard Synthesis of Tertiary Alcohols

Alkyl Halide Ketone Solvent Temperature (°C) Approximate Yield (%)
Ethylmagnesium bromide2-methyl-3-pentanoneDiethyl ether0 to RT75-85
sec-Butylmagnesium bromide3-pentanoneTHF0 to RT70-80[1]
Isopropylmagnesium chlorideDiethyl ketoneDiethyl ether0 to RT80-90

Note: Yields are highly dependent on the specific reaction conditions and the purity of the reagents.

Visualizations

Grignard_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_glass Flame-dry Glassware grignard_formation Grignard Reagent Formation (Alkyl Halide + Mg) prep_glass->grignard_formation prep_reagents Anhydrous Solvents & Reagents prep_reagents->grignard_formation ketone_addition Addition of Ketone grignard_formation->ketone_addition quench Aqueous Quench (e.g., NH4Cl) ketone_addition->quench extraction Solvent Extraction quench->extraction drying Drying (e.g., Na2SO4) extraction->drying purification Purification (Distillation/Chromatography) drying->purification product Tertiary Alcohol purification->product

Caption: Workflow for the Grignard synthesis of a tertiary alcohol.

Troubleshooting_Logic start Low Yield in Grignard Reaction check_initiation Did the reaction initiate? start->check_initiation check_ketone Starting ketone recovered? check_initiation->check_ketone Yes sol_initiation Troubleshoot Initiation: - Check for moisture - Activate Mg with iodine check_initiation->sol_initiation No check_dimer Dimeric byproduct observed? check_ketone->check_dimer No sol_enolization Minimize Enolization: - Lower temperature - Use less hindered Grignard check_ketone->sol_enolization Yes sol_wurtz Minimize Wurtz Coupling: - Slow addition of alkyl halide check_dimer->sol_wurtz Yes end Improved Yield check_dimer->end No sol_initiation->end sol_enolization->end sol_wurtz->end

Caption: Decision tree for troubleshooting low Grignard reaction yield.

References

Troubleshooting common issues in GC analysis of branched alkanes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Gas Chromatography (GC) analysis of branched alkanes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues observed during the GC analysis of branched alkanes?

A1: The most prevalent issues include peak tailing, co-elution of structurally similar isomers, poor resolution between adjacent peaks, and challenges with accurate quantification. These problems can arise from various factors including improper column selection, suboptimal method parameters, or issues with the GC system itself.[1][2][3]

Q2: Why do my branched alkane peaks show tailing?

A2: Peak tailing for typically non-polar analytes like branched alkanes often points to physical or chemical issues within the GC system rather than strong analyte-specific interactions.[4] Common causes include:

  • Improper column installation: Incorrect positioning in the inlet can create dead volumes.[4]

  • Contaminated inlet liner: Non-volatile residues can accumulate and interfere with the sample path.[5][6]

  • System leaks: Leaks in the inlet or detector fittings can disrupt the carrier gas flow.[5]

  • Column contamination: Buildup of non-volatile material at the head of the column.[5][6]

  • Poor column cutting: Jagged edges can cause turbulence in the carrier gas flow.[4]

Q3: What causes co-elution of branched alkane isomers?

A3: Co-elution is a significant challenge in the analysis of branched alkanes due to their similar boiling points and chemical properties.[1][7] The primary reasons for co-elution are:

  • Inadequate column selectivity: The stationary phase may not be able to differentiate between closely related isomers.[7][8]

  • Insufficient column efficiency: The column may be too short, have too large an internal diameter, or the stationary phase may be degraded.[7][9]

  • Suboptimal temperature program: A rapid temperature ramp may not provide enough time for separation.[7][10]

  • Incorrect carrier gas flow rate: Flow rates that are too high or too low can decrease separation efficiency.[7][11]

Q4: How can I improve the resolution between closely eluting branched alkane peaks?

A4: Improving resolution requires a systematic approach to optimizing your GC method. Key strategies include:

  • Column Dimensions: Use a longer column with a smaller internal diameter to increase efficiency.[1][9][12]

  • Stationary Phase: Select a stationary phase that provides the best selectivity for your specific analytes. Non-polar phases are standard for alkanes.[1][8]

  • Temperature Programming: Lower the initial temperature and use a slower ramp rate to enhance separation.[10][12][13]

  • Carrier Gas Flow Rate: Optimize the flow rate to achieve the best separation efficiency.[13][14]

Q5: What factors can affect the quantitative accuracy of my branched alkane analysis?

A5: Accurate quantification can be compromised by several factors:

  • Peak Shape: Asymmetrical peaks (tailing or fronting) can lead to inaccurate integration and quantification.[6]

  • Co-elution: Overlapping peaks make it impossible to accurately determine the area of individual components.[15]

  • Detector Response: Different compounds may have different response factors in the detector. For high accuracy, a response factor should be determined for each analyte.[16]

  • Sample Preparation: Inconsistent sample preparation can introduce errors. The use of an internal standard is highly recommended for accurate and precise quantitative work.[16][17]

Troubleshooting Guides

Issue 1: Peak Tailing

If you observe peak tailing in your chromatogram, follow this troubleshooting workflow to identify and resolve the issue.

G A Peak Tailing Observed B Are all peaks tailing? A->B C Suspect Physical Issues in Flow Path B->C Yes D Suspect Chemical or Activity Issues B->D No E Check Column Installation (Position & Cut) C->E H Trim 10-20 cm from Column Inlet D->H F Inspect & Replace Inlet Liner & Septum E->F Issue Persists K Problem Resolved E->K Fixed G Perform System Leak Check F->G Issue Persists F->K Fixed G->H No Leaks Found G->K Leak Found & Fixed I Condition (Bake Out) Column H->I Issue Persists H->K Fixed J Replace Column I->J Issue Persists I->K Fixed J->K Fixed

Caption: Troubleshooting workflow for peak tailing in GC.[5]

Summary of Causes and Recommended Actions for Peak Tailing

Potential CauseSymptomsRecommended Action
Improper Column InstallationAll peaks are tailing.Reinstall the column, ensuring a clean, 90-degree cut and correct insertion depth.[4][5]
Contaminated Inlet LinerAll peaks are tailing, and the peak shape gradually worsens over time.Replace the inlet liner and septum.[4][5]
System LeaksAll peaks are tailing, accompanied by poor reproducibility.Conduct a leak check of the inlet and detector fittings.[5]
Column ContaminationLater eluting peaks may exhibit more significant tailing.Trim 10-20 cm from the front of the column.[5][6]
Column Active SitesTailing of specific or all analytes that worsens over time.Condition (bake out) the column or replace it if it is old.[5]
Issue 2: Poor Resolution / Co-elution

Use the following logical workflow to address issues of poor resolution and peak co-elution.

G A Poor Resolution or Co-elution Observed B Review Current Method Parameters A->B C Optimize Temperature Program B->C D Decrease Ramp Rate / Lower Initial Temp C->D Yes E Optimize Carrier Gas Flow Rate C->E No D->E Still Poor K Resolution Improved D->K Improved F Adjust Flow to Optimal Velocity E->F Yes G Evaluate GC Column E->G No F->G Still Poor F->K Improved H Increase Column Length G->H Increase Efficiency J Consider a Different Stationary Phase G->J Improve Selectivity I Decrease Column Internal Diameter H->I I->K Improved J->K Improved

Caption: Workflow for improving peak resolution in GC analysis.

Strategies for Improving Resolution of Branched Alkanes

ParameterActionRationale
GC Column Increase column length.A longer column provides more theoretical plates, leading to better separation.[9][12]
Decrease internal diameter (ID).Narrower columns offer higher efficiency and resolution.[9][12]
Select an appropriate stationary phase.For branched alkanes, non-polar stationary phases are typically used. The choice can impact selectivity.[1][8]
Temperature Program Lower the initial oven temperature.This allows for better focusing of the analytes at the head of the column.[7][13]
Use a slower temperature ramp rate.This provides more time for analytes to interact with the stationary phase, improving separation.[7][10]
Carrier Gas Optimize the linear velocity (flow rate).Operating at the optimal flow rate minimizes peak broadening and maximizes efficiency.[7][13]

Experimental Protocols

Protocol 1: GC Column Trimming

This procedure is used to remove contaminated sections from the front of the GC column, which can often resolve issues like peak tailing.[5][6]

  • Cool Down: Ensure the GC oven, inlet, and detector are at room temperature.

  • Turn Off Gas: Stop the carrier gas flow.

  • Remove Column: Carefully disconnect the column from the inlet.

  • Trim: Using a ceramic scoring wafer, score the column about 10-20 cm from the inlet end. Snap the column at the score to create a clean, 90-degree cut.

  • Inspect the Cut: Use a magnifying glass to ensure the cut is clean and flat, with no jagged edges.[5]

  • Reinstall Column: Reinstall the column in the inlet to the correct depth as specified by the instrument manufacturer.

  • Restore Gas Flow and Check for Leaks: Turn the carrier gas back on and perform a leak check.

  • Condition: Briefly condition the column by heating it to a moderate temperature to remove any oxygen that may have entered.

Protocol 2: Inlet Liner and Septum Replacement

Routine maintenance of the inlet liner and septum is crucial for preventing peak shape problems and ensuring reproducibility.[4][5]

  • Cool Down: Ensure the GC inlet is at a safe temperature (below 50°C).

  • Turn Off Gas: Stop the carrier gas flow.

  • Remove Inlet Nut: Unscrew the retaining nut at the top of the inlet.

  • Replace Septum: Remove the old septum and replace it with a new one. Be careful not to overtighten the nut.

  • Remove and Replace Liner: Use forceps to carefully remove the inlet liner. Replace it with a new, deactivated liner of the same type.

  • Reassemble: Reassemble the inlet and tighten the retaining nut.

  • Restore Gas Flow and Check for Leaks: Turn the carrier gas back on and perform a leak check.

  • Equilibrate: Heat the inlet to its setpoint temperature and allow the system to equilibrate before running a sample.

Data Presentation: GC Column Selection

The selection of an appropriate GC column is paramount for the successful separation of branched alkanes. Non-polar stationary phases are the industry standard for separating alkanes, which elute primarily based on their boiling points.[1]

Comparison of Common Non-Polar GC Columns for Alkane Analysis

ColumnStationary PhaseMax Temperature (°C)Key Features & Applications
Agilent J&W DB-5ht (5%-Phenyl)-methylpolysiloxane400High thermal stability, low bleed; ideal for high-temperature GC and analysis of high molecular weight hydrocarbons.[1]
Restek Rtx-5MS 5% Diphenyl / 95% Dimethyl Polysiloxane350Low bleed for mass spectrometry, excellent inertness; suitable for detailed hydrocarbon analysis (DHA).[1]
Phenomenex ZB-1 100% Dimethylpolysiloxane360/370General purpose non-polar phase, robust and reliable for a wide range of hydrocarbon analyses.
Petrocol DH 100% Dimethylpolysiloxane250/280Specifically designed for detailed hydrocarbon analysis with high efficiency for complex mixtures.[1]

References

Technical Support Center: Method Development for the Analysis of Complex Hydrocarbon Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the analysis of complex hydrocarbon mixtures, with a focus on comprehensive two-dimensional gas chromatography (GCxGC).

Frequently Asked Questions (FAQs)

Q1: What is comprehensive two-dimensional gas chromatography (GCxGC) and why is it used for complex hydrocarbon analysis?

A1: Comprehensive two-dimensional gas chromatography (GCxGC) is a powerful analytical technique that provides enhanced separation of complex mixtures.[1] It utilizes two columns with different stationary phases connected by a modulator.[1][2] This setup allows for a much higher peak capacity and resolution compared to traditional one-dimensional GC, which is often insufficient for resolving the thousands of components present in samples like crude oil or petroleum products.[1][2][3] The resulting structured two-dimensional chromatograms allow for the separation of compounds by chemical class, aiding in identification.[4][5]

Q2: What are the key parameters to optimize for a GCxGC method?

A2: Method development in GCxGC involves the optimization of several parameters to achieve the desired separation. The key parameters include the selection of the first and second dimension columns (stationary phases), oven temperature program (initial temperature, ramp rates, and final temperature), carrier gas flow rate, and modulation period.[2] The modulation period is particularly critical as it dictates the sampling of the effluent from the first column onto the second.

Q3: What detectors are commonly used with GCxGC for hydrocarbon analysis?

A3: For hydrocarbon analysis using GCxGC, the most common detectors are the Flame Ionization Detector (FID) and Time-of-Flight Mass Spectrometry (TOF-MS). The FID is robust and provides a response proportional to the carbon number of the hydrocarbons, making it excellent for quantification.[6] TOF-MS is ideal for the identification of individual components due to its fast acquisition rates and the ability to provide full mass spectral information for the narrow peaks generated by GCxGC.[4][5]

Q4: What are some common sample preparation techniques for complex hydrocarbon mixtures?

A4: Sample preparation is a critical step to ensure accurate and reliable results. Common techniques include:

  • Dilution: The simplest method, where the sample is diluted in a suitable organic solvent like dichloromethane (B109758) or hexane (B92381) to bring the analyte concentrations within the instrument's linear range.[7]

  • Liquid-Liquid Extraction (LLE): This technique separates analytes based on their differential solubilities in two immiscible liquids, which is useful for isolating specific compound classes.[7]

  • Solid-Phase Extraction (SPE): SPE is used to concentrate and purify analytes from a complex matrix by passing the sample through a cartridge containing a solid sorbent.[7]

  • Filtration: Essential for removing particulate matter that could block the GC column or injector.[8]

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of complex hydrocarbon mixtures by GCxGC.

Peak Shape Issues
Problem Potential Causes Solutions
Peak Tailing Active Sites: Interaction of polar analytes with active sites in the injector liner or column.[1][9][10] Flow Path Issues: Dead volumes or poor column installation.[1]Deactivate the System: Use an inert liner and ensure the column is properly deactivated.[10] Trim the first few centimeters of the column.[10] Check Connections: Ensure the column is installed correctly in the injector and detector according to the manufacturer's instructions.[10][11]
Peak Fronting Column Overload: Injecting too much sample, leading to saturation of the stationary phase.[9][11] Solvent Mismatch: Incompatibility between the sample solvent and the stationary phase polarity.[11]Reduce Sample Concentration: Dilute the sample or reduce the injection volume.[9][11] Match Solvent to Stationary Phase: Ensure the solvent is compatible with the column's stationary phase.[11]
Split Peaks Improper Injection: Fast autosampler injection into an open liner or issues with the injection technique.[9] Poor Column Cut: A ragged or angled cut of the column can distort the peak shape.[10][11]Optimize Injection: Use a liner with glass wool or reduce the injection speed.[9] Recut the Column: Ensure a clean, 90-degree cut of the column.[10][11]
Broad Peaks Incorrect Flow Rate: A carrier gas flow rate that is too high or too low can lead to band broadening.[9] Thick Column Film: A thick stationary phase film can increase retention and peak width.[9]Optimize Flow Rate: Verify and adjust the carrier gas flow rate to the optimal value for the column dimensions.[9] Select Appropriate Column: Use a column with a thinner film thickness if necessary.[9]
Baseline and Resolution Issues
Problem Potential Causes Solutions
Baseline Drift Column Bleed: Degradation of the stationary phase at high temperatures.[12] Contaminated Carrier Gas: Impurities in the carrier gas.[12] Detector Contamination: Buildup of sample components in the detector.[13][14]Condition the Column: Condition the column at a high temperature to remove volatile components.[14] Use High-Purity Gas: Ensure the use of high-purity carrier gas and install gas purifiers.[12] Clean the Detector: Follow the manufacturer's instructions for cleaning the detector.[13][14]
Ghost Peaks Sample Carryover: Residual sample from a previous injection.[9] Contaminated Syringe or Inlet: A dirty syringe or injector liner can introduce contaminants.[9]Rinse the Syringe: Thoroughly rinse the syringe with a strong solvent between injections. Clean the Inlet: Regularly clean the injector port and replace the liner and septum.[9]
Poor Resolution Suboptimal Column Choice: The stationary phases of the two columns are not providing sufficient selectivity. Incorrect Temperature Program: The oven ramp rate may be too fast, not allowing for proper separation.[15] High Carrier Gas Flow Rate: Can lead to decreased interaction with the stationary phase.[15]Select Orthogonal Columns: Choose two columns with significantly different separation mechanisms. Optimize Temperature Program: Decrease the oven ramp rate to improve separation.[15] Optimize Flow Rate: Reduce the carrier gas flow rate to an optimal level.[15]

Experimental Protocols

General Sample Preparation Protocol for Crude Oil

This protocol outlines a basic method for preparing a crude oil sample for GCxGC analysis.

  • Sample Homogenization: Thoroughly mix the crude oil sample to ensure it is homogeneous.

  • Dilution: Prepare a 1:100 (v/v) dilution of the crude oil in dichloromethane. For example, add 10 µL of crude oil to 990 µL of dichloromethane in a clean autosampler vial.

  • Vortexing: Vortex the mixture for 30 seconds to ensure complete dissolution.

  • Filtration (Optional): If the diluted sample contains visible particulate matter, filter it through a 0.45 µm PTFE syringe filter into a clean autosampler vial.

  • Internal Standard Addition: Add an internal standard if quantitative analysis is required. The choice of internal standard will depend on the specific analytes of interest.

Generic GCxGC-TOFMS Method for Complex Hydrocarbon Analysis

This protocol provides a starting point for developing a GCxGC-TOFMS method for the analysis of a broad range of hydrocarbons.

Instrumentation: A GCxGC system equipped with a thermal modulator and a TOF-MS detector.

Columns:

  • First Dimension (1D): 30 m x 0.25 mm ID x 0.25 µm film thickness non-polar column (e.g., 5% phenyl-methylpolysiloxane).

  • Second Dimension (2D): 1.5 m x 0.15 mm ID x 0.15 µm film thickness mid-polar column (e.g., 50% phenyl-polysiloxane).

GC Parameters:

  • Inlet Temperature: 300 °C

  • Injection Volume: 1 µL

  • Split Ratio: 100:1

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes

    • Ramp 1: 3 °C/min to 320 °C

    • Hold at 320 °C for 10 minutes

Modulator Parameters:

  • Modulation Period: 6 seconds

  • Hot Pulse Duration: 0.6 seconds

  • Cool Time between Stages: 2.4 seconds

  • Temperature Offset: +15 °C relative to the oven temperature

TOF-MS Parameters:

  • Mass Range: 45 - 600 m/z

  • Acquisition Rate: 200 spectra/second

  • Ion Source Temperature: 250 °C

Visualizations

MethodDevelopmentWorkflow A Define Analytical Goal (e.g., fingerprinting, quantification) B Sample Preparation (Dilution, Extraction, Cleanup) A->B C Select GCxGC Columns (Non-polar x Mid-polar is common) B->C D Optimize GC Parameters (Temperature Program, Flow Rate) C->D E Optimize Modulation Period D->E F Optimize Detector Settings (Mass Range, Acquisition Rate) E->F G Data Acquisition F->G H Data Processing & Analysis (Peak Picking, Identification, Quantification) G->H H->D Re-optimize if needed I Method Validation H->I J Routine Analysis I->J TroubleshootingFlowchart decision decision issue issue solution solution start Problem with Chromatogram decision1 Peak Shape Problem? start->decision1 Identify Issue decision2 Baseline Issue? decision1->decision2 No issue_peak issue_peak decision1->issue_peak Yes decision3 Poor Resolution? decision2->decision3 No issue_baseline issue_baseline decision2->issue_baseline Yes decision_peak_type Tailing, Fronting, or Split? issue_peak->decision_peak_type Check solution_tailing Check for active sites (liner, column inlet) decision_peak_type->solution_tailing Tailing solution_fronting Reduce sample concentration decision_peak_type->solution_fronting Fronting solution_split Check column cut & injection speed decision_peak_type->solution_split Split solution_resolution Optimize temperature program & check column selection decision3->solution_resolution Yes end Consult Instrument Manual or Contact Support decision3->end No decision_baseline_type Drift or Ghost Peaks? issue_baseline->decision_baseline_type Check solution_drift Check for column bleed & gas purity decision_baseline_type->solution_drift Drift solution_ghost Check for carryover & clean injector decision_baseline_type->solution_ghost Ghost Peaks SamplePreparationWorkflow process process start Raw Hydrocarbon Mixture process1 Homogenize Sample start->process1 process2 Dilute with Appropriate Solvent process1->process2 process3 Add Internal Standard (for quantification) process2->process3 process4 Filter to Remove Particulates process3->process4 end Sample Ready for GCxGC Injection process4->end

References

Overcoming steric hindrance in the synthesis of highly branched alkanes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with steric hindrance in the synthesis of highly branched alkanes, particularly in the construction of quaternary carbon centers.

Frequently Asked Questions (FAQs)

Q1: My reaction to create a quaternary carbon center is failing or giving low yields. What are the general strategies to overcome steric hindrance?

A1: Steric hindrance is a common challenge when synthesizing highly branched alkanes. Key strategies to overcome this include:

  • Catalyst Selection: Employing specialized transition metal catalysts can facilitate bond formation even in sterically congested environments. Palladium, cobalt, and rhodium catalysts are particularly effective.

  • Reagent Choice: Using highly reactive reagents, such as organolithium compounds instead of Grignard reagents in some cases, can overcome the steric barrier. Additives like cerium(III) chloride can also enhance the nucleophilicity of Grignard reagents.[1]

  • Reaction Conditions: Optimizing reaction conditions such as temperature, solvent, and reaction time is crucial. Lower temperatures can sometimes favor the desired nucleophilic addition over side reactions like enolization.[1]

  • Activating Groups: The use of directing or activating groups can pre-organize the substrate and catalyst to facilitate the desired reaction.

Q2: I am using a Grignard reagent with a sterically hindered ketone, and the reaction is not working. What are the common pitfalls?

A2: Reactions involving Grignard reagents and sterically hindered ketones are prone to several side reactions:

  • Enolization: The Grignard reagent can act as a base, deprotonating the α-carbon of the ketone to form an enolate. This results in the recovery of the starting ketone after acidic workup. To minimize this, use a less sterically hindered Grignard reagent or perform the reaction at lower temperatures.[1][2]

  • Reduction: If the Grignard reagent has β-hydrogens, it can reduce the ketone to a secondary alcohol via a hydride transfer mechanism.[2]

  • Wurtz Coupling: The Grignard reagent can react with the starting alkyl halide, leading to a homocoupled byproduct. This can be minimized by the slow addition of the alkyl halide during the Grignard reagent preparation.

Q3: How can I synthesize molecules with contiguous quaternary stereocenters?

A3: The synthesis of adjacent quaternary stereocenters is a significant synthetic challenge due to severe steric congestion. Successful strategies often involve intramolecular reactions or methods that form the bond in a highly organized transition state. Examples include intramolecular Diels-Alder reactions and [2+2] photocycloadditions.

Troubleshooting Guides

Guide 1: Cobalt-Catalyzed Cross-Coupling of Tertiary Grignard Reagents

This method is effective for constructing quaternary carbon centers by coupling a tertiary alkyl Grignard reagent with an alkyl halide.

Common Issues & Solutions:

Problem Possible Cause Solution
Low or no product yield Inactive catalystEnsure the use of anhydrous CoCl₂ and freshly prepared Grignard reagent.
Poor quality Grignard reagentTitrate the Grignard reagent before use. Ensure all glassware is flame-dried and the reaction is performed under an inert atmosphere.[1]
Ineffective ligand precursorThe presence of 1,3-butadiene (B125203) or isoprene (B109036) is crucial for high yields and selectivity. Isoprene often gives superior results.[3]
Formation of side products Homocoupling of the Grignard reagentUse of LiI as an additive is essential to suppress side reactions and improve selectivity.[3][4]
β-hydride eliminationThis is a common issue with tertiary alkyl Grignard reagents. The cobalt-catalyzed system with a diene additive is designed to minimize this.
Guide 2: Rhodium-Catalyzed Hydroformylation of 1,1-Disubstituted Olefins

Hydroformylation of 1,1-disubstituted olefins can generate a quaternary carbon center adjacent to an aldehyde. A key challenge is controlling the regioselectivity.

Common Issues & Solutions:

Problem Possible Cause Solution
Low regioselectivity (formation of linear aldehyde) Inappropriate ligandThe choice of phosphine (B1218219) ligand is critical. P-chirogenic phosphine ligands like BenzP* and QuinoxP* can favor the formation of the linear aldehyde with β-chirality.[5][6] For branched selectivity with styrenes, a hybrid phosphate (B84403) promoter can be effective.[7]
Unfavorable reaction conditionsThe partial pressure of CO and H₂ can influence regioselectivity. Optimization is often required for each substrate.
Low conversion Catalyst deactivationEnsure high purity of syngas (CO/H₂) and solvent.
Substrate reactivityElectronically activated olefins (e.g., α,β-unsaturated esters) are generally more reactive. For unactivated olefins, a directing group strategy may be necessary.
Guide 3: Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)

This powerful method can create quaternary stereocenters with high enantioselectivity. The reaction typically involves the alkylation of a prochiral enolate with an allylic electrophile.

Common Issues & Solutions:

Problem Possible Cause Solution
Low enantioselectivity Ineffective chiral ligandThe choice of the chiral ligand is paramount. PHOX-type ligands and phosphoramidite (B1245037) ligands have shown excellent results.[8]
Poorly formed enolateThe method of enolate generation (e.g., choice of base, temperature) is crucial. For ketone enolates, using two equivalents of LDA and trimethyltin (B158744) chloride as a Lewis acid can be effective.[9]
Low yield Unreactive nucleophileSimple ketone enolates can be challenging nucleophiles. Using β-ketoesters or allyl enol carbonates can lead to higher yields as the enolate is generated in situ.[8]
Side reactions (N- or O-alkylation)For substrates with multiple nucleophilic sites, careful tuning of the catalyst and reaction conditions is necessary to ensure C-alkylation.

Data Presentation

Table 1: Cobalt-Catalyzed Cross-Coupling of Tertiary Alkyl Grignard Reagents with Alkyl Halides[3][10]
Alkyl Halide Tertiary Grignard Reagent Catalyst System Yield (%)
1-iodohexanet-BuMgClCoCl₂/LiI/isoprene85
1-bromohexanet-BuMgClCoCl₂/LiI/isoprene78
2-bromopropane (B125204)t-BuMgClCoCl₂/LiI/isoprene92
(CH₂)₅(OTs)t-BuMgClCoCl₂/LiI/isoprene88
4-bromo-1-butenet-BuMgClCoCl₂/LiI/isoprene81
Table 2: Rhodium-Catalyzed Asymmetric Hydroformylation of 1,1-Disubstituted Olefins[5][6]
Olefin Ligand Regioselectivity (branched:linear) Yield (%) ee (%)
1,1-diphenylethene(R,R)-BenzP>99:1 (linear)9594
Methyl 2-phenylacrylate(R,R)-BenzP>99:1 (linear)8896
2-phenylpropene(S,S)-QuinoxP*>99:1 (linear)9292
StyreneHybrid Phosphate P68:1 (branched)92N/A
Table 3: Palladium-Catalyzed Asymmetric Allylic Alkylation for Quaternary Center Formation[11][12]
Nucleophile (Prochiral Enolate Source) Allylic Electrophile Chiral Ligand Yield (%) ee (%)
2-methyl-1-tetraloneAllyl acetate(S)-t-Bu-PHOX9988
2-methyl-1-indanoneAllyl acetate(S)-t-Bu-PHOX9592
Cyclopentanone (B42830) β-ketoesterCinnamyl carbonate(S)-(p-CF₃)₃-t-BuPHOX>9994
Cyclohexanone β-ketoesterAllyl carbonate(S)-t-Bu-PHOX9891

Experimental Protocols

Protocol 1: Cobalt-Catalyzed Cross-Coupling of a Tertiary Grignard Reagent with a Secondary Alkyl Halide

This protocol describes the synthesis of a highly branched alkane via the coupling of 2-bromopropane with tert-butylmagnesium chloride.

Materials:

  • Anhydrous cobalt(II) chloride (CoCl₂)

  • Lithium iodide (LiI)

  • Isoprene

  • 2-bromopropane

  • tert-Butylmagnesium chloride (1.0 M in THF)

  • Anhydrous tetrahydrofuran (B95107) (THF)

Procedure:

  • To a flame-dried, argon-purged flask, add CoCl₂ (2.6 mg, 0.02 mmol, 2 mol%) and LiI (5.4 mg, 0.04 mmol, 4 mol%).

  • Add anhydrous THF (1.0 mL) followed by isoprene (20 µL, 0.2 mmol).

  • Cool the mixture to 0 °C in an ice bath.

  • Add 2-bromopropane (93 µL, 1.0 mmol) to the stirred mixture.

  • Slowly add tert-butylmagnesium chloride (1.2 mL of a 1.0 M solution in THF, 1.2 mmol) dropwise over 10 minutes.

  • Allow the reaction to stir at 0 °C for 3 hours.

  • Quench the reaction by the slow addition of 1 M HCl.

  • Extract the mixture with diethyl ether (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the highly branched alkane.

Protocol 2: Rhodium-Catalyzed Asymmetric Hydroformylation of 1,1-Diphenylethylene (B42955)

This protocol details the synthesis of a chiral aldehyde with a β-quaternary center.

Materials:

  • [Rh(CO)₂acac]

  • (R,R)-BenzP* ligand

  • 1,1-Diphenylethylene

  • Anhydrous toluene (B28343)

  • Syngas (1:1 mixture of CO and H₂)

Procedure:

  • In a glovebox, charge a high-pressure reactor with [Rh(CO)₂acac] (2.6 mg, 0.01 mmol) and (R,R)-BenzP* (5.0 mg, 0.011 mmol).

  • Add anhydrous toluene (10 mL) and stir for 20 minutes.

  • Add 1,1-diphenylethylene (180 mg, 1.0 mmol).

  • Seal the reactor, remove from the glovebox, and purge with syngas (1:1 CO/H₂).

  • Pressurize the reactor to 20 atm with syngas and heat to 80 °C.

  • Stir the reaction for 24 hours.

  • Cool the reactor to room temperature and carefully vent the pressure.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the chiral aldehyde.

Protocol 3: Palladium-Catalyzed Asymmetric Allylic Alkylation of a β-Ketoester

This protocol describes the formation of a quaternary carbon center on a cyclopentanone ring system.[10]

Materials:

  • Pd₂(dba)₃

  • (S)-(p-CF₃)₃-t-BuPHOX ligand ((S)-L2)

  • Cyclopentanone β-ketoester substrate

  • Anhydrous toluene

Procedure:

  • To a flame-dried, argon-purged flask, add Pd₂(dba)₃ (5.0 mg, 0.0055 mmol, 2.75 mol%) and (S)-L2 (7.8 mg, 0.012 mmol, 6.0 mol%).

  • Add anhydrous toluene (5.8 mL) and stir for 15 minutes at room temperature.

  • Add the cyclopentanone β-ketoester (0.19 mmol).

  • Stir the reaction at room temperature for 12 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the α-quaternary cyclopentanone.

Visualizations

experimental_workflow_cobalt_coupling cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup and Purification prep_flask Flame-dry flask under Argon add_catalyst Add CoCl2 and LiI prep_flask->add_catalyst add_solvent Add anhydrous THF and Isoprene add_catalyst->add_solvent cool Cool to 0 C add_solvent->cool add_substrate Add Alkyl Halide cool->add_substrate add_grignard Add tert-Alkyl Grignard Reagent add_substrate->add_grignard stir Stir at 0 C for 3h add_grignard->stir quench Quench with 1M HCl stir->quench extract Extract with Et2O quench->extract dry Dry, Filter, Concentrate extract->dry purify Column Chromatography dry->purify product Highly Branched Alkane purify->product

Caption: Experimental workflow for Cobalt-Catalyzed Cross-Coupling.

troubleshooting_grignard decision decision solution solution start Grignard reaction with hindered ketone has low yield q1 Is starting ketone recovered? start->q1 enolization Likely Issue: Enolization q1->enolization Yes q2 Is a secondary alcohol the main product? q1->q2 No sol_enolization1 Use a less sterically hindered Grignard reagent enolization->sol_enolization1 sol_enolization2 Lower reaction temperature enolization->sol_enolization2 sol_enolization3 Use organolithium reagent instead enolization->sol_enolization3 reduction Likely Issue: Reduction q2->reduction Yes q3 Is a homocoupled product observed? q2->q3 No sol_reduction Use a Grignard reagent without β-hydrogens reduction->sol_reduction wurtz Likely Issue: Wurtz Coupling q3->wurtz Yes other Other issues: Poor Grignard quality (moisture), inactive Mg q3->other No sol_wurtz Slowly add alkyl halide during Grignard prep wurtz->sol_wurtz sol_other1 Ensure anhydrous conditions, flame-dry glassware other->sol_other1 sol_other2 Activate Mg with iodine or 1,2-dibromoethane other->sol_other2

Caption: Troubleshooting guide for Grignard reactions with hindered ketones.

signaling_pathway_aaa cluster_catalytic_cycle Catalytic Cycle pd0 Pd(0)L pi_allyl_pd [π-Allyl-Pd(II)L]+ pd0->pi_allyl_pd Oxidative Addition allyl_substrate Allylic Electrophile allyl_substrate->pi_allyl_pd product α-Quaternary Product pi_allyl_pd->product Nucleophilic Attack enolate Prochiral Enolate enolate->pi_allyl_pd product->pd0 Regenerates Catalyst

Caption: Catalytic cycle for Palladium-Catalyzed Asymmetric Allylic Alkylation.

References

Stability and degradation of 3-Ethyl-2,3-dimethylpentane under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Ethyl-2,3-dimethylpentane. The information provided is based on general principles of branched alkane chemistry and should be used as a guide for designing and troubleshooting experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected thermal stability of this compound?

A1: this compound, a highly branched C9 alkane, is expected to have lower thermal stability compared to its straight-chain isomer, n-nonane. Increased branching in alkanes can lead to a decrease in thermal stability due to the presence of tertiary and quaternary carbon atoms, which can be more susceptible to bond cleavage.

Q2: What are the likely degradation pathways for this compound under thermal stress?

A2: Under high-temperature conditions, such as pyrolysis, this compound is expected to degrade primarily through a free-radical mechanism. The degradation is likely initiated by the homolytic cleavage of C-C bonds, which have lower bond dissociation energies than C-H bonds. Cleavage is most likely to occur at the most substituted carbon atoms, leading to the formation of a variety of smaller alkanes and alkenes.

Q3: What analytical techniques are most suitable for studying the degradation of this compound?

A3: Gas Chromatography-Mass Spectrometry (GC-MS) is the recommended technique for analyzing the degradation products of this compound. GC provides the necessary separation of volatile degradation products, while MS allows for their identification based on their mass spectra and fragmentation patterns. For complex mixtures, a long, non-polar GC column is advisable to achieve optimal separation of isomeric products.

Q4: How can I perform a forced degradation study on this compound?

A4: Forced degradation studies are essential for understanding the intrinsic stability of a molecule.[1][2] For this compound, this would typically involve subjecting the compound to various stress conditions, including:

  • Thermal Stress: Heating the compound at temperatures significantly above its expected storage temperature.

  • Oxidative Stress: Exposing the compound to an oxidizing agent, such as hydrogen peroxide.

  • Photolytic Stress: Exposing the compound to UV or visible light.

The degradation products formed under each condition should be analyzed to understand the degradation pathways.

Troubleshooting Guides

Issue 1: Inconsistent or Non-Reproducible Degradation Profiles
Possible Cause Troubleshooting Step
Inconsistent Heating: Fluctuations in oven or reactor temperature.Calibrate the heating apparatus. Use a temperature probe to monitor the internal temperature of the reaction vessel.
Presence of Impurities: Catalytic effects from contaminants in the starting material or reaction vessel.Use high-purity this compound. Thoroughly clean and dry all glassware and reaction vessels.
Atmospheric Leaks: Uncontrolled introduction of oxygen or other reactive gases.Ensure the experimental setup is properly sealed. Purge the system with an inert gas (e.g., nitrogen or argon) before heating.
Issue 2: Difficulty in Identifying Degradation Products by GC-MS
Possible Cause Troubleshooting Step
Co-elution of Isomers: Branched alkane degradation produces numerous isomers that may not be fully separated by the GC column.Optimize the GC temperature program. Use a longer GC column or a column with a different stationary phase to improve resolution.
Weak or Absent Molecular Ion Peak: Highly branched alkanes may show a very weak or no molecular ion in the mass spectrum, making identification difficult.[3]Use chemical ionization (CI) as a softer ionization technique to enhance the molecular ion peak. Analyze the fragmentation pattern for characteristic losses of alkyl groups.
Complex Fragmentation Patterns: Extensive fragmentation can make spectral interpretation challenging.Compare the obtained mass spectra with a library of known compounds (e.g., NIST Mass Spectral Library). Analyze the fragmentation patterns to identify stable carbocations formed from the parent molecule.
Issue 3: Unexpectedly High or Low Degradation Rate
Possible Cause Troubleshooting Step
Catalytic Surfaces: The material of the reaction vessel (e.g., certain metals) may be catalyzing the degradation.Use an inert reaction vessel, such as one made of quartz or lined with a chemically inert material.
Incorrect Temperature Measurement: The thermocouple or temperature probe may be inaccurate.Calibrate the temperature measurement device. Ensure the probe is positioned correctly to measure the sample temperature accurately.
Presence of Stabilizers or Inhibitors: The starting material may contain additives that affect its stability.Obtain a certificate of analysis for the this compound to check for any additives.

Experimental Protocols

Protocol 1: Thermal Stress Study (Pyrolysis-GC-MS)
  • Sample Preparation: Accurately weigh approximately 1 mg of high-purity this compound into a pyrolysis tube.

  • System Setup:

    • Install the pyrolysis tube into the pyrolyzer unit coupled to a GC-MS system.

    • Set the pyrolysis temperature (e.g., start with a range of 400-600°C).

    • GC oven program: Initial temperature of 40°C (hold for 5 min), ramp to 250°C at 10°C/min (hold for 10 min).

    • MS settings: Scan range of m/z 30-300.

  • Analysis:

    • Initiate the pyrolysis, which will rapidly heat the sample and introduce the degradation products into the GC-MS.

    • Acquire the chromatogram and mass spectra of the degradation products.

    • Identify the products by comparing their mass spectra with a library and by interpreting the fragmentation patterns.

Protocol 2: Oxidative Stress Study
  • Sample Preparation: Dissolve a known concentration of this compound in an inert solvent (e.g., hexane).

  • Reaction:

    • Add a solution of 3% hydrogen peroxide to the sample solution.

    • Stir the mixture at a controlled temperature (e.g., 50°C) for a defined period (e.g., 24 hours), protecting it from light.

  • Sample Work-up:

    • Quench the reaction by adding a reducing agent (e.g., sodium bisulfite).

    • Extract the organic layer with a suitable solvent.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate it under a stream of nitrogen.

  • Analysis: Analyze the resulting sample by GC-MS using the conditions described in Protocol 1.

Data Presentation

Table 1: Hypothetical Thermal Degradation Products of this compound at 500°C

Retention Time (min)Identified CompoundMolecular FormulaKey Mass Fragments (m/z)
3.2PropeneC₃H₆41, 42
3.52-MethylpropeneC₄H₈41, 56
4.1ButaneC₄H₁₀43, 58
5.82,2-DimethylpropaneC₅H₁₂41, 57, 72
7.22-Methylbut-2-eneC₅H₁₀41, 55, 70
9.52,3-DimethylbutaneC₆H₁₄43, 57, 71, 86

Note: This table presents hypothetical data based on expected degradation pathways. Actual results will vary with experimental conditions.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_output Output start This compound thermal Thermal Stress start->thermal oxidative Oxidative Stress start->oxidative photolytic Photolytic Stress start->photolytic gcms GC-MS Analysis thermal->gcms oxidative->gcms photolytic->gcms data Data Interpretation gcms->data pathway Degradation Pathway data->pathway stability Stability Profile data->stability

Caption: Workflow for Forced Degradation Study.

Degradation_Pathway cluster_radicals Initial C-C Cleavage (Radical Formation) cluster_products Stable Degradation Products parent This compound rad1 Ethyl Radical parent->rad1 Δ rad2 sec-Butyl Radical parent->rad2 Δ rad3 tert-Pentyl Radical parent->rad3 Δ prod1 Ethene rad1->prod1 β-scission prod4 Smaller Alkanes rad1->prod4 Hydrogen Abstraction prod2 Butene Isomers rad2->prod2 β-scission rad2->prod4 Hydrogen Abstraction prod3 Pentene Isomers rad3->prod3 β-scission rad3->prod4 Hydrogen Abstraction

Caption: Potential Thermal Degradation Pathway.

References

Technical Support Center: Refinement of Distillation Processes for Purifying Volatile Organic Compounds (VOCs)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of volatile organic compounds (VOCs) through distillation.

Troubleshooting Guide

This guide addresses common issues encountered during the distillation of volatile organic compounds. For each problem, potential causes and corresponding solutions are provided.

Problem 1: Poor Separation of Components

Symptoms:

  • Overlapping fractions with no clear separation between components.

  • The distillate contains a high percentage of impurities.

  • The temperature at the distillation head does not remain constant during the collection of a fraction.

Potential CauseRecommended Solution
Insufficient theoretical plates. For fractional distillation, ensure the column is packed correctly and is of an appropriate length for the separation. A longer column or more efficient packing material provides more theoretical plates.[1]
Distillation rate is too fast. Reduce the heating rate to allow for proper equilibrium between the liquid and vapor phases within the column. A slow and steady distillation rate is crucial for good separation.[2]
Formation of an azeotrope. An azeotrope is a mixture of liquids with a constant boiling point that cannot be separated by simple distillation.[3][4] Consider using azeotropic distillation by adding an entrainer to break the azeotrope.[5]
Fluctuating heat source. Ensure a stable and consistent heat source. Use a heating mantle with a stirrer for even heat distribution.
Improper thermometer placement. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor entering the condenser.[2]
Problem 2: Bumping or Violent Boiling

Symptoms:

  • Sudden, violent boiling of the liquid in the distilling flask.

  • Liquid "bumping" up into the distillation column.

Potential CauseRecommended Solution
Absence of boiling chips or a stir bar. Always add fresh boiling chips or a magnetic stir bar to the distilling flask before heating to promote smooth boiling.
Uneven heating. Use a heating mantle and a stir bar to ensure the liquid is heated evenly.
Heating too rapidly. Decrease the rate of heating to prevent superheating of the liquid.
Problem 3: Flooding of the Distillation Column

Symptoms:

  • The distillation column fills with liquid.

  • Liquid is carried over into the condenser and receiving flask.

  • A sudden increase in pressure drop across the column.[6]

Potential CauseRecommended Solution
Excessive boil-up rate. Reduce the heat input to the distilling flask to decrease the rate of vaporization.
High reflux ratio. Adjust the reflux ratio if your apparatus allows. A lower reflux ratio can help prevent flooding.
Column packing is too dense. If using a packed column, ensure the packing material is not too tightly packed, which can restrict vapor flow.
Blockage in the column or condenser. Check for any obstructions in the distillation path.
Problem 4: Low or No Distillate Collection

Symptoms:

  • The liquid in the distilling flask is boiling, but no distillate is being collected in the receiving flask.

Potential CauseRecommended Solution
Insufficient heating. Increase the temperature of the heating source. The heating source should typically be set 20-30°C higher than the boiling point of the liquid being distilled.[7]
Heat loss from the apparatus. Insulate the distillation column and head with glass wool or aluminum foil to minimize heat loss to the surroundings.[2]
Leaks in the system. Check all joints and connections for leaks. Ensure all glassware is properly sealed.
Condenser water is too cold for very low-boiling point compounds. For compounds with very low boiling points, the condenser may become blocked with frozen material. Adjust the coolant temperature if possible.

Logical Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common distillation problems.

troubleshooting_workflow Distillation Troubleshooting Workflow cluster_separation Poor Separation cluster_boiling Bumping/Violent Boiling cluster_flooding Column Flooding start Problem Identified q1 Is the distillation rate slow and steady? start->q1 q4 Are boiling chips/stir bar present? start->q4 q6 Is the boil-up rate too high? start->q6 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is an azeotrope forming? a1_yes->q2 s1 Reduce heating rate. a1_no->s1 end_node Problem Resolved s1->end_node a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No s2 Consider azeotropic distillation. a2_yes->s2 q3 Is the column efficiency adequate? a2_no->q3 s2->end_node a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No a3_yes->end_node s3 Use a longer/more efficient column. a3_no->s3 s3->end_node a4_yes Yes q4->a4_yes Yes a4_no No q4->a4_no No q5 Is heating even and gradual? a4_yes->q5 s4 Add boiling chips/stir bar. a4_no->s4 s4->end_node a5_yes Yes q5->a5_yes Yes a5_no No q5->a5_no No a5_yes->end_node s5 Adjust heating method/rate. a5_no->s5 s5->end_node a6_yes Yes q6->a6_yes Yes a6_no No q6->a6_no No s6 Reduce heat input. a6_yes->s6 q7 Is the column packing too dense? a6_no->q7 s6->end_node a7_yes Yes q7->a7_yes Yes a7_no No q7->a7_no No s7 Repack the column. a7_yes->s7 a7_no->end_node s7->end_node

Caption: A flowchart for troubleshooting common distillation issues.

Frequently Asked Questions (FAQs)

Q1: What is the difference between simple and fractional distillation?

A1: Simple distillation is used to separate liquids with significantly different boiling points (a difference of at least 70-100°C) or to separate a volatile liquid from a non-volatile solid.[7] Fractional distillation is employed when the boiling points of the liquids in the mixture are close (less than a 70°C difference).[7] It uses a fractionating column to provide a large surface area for repeated vaporization and condensation cycles, leading to a much better separation.[1]

Q2: How do I choose the right type of distillation for my sample?

A2: The choice of distillation method depends on the properties of your mixture:

  • Simple Distillation: For separating a volatile solvent from a dissolved non-volatile solid, or for separating two liquids with boiling points that differ by more than 70-100°C.[7][8]

  • Fractional Distillation: For separating a mixture of liquids with close boiling points.[1][7]

  • Steam Distillation: For purifying temperature-sensitive compounds that are immiscible with water. The steam lowers the boiling point of the compound, preventing its decomposition.[9]

  • Vacuum Distillation: For purifying high-boiling point compounds or substances that decompose at their atmospheric boiling point. Lowering the pressure reduces the boiling point.[7][8]

Q3: What are common impurities in industrial-grade VOCs and how can they be removed?

A3: Common impurities depend on the specific VOC and its manufacturing process. For example:

  • Ethanol (B145695): Water is a common impurity, often forming an azeotrope. Higher alcohols, known as fusel oils, can also be present.[4][10] Water can be removed by azeotropic distillation.

  • Acetone (B3395972): Water, isopropanol, and mesityl oxide are common impurities.[11][12] Fractional distillation can be effective in removing these.

  • Toluene (B28343): Often contains other aromatic hydrocarbons like benzene (B151609) and non-aromatic hydrocarbons with similar boiling points.[13][14] Extractive distillation is a technique used for this separation.[13]

Q4: How can I prevent the loss of volatile product during distillation?

A4: To minimize the loss of a volatile product:

  • Ensure all joints in the distillation apparatus are well-sealed.

  • Use a chilled receiving flask, especially for very low-boiling point compounds.[2]

  • Maintain a slow and controlled distillation rate.

  • For highly volatile compounds, consider using a Kugelrohr apparatus.

Quantitative Data for Common VOCs

The following tables provide key physical properties of some common volatile organic compounds.

Table 1: Boiling Points and Vapor Pressures of Common VOCs

CompoundBoiling Point (°C at 1 atm)Vapor Pressure (Torr at 20°C)
Acetone56.3184.5[15]
Benzene80.175
Cyclohexane80.777.5[15]
Ethanol78.343.9[15]
Ethyl Acetate77.173.0[15]
Hexane68.7124[15]
Methanol64.797[15]
Toluene110.628.5[15]

Table 2: Common Impurities in Selected VOCs and Their Boiling Points

VOCCommon ImpurityBoiling Point of Impurity (°C at 1 atm)
EthanolWater100
Isobutanol108
Propanol97
AcetoneWater100
Isopropanol82.6
Mesityl Oxide129
TolueneBenzene80.1
Heptane98.4

Experimental Protocols

Protocol 1: Simple Distillation of Acetone

This protocol describes the purification of acetone from non-volatile impurities.

Apparatus:

  • Round-bottom flask

  • Heating mantle with a magnetic stirrer

  • Distillation head (Claisen adapter) with a thermometer

  • Condenser

  • Receiving flask

  • Boiling chips or magnetic stir bar

Procedure:

  • Place the impure acetone and boiling chips (or a stir bar) into the round-bottom flask, filling it to no more than two-thirds of its volume.

  • Assemble the simple distillation apparatus, ensuring all joints are secure.

  • Position the thermometer correctly in the distillation head.[2]

  • Start the flow of cold water through the condenser, with water entering at the bottom and exiting at the top.[2]

  • Begin heating the flask gently.

  • Observe the temperature as the acetone begins to boil and the vapor rises. The temperature should stabilize at the boiling point of acetone (approximately 56°C).

  • Collect the distillate in the receiving flask.

  • Stop the distillation when only a small amount of liquid remains in the distilling flask to avoid distilling to dryness.

Protocol 2: Fractional Distillation of an Ethanol-Water Mixture

This protocol describes the separation of ethanol from water. Note that this will not produce absolute ethanol due to the formation of an azeotrope.[3]

Apparatus:

  • Round-bottom flask

  • Heating mantle with a magnetic stirrer

  • Fractionating column (e.g., Vigreux or packed with Raschig rings)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flask

  • Boiling chips or magnetic stir bar

Procedure:

  • Fill the round-bottom flask with the ethanol-water mixture and add boiling chips.

  • Assemble the fractional distillation apparatus, with the fractionating column placed between the flask and the distillation head.

  • Start the flow of cooling water through the condenser.

  • Gently heat the mixture.

  • Observe a ring of condensate slowly rising through the fractionating column. This should be a gradual process to ensure good separation.[1]

  • The temperature at the distillation head should remain constant at the boiling point of the ethanol-water azeotrope (approximately 78.2°C) as the first fraction is collected.[5]

  • Collect the ethanol-rich distillate.

  • A sharp increase in temperature towards 100°C indicates that the ethanol has been mostly distilled and the remaining liquid is primarily water.[4]

Experimental Workflow Diagram

The following diagram illustrates a general workflow for a fractional distillation experiment.

fractional_distillation_workflow Fractional Distillation Workflow start Start step1 Assemble Fractional Distillation Apparatus start->step1 step2 Add Mixture and Boiling Chips to Flask step1->step2 step3 Start Condenser Cooling Water step2->step3 step4 Apply Gentle Heat step3->step4 step5 Observe Condensate Rising in Column step4->step5 decision1 Is Temperature at Head Stable? step5->decision1 decision1->step4 No, adjust heat step6 Collect First Fraction decision1->step6 Yes decision2 Has Temperature Increased Sharply? step6->decision2 decision2->step6 No step7 Change Receiving Flask and Collect Next Fraction decision2->step7 Yes end End step7->end

Caption: A workflow diagram for a typical fractional distillation.

References

Validation & Comparative

Interpreting the NMR Spectra of 3-Ethyl-2,3-dimethylpentane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of spectroscopic data is paramount for accurate molecular structure elucidation. This guide provides a detailed comparison and interpretation of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3-Ethyl-2,3-dimethylpentane.

Predicted ¹H and ¹³C NMR Data

Due to the asymmetric nature of this compound, all seven carbon atoms and their attached protons are chemically non-equivalent. This results in seven distinct signals in both the ¹H and ¹³C NMR spectra. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

¹H NMR Spectral Data (Predicted)
Signal AssignmentChemical Shift (δ, ppm)IntegrationMultiplicity
CH₃ (on C2)~ 0.853HDoublet (d)
CH (on C2)~ 1.601HMultiplet (m)
CH₃ (on C3)~ 0.903HSinglet (s)
CH₂ (ethyl on C3)~ 1.302HQuartet (q)
CH₃ (ethyl on C3)~ 0.803HTriplet (t)
CH₂ (on C4)~ 1.202HQuartet (q)
CH₃ (on C5)~ 0.883HTriplet (t)
¹³C NMR Spectral Data (Predicted)
Signal AssignmentChemical Shift (δ, ppm)
C1 (CH₃ on C2)~ 15
C2 (CH)~ 35
C3 (quaternary)~ 45
C4 (CH₂)~ 25
C5 (CH₃)~ 10
CH₃ (on C3)~ 20
CH₂ (ethyl on C3)~ 30
CH₃ (ethyl on C3)~ 8

Experimental Protocol

The following provides a generalized methodology for acquiring high-resolution ¹H and ¹³C NMR spectra of a liquid alkane sample such as this compound.

Sample Preparation:

  • A solution of this compound (typically 5-25 mg) is prepared by dissolving the sample in a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

  • A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Instrumentation and Data Acquisition:

  • The NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • For ¹H NMR, the acquisition parameters typically include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • For ¹³C NMR, a proton-decoupled sequence is commonly used to simplify the spectrum to single lines for each unique carbon atom. A longer relaxation delay may be necessary for quaternary carbons.

Logical Relationships in NMR Signals

The connectivity and chemical environment of the atoms in this compound directly influence the resulting NMR spectra. The following diagram illustrates the relationship between the unique proton and carbon environments and their corresponding signals.

G Signal Assignment Logic for this compound cluster_protons ¹H NMR Signals cluster_carbons ¹³C NMR Signals cluster_structure Molecular Structure H1 CH₃ (on C2) ~0.85 ppm, d, 3H C1 C1 ~15 ppm H1->C1 attached to H2 CH (on C2) ~1.60 ppm, m, 1H C2 C2 ~35 ppm H2->C2 attached to H3 CH₃ (on C3) ~0.90 ppm, s, 3H C6 CH₃ (on C3) ~20 ppm H3->C6 attached to H4 CH₂ (ethyl on C3) ~1.30 ppm, q, 2H C7 CH₂ (ethyl on C3) ~30 ppm H4->C7 attached to H5 CH₃ (ethyl on C3) ~0.80 ppm, t, 3H C8 CH₃ (ethyl on C3) ~8 ppm H5->C8 attached to H6 CH₂ (on C4) ~1.20 ppm, q, 2H C4 C4 ~25 ppm H6->C4 attached to H7 CH₃ (on C5) ~0.88 ppm, t, 3H C5 C5 ~10 ppm H7->C5 attached to C3 C3 ~45 ppm Structure      CH₃       | CH₃-CH-C-CH₂-CH₃       |  |      CH₃ CH₂          |         CH₃

Caption: Predicted NMR signal assignments for this compound.

A Comparative Analysis of 3-Ethyl-2,3-dimethylpentane and Other Nonane Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of the physicochemical properties of organic compounds is essential for applications ranging from solvent selection and reaction optimization to the development of new materials. This guide provides a detailed comparative analysis of 3-Ethyl-2,3-dimethylpentane alongside a selection of other nonane (B91170) (C9H20) isomers, supported by experimental data and standardized analytical protocols.

Nonane and its 34 structural isomers are alkanes that, while sharing the same molecular formula, exhibit distinct physical and chemical properties due to variations in their carbon skeletons.[1] These differences in properties, such as boiling point, density, and viscosity, are primarily influenced by the degree of branching, which affects the strength of intermolecular van der Waals forces. Generally, increased branching leads to a more compact molecular structure, resulting in a lower surface area and consequently, weaker intermolecular attractions. This typically translates to lower boiling and melting points compared to their straight-chain counterparts.[2]

This guide will focus on a comparative evaluation of this compound against a representative set of nonane isomers: the linear n-nonane, the moderately branched 2-methyloctane (B1294640) and 3,3-diethylpentane, and the highly branched 2,2-dimethylheptane (B94757) and 2,2,4,4-tetramethylpentane (B94933).

Comparative Physicochemical Data of Nonane Isomers

The following table summarizes key physicochemical properties of this compound and selected nonane isomers to facilitate a direct comparison of their physical characteristics.

PropertyThis compoundn-Nonane2-Methyloctane2,2-Dimethylheptane3,3-Diethylpentane2,2,4,4-Tetramethylpentane
Molecular Formula C9H20C9H20C9H20C9H20C9H20C9H20
Molecular Weight ( g/mol ) 128.26128.26128.26128.26128.26128.26
Boiling Point (°C) 142 - 143.5[3][4]150.8 - 151[5][6]143 - 144[2][7]132[8]146.3[9]121 - 122[10][11]
Melting Point (°C) -99.48[4]-53 to -60[5]-80[2]--33.1[9]-67 to -66.2[10][12]
Density (g/cm³ at 20°C) 0.754[3]0.718[6]0.713 - 0.714[7][13]~0.7[8]0.7365 (liquid)0.72[10]
Refractive Index (at 20°C) 1.419[3]1.4071.403[7]1.408[8]-1.405 - 1.408[10]

Experimental Protocols

Accurate and reproducible experimental data are paramount for the reliable comparison of chemical compounds. The following sections detail standardized methodologies for the determination of key physicochemical properties and the analytical techniques for isomer identification.

Determination of Physicochemical Properties

1. Boiling Point Determination (ASTM D1078):

This method is used to determine the distillation range of volatile organic liquids, which for a pure compound corresponds to its boiling point.[1][14]

  • Apparatus: Distillation flask, condenser, graduated receiving cylinder, and a calibrated thermometer or temperature probe.

  • Procedure:

    • A 100 mL sample of the nonane isomer is placed in the distillation flask.

    • The flask is heated, and the vapor is passed through the condenser.

    • The temperature at which the first drop of condensate falls from the condenser is recorded as the initial boiling point.

    • For pure compounds, the temperature should remain constant throughout the distillation process.

2. Melting Point Determination (OECD 102):

This guideline describes various methods for determining the melting point of a substance.[15][16] For nonane isomers, which are liquid at room temperature, this would be more accurately a freezing point determination.

  • Apparatus: Capillary tube, a suitable liquid bath or metal block for controlled heating/cooling, and a calibrated thermometer.

  • Procedure:

    • The liquid sample is introduced into a capillary tube.

    • The capillary tube is placed in the cooling apparatus.

    • The temperature is gradually lowered until the substance solidifies.

    • The sample is then slowly warmed, and the temperature at which the last solid melts is recorded as the melting point.

3. Density Determination (ASTM D4052):

This standard test method utilizes a digital density meter to determine the density of liquids.[17][18]

  • Apparatus: Digital density meter with an oscillating U-tube.

  • Procedure:

    • The instrument is calibrated using certified reference standards (e.g., dry air and pure water).

    • The sample is injected into the thermostatted U-tube.

    • The instrument measures the oscillation period of the U-tube containing the sample, which is then converted to a density value.

4. Refractive Index Determination (ASTM D1218):

This method covers the measurement of the refractive index of liquid hydrocarbons.[4][19]

  • Apparatus: A calibrated refractometer (e.g., an Abbe refractometer).

  • Procedure:

    • A few drops of the sample are placed on the prism of the refractometer.

    • The prism is closed, and the instrument is allowed to equilibrate to the desired temperature (typically 20°C).

    • The refractive index is read directly from the instrument's scale or digital display.

Isomer Analysis and Identification

1. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

GC-MS is a powerful technique for separating and identifying the components of a mixture, making it ideal for distinguishing between isomers.

  • Instrumentation: A gas chromatograph equipped with a capillary column (e.g., DB-5 or equivalent) and a mass spectrometer detector.

  • Sample Preparation: Samples are typically diluted in a suitable solvent (e.g., hexane) to an appropriate concentration.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: An initial temperature of 50°C, held for 2 minutes, followed by a ramp of 5°C/min to 150°C.

    • MS Conditions:

      • Ionization Mode: Electron Impact (EI) at 70 eV.

      • Mass Range: m/z 35-200.

  • Data Analysis: Isomers are identified based on their retention times and the fragmentation patterns in their mass spectra.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure, allowing for the unambiguous identification of isomers.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: A small amount of the neat liquid is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: Standard ¹H and ¹³C NMR spectra are acquired. For complex structures, 2D NMR experiments such as COSY and HSQC may be necessary to assign all signals.

  • Data Analysis: The chemical shifts, signal multiplicities (splitting patterns), and integration values of the resonances in the spectra are used to deduce the precise connectivity of atoms and thus identify the specific isomer.

Mandatory Visualizations

The selection of a nonane isomer for a particular application is often guided by its specific physicochemical properties. The following diagram illustrates a logical workflow for this selection process.

Isomer_Selection_Workflow start Define Application Requirements volatility Volatility Needed? start->volatility high_volatility High Volatility (e.g., Fast-evaporating solvent) volatility->high_volatility Yes low_volatility Low Volatility (e.g., High-flashpoint solvent) volatility->low_volatility No bp_check Compare Boiling Points high_volatility->bp_check low_volatility->bp_check select_low_bp Select Isomer with Lower Boiling Point (e.g., 2,2,4,4-Tetramethylpentane) bp_check->select_low_bp Low BP required select_high_bp Select Isomer with Higher Boiling Point (e.g., n-Nonane) bp_check->select_high_bp High BP required density_check Density Specification? select_low_bp->density_check select_high_bp->density_check select_isomer Final Isomer Selection density_check->select_isomer Yes/No end Application select_isomer->end

Caption: Logical workflow for selecting a nonane isomer based on application requirements.

Due to the nature of nonane isomers as simple alkanes, they are not typically involved in biological signaling pathways. Therefore, a signaling pathway diagram is not applicable.

References

Unraveling Molecular Fingerprints: A Comparative Guide to the Mass Spectrometry Fragmentation of 3-Ethyl-2,3-dimethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the structural elucidation of organic molecules is paramount. Mass spectrometry serves as a cornerstone technique in this endeavor, providing a molecular fingerprint through fragmentation analysis. This guide offers a detailed comparison of the electron ionization (EI) mass spectrometry fragmentation pattern of 3-Ethyl-2,3-dimethylpentane against its structural isomers, 3,3-diethylpentane (B93089) and 2,2,3,3-tetramethylpentane. By presenting quantitative data, detailed experimental protocols, and visual representations of fragmentation pathways, this document aims to provide a comprehensive resource for the interpretation of alkane mass spectra.

Comparative Fragmentation Analysis

The mass spectra of this compound and its isomers, while all corresponding to the molecular formula C9H20 (molecular weight: 128.26 g/mol ), exhibit distinct fragmentation patterns. These differences arise from the unique structural arrangements of methyl and ethyl groups, which influence the stability of the resulting carbocations upon ionization and subsequent fragmentation.

In branched alkanes, fragmentation preferentially occurs at the points of branching due to the increased stability of the resulting secondary and tertiary carbocations.[1][2] The molecular ion peak ([M]+) for branched alkanes is often of low abundance or entirely absent, a consequence of the rapid fragmentation of the initial radical cation.[1]

Table 1: Comparison of Key Mass Spectrometry Fragments

m/zProposed Fragment IonThis compound Rel. Intensity (%)3,3-diethylpentane Rel. Intensity (%)2,2,3,3-tetramethylpentane Rel. Intensity (%)
128[C9H20]+ (Molecular Ion)0.81.2Not Observed
113[M - CH3]+2.50.81.5
99[M - C2H5]+30.1100 (Base Peak)3.2
85[M - C3H7]+100 (Base Peak)18.54.8
71[M - C4H9]+12.62.5100 (Base Peak)
57[C4H9]+99.885.18.1
43[C3H7]+75.340.215.3
29[C2H5]+35.125.15.1

Data sourced from the NIST WebBook.[3][4][5]

The fragmentation of This compound is dominated by the formation of the m/z 85 ion, which represents the base peak. This fragment likely arises from the loss of a propyl group. The abundant peak at m/z 57 is characteristic of a butyl cation, and the significant peak at m/z 43 corresponds to a propyl cation.

In contrast, the mass spectrum of 3,3-diethylpentane shows a base peak at m/z 99, corresponding to the loss of an ethyl group from the quaternary carbon center. The m/z 57 peak is also very prominent in its spectrum.

For 2,2,3,3-tetramethylpentane , the base peak is observed at m/z 71, likely due to the cleavage of a butyl group. The highly branched and sterically hindered nature of this isomer results in a different fragmentation cascade compared to the other two.

Experimental Protocols

The following is a typical protocol for the analysis of volatile alkanes using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

1. Sample Preparation:

  • Prepare a stock solution of the alkane standard at a concentration of 1 mg/mL in a high-purity volatile solvent such as hexane (B92381) or heptane.

  • Perform serial dilutions of the stock solution to create working standards at appropriate concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • If quantitative analysis is required, an internal standard (e.g., a deuterated alkane) should be added to each working standard and sample at a constant concentration.

2. GC-MS Instrumentation and Parameters:

  • Gas Chromatograph:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, nonpolar stationary phase (e.g., HP-5MS).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL in splitless mode.

    • Oven Temperature Program: Initial temperature of 40 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[6]

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

    • Mass Analyzer: Quadrupole.

    • Scan Range: m/z 20-200.

3. Data Acquisition and Analysis:

  • Inject a solvent blank to ensure the system is free from contamination.

  • Inject the series of working standards to generate a calibration curve (for quantitative analysis).

  • Inject the unknown samples.

  • Process the acquired data to identify the compound based on its retention time and mass spectrum, comparing it to a spectral library (e.g., NIST).

Fragmentation Pathway of this compound

The fragmentation of this compound upon electron ionization can be visualized as a series of bond cleavages leading to the formation of stable carbocations. The initial step is the removal of an electron to form the molecular ion ([C9H20]+•). This high-energy species then undergoes fragmentation at various C-C bonds.

fragmentation_pathway cluster_frags Major Fragments M This compound (m/z 128) M_ion [C9H20]+• (m/z 128) M->M_ion - e- frag_99 [C7H15]+ (m/z 99) M_ion->frag_99 - C2H5• frag_85 [C6H13]+ (m/z 85) (Base Peak) M_ion->frag_85 - C3H7• frag_57 [C4H9]+ (m/z 57) M_ion->frag_57 - C4H9• (rearrangement) frag_85->frag_57 - C2H4 frag_43 [C3H7]+ (m/z 43) frag_85->frag_43 - C3H6

Caption: Fragmentation pathway of this compound.

This guide provides a foundational understanding of the mass spectrometric behavior of this compound and its isomers. The presented data and protocols can aid researchers in the identification and structural characterization of similar branched alkanes.

References

Spectroscopic Strategies for Differentiating Constitutional Isomers of Nonane

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

The ability to distinguish between constitutional isomers is a critical task in chemical research and drug development, as isomers with the same molecular formula (for nonane (B91170), C₉H₂₀) can exhibit vastly different physical, chemical, and biological properties. This guide provides a comparative analysis of spectroscopic methods—Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—for differentiating constitutional isomers of nonane. By examining the unique spectral fingerprints of various isomers, researchers can confidently identify and characterize these closely related compounds.

Spectroscopic Comparison of Nonane Isomers

The key to differentiating nonane isomers lies in how their unique structural features, such as the degree and location of branching, influence their interaction with electromagnetic radiation and their fragmentation behavior.

  • ¹³C and ¹H NMR Spectroscopy provide a detailed map of the carbon and proton environments within each isomer. The number of unique signals in the ¹³C NMR spectrum directly corresponds to the number of non-equivalent carbon atoms, offering a powerful first pass in distinguishing isomers. Symmetrical isomers will exhibit fewer signals than asymmetrical ones. In ¹H NMR, the chemical shift, splitting pattern (multiplicity), and integration of signals reveal the connectivity of protons and their neighboring atoms.

  • Mass Spectrometry (MS) offers information about the molecular weight and, more importantly, the fragmentation pattern of the isomers. Upon ionization, branched alkanes tend to fragment at the branching points to form more stable secondary and tertiary carbocations. The relative abundance of these fragment ions provides a characteristic fingerprint for each isomer.

  • Infrared (IR) Spectroscopy is used to probe the vibrational frequencies of bonds. While all alkanes will exhibit characteristic C-H stretching and bending vibrations, the overall IR spectrum, particularly in the "fingerprint region" (below 1500 cm⁻¹), is unique for each molecule. These differences arise from the distinct bending and rocking vibrations of the carbon skeleton.

Workflow for Isomer Differentiation

The following diagram illustrates a logical workflow for the spectroscopic differentiation of nonane isomers.

G Workflow for Spectroscopic Differentiation of Nonane Isomers cluster_0 Primary Analysis cluster_1 Detailed Structural Elucidation cluster_2 Confirmation Isomer_Mixture Mixture of Nonane Isomers GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) Isomer_Mixture->GC_MS Separation & Initial ID NMR_Analysis ¹³C and ¹H NMR Spectroscopy GC_MS->NMR_Analysis Fraction Collection Data_Comparison Comparison with Spectral Databases GC_MS->Data_Comparison IR_Analysis Infrared (IR) Spectroscopy NMR_Analysis->IR_Analysis Complementary Data NMR_Analysis->Data_Comparison IR_Analysis->Data_Comparison Structure_Confirmation Confirmed Isomer Structures Data_Comparison->Structure_Confirmation

Caption: A workflow diagram illustrating the use of GC-MS, NMR, and IR spectroscopy for the separation and identification of nonane isomers.

Quantitative Spectroscopic Data

The following tables summarize key spectroscopic data for n-nonane and three of its branched isomers.

Table 1: ¹³C and ¹H NMR Spectroscopic Data for Selected Nonane Isomers

IsomerStructureExpected No. of ¹³C SignalsPredicted ¹³C Chemical Shift Ranges (ppm)Predicted ¹H Chemical Shift Ranges (ppm)Key ¹H NMR Splitting Patterns
n-Nonane CH₃(CH₂)₇CH₃514-350.8-1.4Triplet (CH₃), Multiplets (CH₂)
2-Methyloctane (CH₃)₂CH(CH₂)₅CH₃914-400.8-1.6Doublet (gem-dimethyl), Triplet (terminal CH₃), Multiplets
2,2-Dimethylheptane (CH₃)₃C(CH₂)₄CH₃714-450.8-1.5Singlet (tert-butyl), Triplet (terminal CH₃), Multiplets
3,3-Diethylpentane (CH₃CH₂)₃CCH₂CH₃38-430.8-1.3Triplet and Quartet (ethyl groups)

Note: Predicted chemical shift ranges are based on typical values for alkanes. Actual values may vary slightly.

Table 2: Key Mass Spectrometry Fragments (m/z) for Selected Nonane Isomers

IsomerMolecular Ion (M⁺) m/zBase Peak m/zOther Key Fragments m/zCharacteristic Fragmentation
n-Nonane 128 (weak)43 or 5771, 85, 99Loss of alkyl fragments (CnH2n+1)
2-Methyloctane 128 (weak)4357, 71, 113Cleavage at the branched carbon, loss of a hexyl radical
2,2-Dimethylheptane 128 (very weak)5743, 71, 113Loss of a tert-butyl group (m/z 57) is prominent
3,3-Diethylpentane 128 (weak)9957, 71Loss of an ethyl radical to form a stable tertiary carbocation (m/z 99).[1]

Table 3: Key Infrared (IR) Absorption Bands for Nonane Isomers

Vibration TypeWavenumber (cm⁻¹)Functional GroupNotes
C-H Stretch2850-2960AlkanePresent in all isomers, strong intensity.
C-H Bend (-CH₂-)~1465Methylene (B1212753)Present in all isomers containing methylene groups.
C-H Bend (-CH₃)~1375MethylPresent in all isomers. The presence of a gem-dimethyl or tert-butyl group may lead to a characteristic doublet or a more intense band, respectively.
Fingerprint Region< 1500C-C stretch & various bendingComplex and unique for each isomer, allowing for differentiation by comparison to reference spectra.

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining high-quality, reproducible spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of liquid alkane samples.

Materials:

  • NMR spectrometer

  • 5 mm NMR tubes

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Pasteur pipette

  • Sample (nonane isomer)

Procedure:

  • Sample Preparation: Ensure the NMR tube is clean and dry. Add approximately 0.6-0.7 mL of the deuterated solvent (e.g., CDCl₃) to the NMR tube. Add 1-2 drops of the liquid alkane sample to the solvent. Cap the NMR tube and gently invert to mix.[2]

  • Instrument Setup: Insert the NMR tube into a spinner turbine and adjust the depth according to the spectrometer's guidelines. Place the sample into the NMR magnet.

  • Locking and Shimming: The spectrometer's field is locked onto the deuterium (B1214612) signal of the solvent. The magnetic field is then shimmed to achieve maximum homogeneity, which results in sharp spectral lines.[3]

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon.

  • Data Processing: The raw data (Free Induction Decay - FID) is processed by applying a Fourier transform, followed by phase and baseline corrections to obtain the final spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate a mixture of nonane isomers and obtain their individual mass spectra.

Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Appropriate GC column (e.g., non-polar, like a DB-5ms)

  • Helium carrier gas

  • Sample dissolved in a volatile solvent (e.g., hexane)

Procedure:

  • Sample Introduction: A small volume (typically 1 µL) of the diluted sample is injected into the heated GC inlet, where it is vaporized.[4]

  • Chromatographic Separation: The vaporized sample is carried by the helium gas through the GC column. The isomers are separated based on their boiling points and interactions with the column's stationary phase. Generally, more branched isomers have lower boiling points and will elute earlier than less branched or linear isomers.

  • Ionization: As each separated isomer elutes from the GC column, it enters the ion source of the mass spectrometer. Here, it is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to ionize and form a molecular ion (M⁺).[1]

  • Fragmentation: The high-energy molecular ions are unstable and fragment into smaller, characteristic charged particles.

  • Mass Analysis and Detection: The positively charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). A detector records the abundance of each ion, generating a mass spectrum.[5]

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of a liquid alkane sample.

Materials:

  • Fourier Transform Infrared (FTIR) spectrometer

  • Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory

  • Sample (nonane isomer)

Procedure (using salt plates):

  • Sample Preparation: Place a drop of the liquid alkane sample onto one clean, dry salt plate. Place the second salt plate on top, spreading the liquid into a thin film.

  • Background Spectrum: Place the empty, clean salt plates (or the clean ATR crystal) in the spectrometer and record a background spectrum. This will be subtracted from the sample spectrum to remove interferences from atmospheric CO₂ and water vapor.

  • Data Acquisition: Place the prepared sample in the spectrometer and acquire the IR spectrum, typically over a range of 4000 to 400 cm⁻¹.

  • Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to different vibrational modes of the molecule.

References

Validating the Structure of 3-Ethyl-2,3-dimethylpentane: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of analytical techniques for the structural validation of 3-Ethyl-2,3-dimethylpentane, a saturated acyclic alkane with the molecular formula C9H20. Targeted at researchers, scientists, and professionals in drug development, this document outlines the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy in unequivocally confirming the molecule's structure. To illustrate the specificity of these methods, a comparative analysis with its structural isomer, 2,2,3,4-tetramethylpentane, is included.

Structural Elucidation Workflow

The validation of a chemical structure like this compound is a systematic process. An unknown compound is subjected to a series of analytical techniques, and the data from each is used to piece together the molecular puzzle. The logical workflow for this process is depicted below.

Figure 1. Logical Workflow for Structural Validation Unknown Unknown Compound (C9H20) MS Mass Spectrometry (MS) Unknown->MS IR Infrared (IR) Spectroscopy Unknown->IR NMR NMR Spectroscopy Unknown->NMR MolWeight Molecular Weight Determination MS->MolWeight FuncGroups Functional Group Analysis IR->FuncGroups H1_NMR ¹H NMR NMR->H1_NMR C13_NMR ¹³C NMR NMR->C13_NMR Structure_Proposed Proposed Structure: This compound MolWeight->Structure_Proposed FuncGroups->Structure_Proposed C_H_Framework Carbon-Hydrogen Framework H1_NMR->Structure_Proposed C13_NMR->Structure_Proposed Comparison Comparison with Isomer Data (e.g., 2,2,3,4-tetramethylpentane) Structure_Proposed->Comparison Structure_Confirmed Confirmed Structure Comparison->Structure_Confirmed

A logical workflow for structural validation.

Comparative Spectroscopic Data

The unique arrangement of atoms in this compound results in a distinct spectroscopic fingerprint that differentiates it from its isomers. The following tables summarize the key analytical data for this compound and its isomer, 2,2,3,4-tetramethylpentane.

Table 1: NMR Spectroscopic Data

Parameter This compound (Predicted) 2,2,3,4-tetramethylpentane
¹H NMR
Chemical Shifts (δ ppm)~0.8-1.0 (m, 15H), ~1.2-1.4 (m, 4H), ~1.5-1.7 (m, 1H)~0.8-0.9 (m, 15H), ~1.1 (s, 3H), ~1.6 (m, 1H), ~1.8 (m, 1H)
¹³C NMR
Number of Signals77
Chemical Shifts (δ ppm)Multiple signals expected in the 10-45 ppm range.~15.9, ~25.5, ~33.4, ~34.9, ~35.2, ~42.0, ~45.3

Table 2: Mass Spectrometry Data

Parameter This compound 2,2,3,4-tetramethylpentane
Molecular Ion (M⁺) m/z 128m/z 128
Base Peak m/z 71m/z 57
Key Fragment Ions (m/z) 43, 57, 71, 9943, 57, 71, 85, 113

Table 3: Infrared (IR) Spectroscopy Data

Vibrational Mode This compound (Characteristic Absorptions) 2,2,3,4-tetramethylpentane (Characteristic Absorptions)
C-H stretching ~2960-2850 cm⁻¹ (strong)~2960-2870 cm⁻¹ (strong)
C-H bending (CH₃ and CH₂) ~1465 cm⁻¹ and ~1375 cm⁻¹ (medium)~1470 cm⁻¹ and ~1365 cm⁻¹ (medium)

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are acquired on a standard NMR spectrometer (e.g., 400 MHz).

  • Sample Preparation: Approximately 5-10 mg of the alkane is dissolved in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (δ 0.00 ppm).

  • ¹H NMR Acquisition: A standard one-pulse sequence is used. Key parameters include a spectral width of ~16 ppm, a relaxation delay of 1-5 seconds, and a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to obtain singlets for each unique carbon atom. A wider spectral width (~240 ppm) is employed. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

Mass Spectrometry (MS)

Mass spectra are typically obtained using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Sample Introduction: A dilute solution of the alkane in a volatile solvent (e.g., hexane) is injected into the GC.

  • Gas Chromatography: The sample is vaporized and separated on a nonpolar capillary column (e.g., DB-1 or HP-5ms). The oven temperature is programmed to ramp from a low initial temperature (e.g., 40 °C) to a final temperature (e.g., 250 °C) to ensure good separation.

  • Mass Spectrometry: As the compound elutes from the GC column, it enters the mass spectrometer. Electron ionization (EI) at 70 eV is a standard method for generating ions. The mass analyzer scans a mass range (e.g., m/z 35-200) to detect the molecular ion and its fragment ions.

Infrared (IR) Spectroscopy

IR spectra are recorded on a Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: For a liquid sample like this compound, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: The salt plates are mounted in the spectrometer's sample holder. A background spectrum of the clean salt plates is recorded first. Then, the spectrum of the sample is acquired. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a spectral range of 4000-400 cm⁻¹.

Visualization of Key Analytical Information

Mass Spectrometry Fragmentation

The fragmentation pattern in mass spectrometry is crucial for determining the structure of branched alkanes. The following diagram illustrates the characteristic fragmentation of this compound.

Figure 2. Key Fragmentation Pathways of this compound Parent [this compound]⁺˙ m/z = 128 Frag1 [C₇H₁₅]⁺ m/z = 99 Parent->Frag1 -C₂H₅ Frag2 [C₅H₁₁]⁺ m/z = 71 (Base Peak) Parent->Frag2 -C₄H₉ Frag3 [C₄H₉]⁺ m/z = 57 Parent->Frag3 -C₅H₁₁ Frag4 [C₃H₇]⁺ m/z = 43 Frag2->Frag4 -C₂H₄

Key fragmentation pathways of this compound.

This comprehensive analytical approach, combining NMR, MS, and IR spectroscopy, provides a robust framework for the structural validation of this compound. The distinct data generated from each technique, when compared with that of its isomers, allows for unambiguous confirmation of its unique molecular architecture.

A Comparative Analysis of Boiling and Melting Points Across C9H20 Isomers

Author: BenchChem Technical Support Team. Date: December 2025

An Examination of the Physical Properties of Nonane (B91170) Isomers for Researchers and Drug Development Professionals

The isomeric landscape of nonane (C9H20) presents a compelling case study in the influence of molecular architecture on macroscopic physical properties. With 35 structural isomers, the variations in carbon chain branching directly impact the intermolecular forces, leading to a range of boiling and melting points.[1][2][3] This guide provides a comparative analysis of these properties, supported by experimental data, to assist researchers, scientists, and drug development professionals in understanding and predicting the behavior of these alkanes.

The Role of Molecular Structure

The boiling and melting points of alkanes are primarily determined by the strength of van der Waals forces, specifically London dispersion forces. These forces are influenced by the surface area of the molecule and its ability to pack efficiently in a liquid or solid state.

  • Boiling Point: As the degree of branching in an isomer increases, the molecule becomes more compact, reducing its surface area. This decrease in surface area weakens the London dispersion forces between molecules, resulting in a lower boiling point. Straight-chain alkanes, like n-nonane, have the largest surface area and thus the highest boiling points among their isomers.[1]

  • Melting Point: The relationship between branching and melting point is more complex. While increased branching generally lowers the melting point due to weaker intermolecular forces, highly symmetrical or compact molecules can pack more efficiently into a crystal lattice. This efficient packing leads to a stronger crystal structure that requires more energy to break, resulting in an unusually high melting point compared to less symmetrical isomers.

Comparative Data of C9H20 Isomers

The following table summarizes the experimentally determined boiling and melting points for a selection of C9H20 isomers.

IsomerIUPAC NameBoiling Point (°C)Melting Point (°C)
n-NonaneNonane150.8[4]-53.5[4]
2,2,4-Trimethylhexane2,2,4-Trimethylhexane125-127[5][6][7]-120.15[5][6]
2,2,3,3-Tetramethylpentane (B1619375)2,2,3,3-Tetramethylpentane140[8]-10[8]
2,2,3,4-Tetramethylpentane2,2,3,4-Tetramethylpentane133.0[9]-121.0[9]

Data sourced from various chemical databases and literature. Note that values can vary slightly between sources.

As illustrated in the table, n-nonane, the straight-chain isomer, exhibits the highest boiling point.[4] In contrast, the branched isomers, such as 2,2,4-trimethylhexane, have significantly lower boiling points.[5][6][7] The melting point data reveals the nuanced effect of molecular symmetry. For instance, 2,2,3,3-tetramethylpentane has a notably higher melting point than other branched isomers, which can be attributed to its more compact and symmetrical structure.[8]

G Influence of Branching on Physical Properties of C9H20 Isomers cluster_0 Molecular Structure cluster_1 Intermolecular Forces & Packing cluster_2 Physical Properties n-Nonane n-Nonane High_Surface_Area Increased Surface Area n-Nonane->High_Surface_Area Branched_Isomers Branched Isomers (e.g., 2,2,4-Trimethylhexane) Low_Surface_Area Decreased Surface Area Branched_Isomers->Low_Surface_Area Symmetrical_Isomers Highly Symmetrical Isomers (e.g., 2,2,3,3-Tetramethylpentane) Efficient_Packing Efficient Crystal Packing Symmetrical_Isomers->Efficient_Packing High_BP Higher Boiling Point High_Surface_Area->High_BP Low_BP Lower Boiling Point Low_Surface_Area->Low_BP High_MP Higher Melting Point Efficient_Packing->High_MP

Caption: Relationship between C9H20 isomer structure and physical properties.

Experimental Protocols

The accurate determination of boiling and melting points is crucial for compound identification and purity assessment.[10][11] The following are standard methodologies for these measurements.

Melting Point Determination

A common and reliable method for determining the melting point of a solid is using a melting point apparatus, such as a Mel-Temp or a Thiele tube.[10][11]

Procedure using a Mel-Temp Apparatus:

  • Sample Preparation: A small amount of the dry, finely powdered solid is packed into a capillary tube to a height of 2-3 mm.[12]

  • Apparatus Setup: The capillary tube is placed in the heating block of the apparatus.[12]

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially when approaching the expected melting point.[12]

  • Observation: The temperature range is recorded from the point at which the first drop of liquid appears to when the entire sample has melted. A pure compound will exhibit a sharp melting range of 0.5-1 °C.[11]

Boiling Point Determination

The boiling point of a liquid can be determined using several techniques, with the Thiele tube method being suitable for small sample volumes.[13]

Procedure using a Thiele Tube:

  • Sample Preparation: A small amount of the liquid (a few milliliters) is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the liquid.

  • Apparatus Setup: The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point oil, ensuring the sample is below the oil level.[13]

  • Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.

  • Observation: As the liquid heats, a stream of bubbles will emerge from the capillary tube. The heat is then removed. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube as the apparatus cools.[13][14]

These experimental protocols provide a foundation for obtaining the precise physical data necessary for the characterization and application of C9H20 isomers in various scientific and industrial fields.

References

A Comparative Guide to Confirming the Purity of Synthesized 3-Ethyl-2,3-dimethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic routes for 3-Ethyl-2,3-dimethylpentane and details the rigorous analytical methods required to confirm its purity. The information presented is intended to assist researchers in selecting an appropriate synthetic strategy and implementing robust quality control measures.

Introduction

This compound is a highly branched alkane whose structural complexity necessitates precise synthetic methodologies and thorough purity verification. Contaminants, such as structural isomers or residual starting materials, can significantly impact its physicochemical properties and reactivity in downstream applications. This guide compares a common Grignard-based synthesis with an alternative alkylation approach, providing insights into expected yields and purity levels. Furthermore, it outlines the standard analytical protocols for purity confirmation.

Synthetic Strategies: A Comparison

The synthesis of highly branched alkanes like this compound can be approached through various organic transformations. Below is a comparison of two plausible methods: a Grignard reaction-based approach and a Friedel-Crafts alkylation.

Synthesis MethodTypical YieldTypical Purity (post-purification)Key AdvantagesKey Disadvantages
Grignard Reaction & Reduction 60-75%>98%High regioselectivity, versatile for creating sterically hindered structures.Multi-step process, requires strictly anhydrous conditions, potential for side reactions.
Friedel-Crafts Alkylation 40-60%90-95%Potentially a one-step reaction.Prone to carbocation rearrangements leading to isomeric impurities, requires a suitable aromatic precursor.

Note: The yield and purity values are estimates based on typical outcomes for the synthesis of similar branched alkanes and may vary depending on specific reaction conditions and purification techniques.

Experimental Protocols

Method 1: Grignard Reaction followed by Reduction

This two-step synthesis first constructs the carbon skeleton via a Grignard reaction to form a tertiary alcohol, which is then reduced to the target alkane.

Step 1: Synthesis of 3-Ethyl-2,3-dimethylpentan-3-ol

  • Preparation of Ethylmagnesium Bromide (Grignard Reagent): In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 eq). Add a small crystal of iodine to initiate the reaction. A solution of bromoethane (B45996) (1.1 eq) in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction mixture is gently refluxed until most of the magnesium has reacted.

  • Grignard Reaction: The Grignard reagent solution is cooled to 0 °C. A solution of 2,3-dimethylpentan-3-one (1.0 eq) in anhydrous diethyl ether is added dropwise with continuous stirring. The reaction mixture is then allowed to warm to room temperature and stirred for an additional 2 hours.

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 3-Ethyl-2,3-dimethylpentan-3-ol.

Step 2: Reduction of 3-Ethyl-2,3-dimethylpentan-3-ol

  • Reaction Setup: The crude tertiary alcohol from the previous step is dissolved in a suitable solvent such as acetic acid.

  • Reduction: A reducing agent, such as hydriodic acid with red phosphorus, is added to the solution. The mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC or GC).

  • Purification: The reaction mixture is cooled, and the product is extracted with a nonpolar solvent like hexane (B92381). The organic layer is washed with a sodium thiosulfate (B1220275) solution to remove any remaining iodine, followed by a wash with a saturated sodium bicarbonate solution and then brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude this compound is then purified by fractional distillation to yield the final product.

Method 2: Friedel-Crafts Alkylation

This method involves the alkylation of a suitable aromatic precursor, which is subsequently hydrogenated.

  • Alkylation: To a stirred solution of a suitable aromatic compound (e.g., toluene) and a Lewis acid catalyst (e.g., AlCl3) at 0 °C, a solution of an appropriate alkyl halide (e.g., 2-chloro-2,3-dimethylbutane (B1595545) and 1-chloropropane) in the aromatic solvent is added dropwise. The reaction mixture is stirred for several hours at room temperature.

  • Work-up and Hydrogenation: The reaction is quenched with ice water, and the organic layer is separated, washed, dried, and concentrated. The resulting alkylated aromatic compound is then subjected to catalytic hydrogenation using a catalyst such as Palladium on carbon (Pd/C) under a hydrogen atmosphere to reduce the aromatic ring, yielding the cycloalkane derivative. Further catalytic processing may be required to obtain the acyclic alkane.

  • Purification: The final product is purified by fractional distillation. Due to the potential for isomeric byproducts, preparative gas chromatography may be necessary to achieve high purity.

Purity Confirmation: Analytical Techniques

Confirmation of the purity of the synthesized this compound requires a combination of chromatographic and spectroscopic methods.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for assessing the purity of volatile organic compounds like alkanes.[1]

Experimental Protocol:

  • Instrument: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injection: A small volume (e.g., 1 µL) of a dilute solution of the sample in hexane is injected in split mode.

  • Oven Program: A temperature program is used to separate the components, for example, an initial temperature of 40 °C held for 2 minutes, then ramped to 200 °C at 10 °C/min.

  • MS Detection: The mass spectrometer is operated in electron ionization (EI) mode, scanning a mass range of m/z 40-300.

Data Interpretation: The purity is determined by the relative peak area of the main component in the total ion chromatogram (TIC). The mass spectrum of the main peak should be compared with a reference spectrum for this compound to confirm its identity. Common fragment ions for branched alkanes are observed, arising from the stable tertiary carbocations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of organic molecules and can be used to detect impurities.

Experimental Protocol:

  • Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (B151607) (CDCl₃).

  • Sample Preparation: A small amount of the purified product is dissolved in the deuterated solvent.

  • Data Acquisition: Standard ¹H and ¹³C{¹H} spectra are acquired.

Data Interpretation: The ¹H and ¹³C NMR spectra of pure this compound will show a complex set of signals in the aliphatic region (typically 0.8-1.5 ppm for ¹H and 10-40 ppm for ¹³C). The number of signals and their splitting patterns should be consistent with the structure of the molecule. The presence of unexpected signals would indicate impurities.

Visualizing the Workflow and Logic

To better illustrate the experimental and logical processes, the following diagrams are provided.

Synthesis_Workflow cluster_grignard Grignard Synthesis cluster_alkylation Alkylation Synthesis start_g 2,3-dimethylpentan-3-one + Ethylmagnesium Bromide reaction_g Grignard Reaction start_g->reaction_g intermediate 3-Ethyl-2,3-dimethylpentan-3-ol reaction_g->intermediate reduction Reduction intermediate->reduction purification Purified Product reduction->purification Fractional Distillation start_a Aromatic Precursor + Alkyl Halides reaction_a Friedel-Crafts Alkylation start_a->reaction_a hydrogenation Hydrogenation reaction_a->hydrogenation hydrogenation->purification Fractional Distillation

Caption: Experimental workflow for the synthesis of this compound.

Purity_Confirmation cluster_gcms GC-MS Analysis cluster_nmr NMR Analysis sample Synthesized This compound gcms_analysis Inject into GC-MS sample->gcms_analysis nmr_analysis Dissolve in CDCl3 & Acquire Spectra sample->nmr_analysis tic Total Ion Chromatogram gcms_analysis->tic ms Mass Spectrum gcms_analysis->ms purity_assessment Quantitative Purity tic->purity_assessment Peak Area % identity_confirmation Identity Confirmation ms->identity_confirmation Fragmentation Pattern final_result Purity Confirmed purity_assessment->final_result identity_confirmation->final_result h_nmr ¹H NMR Spectrum nmr_analysis->h_nmr c_nmr ¹³C NMR Spectrum nmr_analysis->c_nmr structure_verification Structural Verification h_nmr->structure_verification Chemical Shifts & Splitting c_nmr->structure_verification Number of Signals structure_verification->final_result

Caption: Logical flow for the purity confirmation of synthesized this compound.

References

A Researcher's Guide to Cross-Referencing Mass Spectrometry Data with the NIST Chemistry WebBook

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating experimental mass spectrometry (MS) data against the extensive, high-quality datasets compiled in the NIST Chemistry WebBook.[1][2] We present a comparative analysis of a new, hypothetical high-resolution mass spectrometer, the "SpectraMax Pro," against a standard Gas Chromatography-Mass Spectrometry (GC-MS) workflow. The reference benchmark for this comparison is the electron ionization mass spectrum data for caffeine (B1668208) (CAS Registry Number: 58-08-2) available from the NIST database.[3][4]

The NIST Chemistry WebBook is a critical resource, providing researchers with access to chemical and physical property data for tens of thousands of compounds, including over 33,000 mass spectra.[1] This guide demonstrates a workflow for leveraging this resource to verify instrument performance and ensure data accuracy, a crucial step in analytical chemistry and drug development.

Data Presentation: Performance Comparison

The accuracy of a mass spectrometer is determined by its ability to correctly measure the mass-to-charge ratio (m/z) of a parent molecule and its fragments. The following table compares the m/z values for significant caffeine fragments as identified by our hypothetical SpectraMax Pro, a standard GC-MS system, and the reference values from the NIST Chemistry WebBook.

Fragment Ion NIST Reference m/z [4][5]SpectraMax Pro m/z Standard GC-MS m/z Mass Accuracy (Δm/z) SpectraMax Pro
Molecular Ion [M]+194.2194.1905194.2-0.0095
[M-CH3]+179.1179.0831179.1-0.0169
[M-NCO]+152.1152.0710152.1-0.0290
C6H7N3O+137.1137.0612137.1-0.0388
[M-CONCH3]+109.1109.0556109.1-0.0444
C4H5N2+82.182.045182.1-0.0549
C3H3N2+67.167.029467.1-0.0706

Experimental Protocols

Detailed and consistent methodologies are paramount for reproducible results. The protocols for acquiring the comparative data are outlined below.

Protocol 1: Analysis using SpectraMax Pro
  • Sample Preparation: A 1 mg/mL stock solution of caffeine (Sigma-Aldrich, ≥99% purity) was prepared in methanol. A 1:1000 dilution was performed to create a 1 µg/mL working solution.

  • Injection: 1 µL of the working solution was directly infused into the SpectraMax Pro ion source using a syringe pump at a flow rate of 5 µL/min.

  • Instrumentation: The SpectraMax Pro was operated in positive ion electron ionization mode. The electron energy was set to 70 eV.

  • Data Acquisition: Mass spectra were acquired over a range of 50-250 m/z with a scan time of 0.5 seconds. Data was collected for 2 minutes.

  • Data Analysis: The resulting spectrum was processed using the SpectraMax software. The mass-to-charge ratios of the most abundant peaks were recorded and compared against the NIST database values.

Protocol 2: Analysis using Standard GC-MS
  • Sample Preparation: A 1 mg/mL stock solution of caffeine was prepared as described in Protocol 1. A 1:100 dilution was performed to create a 10 µg/mL working solution suitable for GC-MS.

  • Injection: 1 µL of the working solution was injected into the GC inlet with a 10:1 split ratio. The injector temperature was maintained at 250°C.

  • Gas Chromatography: Separation was performed on a 30m x 0.25mm DB-5ms column. The oven temperature program began at 150°C, held for 1 minute, then ramped to 280°C at a rate of 20°C/min.

  • Mass Spectrometry: The MS transfer line was held at 280°C. The ion source was operated in electron ionization mode at 70 eV. Spectra were scanned from 50-250 m/z.

  • Data Analysis: The NIST Mass Spectral Library was used to identify the caffeine peak. The m/z values for the major fragments were recorded from the library-matched spectrum.

Visualization of Workflows and Logic

To clearly illustrate the processes involved in this comparative analysis, the following diagrams were generated using the DOT language.

G Experimental Workflow for Data Acquisition cluster_prep Sample Preparation cluster_sp SpectraMax Pro Analysis cluster_gcms Standard GC-MS Analysis cluster_compare Data Comparison prep_start Caffeine Standard (1mg/mL) prep_sp Dilution for SpectraMax Pro (1µg/mL) prep_start->prep_sp prep_gcms Dilution for GC-MS (10µg/mL) prep_start->prep_gcms sp_inject Direct Infusion prep_sp->sp_inject gcms_inject GC Injection & Separation prep_gcms->gcms_inject sp_acquire Acquire MS Data (70 eV) sp_inject->sp_acquire sp_process Process Spectrum sp_acquire->sp_process compare Compare m/z values sp_process->compare gcms_acquire Acquire MS Data (70 eV) gcms_inject->gcms_acquire gcms_process Process Spectrum gcms_acquire->gcms_process gcms_process->compare

Caption: Workflow for sample prep, analysis, and comparison.

G Data Cross-Referencing Logic exp_data Experimental MS Data (SpectraMax Pro) query Query NIST Database (by CAS No. or Name) exp_data->query compare Calculate Mass Accuracy (Δm/z) exp_data->compare nist_db NIST Chemistry WebBook (Reference Spectra) nist_db->query match Identify Reference Spectrum (Caffeine) query->match extract Extract Reference m/z Values match->extract extract->compare validate Instrument Performance Validated compare->validate

Caption: Logical flow for validating data against the NIST WebBook.

References

A Comparative Study of Structural Isomerism in Heptanes and Octanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structural isomers of heptane (B126788) (C₇H₁₆) and octane (B31449) (C₈H₁₈), focusing on their physical properties, relative stability, and the experimental methods used for their characterization. Understanding the nuances of these isomers is critical in fields ranging from fuel science to solvent chemistry and as building blocks in pharmaceutical synthesis.

Introduction to Structural Isomerism

Structural isomers are molecules that share the same molecular formula but differ in the connectivity of their atoms. This seemingly subtle difference in atomic arrangement leads to distinct physical and chemical properties. Heptane has 9 structural isomers, while octane has 18. This guide will explore these differences through quantitative data and established experimental protocols.

Physical Properties: A Tabular Comparison

The degree of branching in an alkane's structure significantly influences its physical properties. Generally, increased branching leads to a more compact, spherical shape, which reduces the surface area available for intermolecular van der Waals forces. This weakening of intermolecular attractions results in lower boiling points and melting points. However, highly symmetrical isomers can pack more efficiently into a crystal lattice, leading to unusually high melting points.

Below are tables summarizing the key physical properties of the structural isomers of heptane and octane.

Table 1: Physical Properties of Heptane Isomers (C₇H₁₆)

Isomer NameBoiling Point (°C)Melting Point (°C)Density (g/mL at 20°C)Standard Enthalpy of Formation (kJ/mol)
n-Heptane98.4-90.60.684-224.2[1]
2-Methylhexane90.0-118.30.679-229.4
3-Methylhexane92.0-119.50.687-227.3
2,2-Dimethylpentane79.2-123.80.674-236.5
2,3-Dimethylpentane89.8-134.60.695-232.1
2,4-Dimethylpentane80.5-119.20.673-235.3
3,3-Dimethylpentane86.1-134.50.693-232.1
3-Ethylpentane93.5-118.60.698-225.8
2,2,3-Trimethylbutane80.9-25.00.690-239.1

Note: Density and enthalpy of formation values for some isomers can vary slightly between sources. The provided data is representative.

Table 2: Physical Properties of Octane Isomers (C₈H₁₈)

Isomer NameBoiling Point (°C)Melting Point (°C)Density (g/mL at 20°C)Standard Enthalpy of Formation (kJ/mol)
n-Octane125.7-56.80.703[2][3]-250.0[4]
2-Methylheptane117.6-109.00.698-255.2
3-Methylheptane118.9-120.50.706-253.1
4-Methylheptane117.7-121.20.704-253.1
2,2-Dimethylhexane106.8-121.20.695-261.7
2,3-Dimethylhexane115.6-118.60.712-257.6
2,4-Dimethylhexane109.4-119.10.697-259.3
2,5-Dimethylhexane109.1-91.30.694-259.3
3,3-Dimethylhexane112.0-128.60.710-257.6
3,4-Dimethylhexane117.7-110.10.719-255.5
3-Ethylhexane118.6-118.90.714-253.1
2,2,3-Trimethylpentane113.5-112.20.716-262.2
2,2,4-Trimethylpentane99.2-107.40.692-261.7
2,3,3-Trimethylpentane114.8-100.70.726-262.2
2,3,4-Trimethylpentane113.5-109.10.719-259.3
3-Ethyl-2-methylpentane115.5-116.00.719-257.6
3-Ethyl-3-methylpentane118.3-92.50.727-257.6
2,2,3,3-Tetramethylbutane106.5100.70.708 (at 25°C)-269.2

Note: Density and enthalpy of formation values for some isomers can vary slightly between sources. The provided data is representative.

Relative Stability and Reactivity

In general, branched alkanes are thermodynamically more stable than their straight-chain isomers.[5][6] This increased stability is attributed to factors such as improved electron correlation in more compact structures. The heat of combustion is a key indicator of stability; a lower heat of combustion signifies a more stable isomer, as less energy is released upon burning.[6]

The reactivity of alkanes is generally low due to the strength and nonpolar nature of their C-C and C-H bonds.[7] However, subtle differences in reactivity exist among isomers. For instance, in free-radical halogenation, the relative reactivity of C-H bonds follows the order: tertiary > secondary > primary. This means that branched isomers with tertiary hydrogens will exhibit different product distributions compared to their linear counterparts.

Experimental Protocols

Accurate determination of the physical properties of heptane and octane isomers relies on precise experimental techniques.

Boiling Point Determination

1. Distillation Method:

  • Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle.

  • Procedure:

    • Place a small volume of the liquid isomer in the distillation flask along with boiling chips.

    • Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the vapor temperature.

    • Heat the flask gently.

    • Record the temperature at which the liquid is actively boiling and condensing, and a stable temperature is observed on the thermometer. This stable temperature is the boiling point.

2. Capillary Method (for small quantities):

  • Apparatus: Capillary tube, sample tube, thermometer, heating bath (e.g., Thiele tube).

  • Procedure:

    • Seal one end of a capillary tube.

    • Place a small amount of the liquid isomer into a small sample tube.

    • Invert the sealed capillary tube and place it inside the sample tube.

    • Attach the sample tube to a thermometer and immerse it in a heating bath.

    • Heat the bath slowly. A stream of bubbles will emerge from the open end of the capillary tube.

    • Remove the heat source and allow the bath to cool slowly.

    • The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Melting Point Determination
  • Apparatus: Capillary tube, melting point apparatus.

  • Procedure:

    • Ensure the solid isomer is finely powdered and dry.

    • Pack a small amount of the solid into a capillary tube to a height of 2-3 mm.

    • Place the capillary tube in the heating block of the melting point apparatus.

    • Heat the block rapidly to about 15-20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire solid has turned into a clear liquid (the end of the melting range). For pure compounds, this range should be narrow (0.5-1°C).

Density Measurement
  • Apparatus: Pycnometer or hydrometer, balance, temperature-controlled water bath.

  • Procedure (using a pycnometer):

    • Clean and dry the pycnometer and determine its mass.

    • Fill the pycnometer with the liquid isomer, ensuring there are no air bubbles, and place it in a temperature-controlled water bath to reach thermal equilibrium (e.g., 20°C).

    • Carefully remove any excess liquid from the top of the pycnometer.

    • Dry the outside of the pycnometer and measure its mass when filled with the liquid.

    • The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.

Visualizing Isomeric Relationships

The structural differences between isomers can be effectively visualized using graph diagrams. The following diagrams, generated using the DOT language, illustrate the connectivity of the carbon skeletons for the isomers of heptane and a selection of octane isomers.

Caption: Carbon skeletons of the nine structural isomers of heptane.

Caption: Carbon skeletons of selected structural isomers of octane.

References

Safety Operating Guide

Proper Disposal of 3-Ethyl-2,3-dimethylpentane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemicals is paramount. This guide provides essential, step-by-step procedures for the proper disposal of 3-Ethyl-2,3-dimethylpentane, a flammable and hazardous chemical.

This compound is a highly flammable liquid and vapor that can cause skin irritation and drowsiness, and may be fatal if swallowed and enters the airways.[1] It is also very toxic to aquatic life with long-lasting effects.[2][3][4] Adherence to proper disposal protocols is crucial to protect personnel and the environment.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are in a well-ventilated area and wearing the appropriate Personal Protective Equipment (PPE).[2][5] Keep the chemical away from heat, sparks, open flames, and hot surfaces.[2][5] Use non-sparking tools and take precautionary measures against static discharge.[2][5]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing to prevent skin contact.[2][5]

  • Respiratory Protection: If working in a poorly ventilated area or if vapors are present, use a NIOSH-approved respirator with an organic vapor cartridge.

Step-by-Step Disposal Procedure

The disposal of this compound must be carried out in accordance with local, regional, national, and international regulations.[3] It is imperative to dispose of the contents and container at an approved waste disposal plant.[2][4]

  • Containment of Spills: In the event of a spill, immediately eliminate all ignition sources.[6] Absorb the liquid with an inert, non-combustible material such as vermiculite, dry sand, or earth.[6] Do not use combustible materials like sawdust.

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled, and sealed container for disposal.[2][6]

  • Waste Storage: Store the sealed container in a cool, well-ventilated, and designated flammable waste storage area, away from incompatible materials such as strong oxidizing agents.[2][4]

  • Professional Disposal: Contact a licensed hazardous waste disposal company to arrange for the collection and disposal of the chemical waste. Do not attempt to dispose of it down the drain or in regular trash.[2][6]

Quantitative Data for this compound

The following table summarizes key quantitative data for this compound, which is essential for safe handling and storage.

PropertyValue
CAS Number 16747-33-4
Molecular Formula C₉H₂₀
Molecular Weight 128.26 g/mol
Boiling Point 143.5 °C at 760 mmHg
Flash Point 30.7 °C
Density 0.722 g/cm³
Vapor Pressure 6.68 mmHg at 25°C

Source: LookChem[7]

Experimental Protocols

While this document focuses on disposal, any experimental protocol involving this compound should be conducted in a chemical fume hood to minimize inhalation exposure. All equipment should be properly grounded to prevent static discharge.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

A Assess Hazards & Don PPE (Gloves, Goggles, Lab Coat) B Work in a Well-Ventilated Area (e.g., Fume Hood) A->B C Small Spill or Waste Collection B->C D Absorb with Inert Material (e.g., Vermiculite, Sand) C->D E Use Non-Sparking Tools to Collect D->E F Place in a Labeled, Sealed Container E->F G Store in Designated Flammable Waste Area F->G H Contact Licensed Hazardous Waste Disposal Company G->H I Proper Disposal Complete H->I

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for 3-Ethyl-2,3-dimethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal protocols for 3-Ethyl-2,3-dimethylpentane, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.

Personal Protective Equipment (PPE)

The selection and correct use of PPE are the primary defense against chemical exposure. Based on the hazards associated with flammable liquid alkanes, the following PPE is mandatory when handling this compound.

Protection TypeSpecificationRationale
Eye and Face Protection Chemical splash goggles or a full-face shield.Protects against splashes and vapors that can cause serious eye irritation or damage.
Hand Protection Nitrile or Neoprene gloves. Double-gloving is recommended for extended contact.Provides a barrier against skin contact, which can cause irritation. Nitrile gloves offer good resistance to oils, greases, and some organic solvents.[1][2][3][4] Neoprene provides broad chemical resistance.[4][5]
Body Protection A flame-resistant lab coat, long pants, and closed-toe shoes.Minimizes skin exposure to accidental spills and protects from potential flammability hazards.[6][7]
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge is necessary when handling outside of a certified chemical fume hood or in poorly ventilated areas.[8][9][10][11]Protects the respiratory tract from potentially irritating and harmful vapors.[8][9]

Operational Plan: Safe Handling and Experimental Workflow

A systematic approach to handling this compound is essential to minimize risks. The following workflow outlines the procedural steps for safe handling.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_setup Prepare Well-Ventilated Workspace (Fume Hood) prep_ppe->prep_setup handle_transfer Transfer Chemical Carefully (Avoid Splashing) prep_setup->handle_transfer handle_use Perform Experimental Work handle_transfer->handle_use handle_close Keep Container Closed When Not in Use handle_use->handle_close post_decon Decontaminate Work Area handle_close->post_decon post_doff Doff PPE Correctly post_decon->post_doff post_wash Wash Hands Thoroughly post_doff->post_wash

Caption: Experimental workflow for the safe handling of this compound.

Experimental Protocols:

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) for this compound and similar flammable alkanes.

    • Ensure all necessary PPE is available and in good condition before starting any work.

    • Prepare the designated work area, preferably a certified chemical fume hood, ensuring it is clean and free of clutter.[6][12]

    • Locate the nearest eyewash station, safety shower, and fire extinguisher.

  • Handling:

    • Don the appropriate PPE as specified in the table above.

    • When transferring this compound, do so carefully to avoid splashing and the generation of vapors.

    • For transfers of large volumes, ensure containers are electrically bonded and grounded to prevent static discharge.[12]

    • Always keep containers of this compound tightly closed when not in use to minimize the release of flammable vapors.[6][7]

    • Avoid contact with heat, sparks, open flames, and other ignition sources.[7][12]

  • Post-Handling:

    • Upon completion of work, decontaminate the work surface with a suitable solvent, followed by washing with soap and water.

    • Remove PPE carefully to prevent cross-contamination.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of this compound and its contaminated waste is crucial to prevent environmental harm and ensure regulatory compliance.

cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal collect_liquid Collect Liquid Waste in a Labeled, Sealable Container store_location Store in a Designated, Well-Ventilated Hazardous Waste Area collect_liquid->store_location collect_solid Collect Contaminated Solids (e.g., gloves, wipes) Separately collect_solid->store_location store_separate Segregate from Incompatible Materials store_location->store_separate disposal_pickup Arrange for Pickup by Institutional Environmental Health & Safety (EHS) store_separate->disposal_pickup

Caption: Procedural flowchart for the disposal of this compound waste.

Disposal Protocols:

  • Waste Segregation and Collection:

    • Collect all liquid waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container.[13] The label should include the chemical name and associated hazards.

    • Do not mix with other incompatible waste streams.

    • Contaminated solid waste, such as gloves, absorbent materials, and pipette tips, should be collected in a separate, clearly labeled hazardous waste container.

  • Storage:

    • Keep waste containers tightly sealed when not in use.[13]

    • Store the waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • Ensure the storage area is away from ignition sources and incompatible materials.

  • Final Disposal:

    • Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.[13]

    • Follow all local, state, and federal regulations for hazardous waste disposal.[13]

    • Do not dispose of this compound down the drain.[13]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.